Fleroxacin
Beschreibung
This compound is a broad-spectrum antimicrobial fluoroquinolone. It strongly inhibits the DNA-supercoiling activity of DNA gyrase. This compound is not an inhibitor of CYP1A2.
This compound is a small molecule drug with a maximum clinical trial phase of II and has 1 investigational indication.
A broad-spectrum antimicrobial fluoroquinolone. The drug strongly inhibits the DNA-supercoiling activity of DNA GYRASE.
See also: Ciprofloxacin (broader).
Structure
2D Structure
3D Structure
Eigenschaften
IUPAC Name |
6,8-difluoro-1-(2-fluoroethyl)-7-(4-methylpiperazin-1-yl)-4-oxoquinoline-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18F3N3O3/c1-21-4-6-22(7-5-21)15-12(19)8-10-14(13(15)20)23(3-2-18)9-11(16(10)24)17(25)26/h8-9H,2-7H2,1H3,(H,25,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBJBPGROQZJDOJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=C(C=C3C(=C2F)N(C=C(C3=O)C(=O)O)CCF)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18F3N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1046714 | |
| Record name | Fleroxacin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1046714 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
369.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
79660-72-3 | |
| Record name | Fleroxacin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=79660-72-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Fleroxacin [USAN:INN:BAN:JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0079660723 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Fleroxacin | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB04576 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Fleroxacin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1046714 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Fleroxacin | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | FLEROXACIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N804LDH51K | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Fleroxacin's Mechanism of Action Against Gram-negative Bacteria: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fleroxacin is a synthetic, third-generation fluoroquinolone antibiotic with a broad spectrum of activity against a variety of pathogenic bacteria, including a range of Gram-negative organisms.[1] Its bactericidal effect is achieved through a targeted disruption of essential enzymatic processes involved in bacterial DNA replication and maintenance. This technical guide provides a detailed exploration of the molecular mechanisms underlying this compound's action against Gram-negative bacteria, supported by quantitative data, experimental protocols, and visual representations of the key pathways and processes.
Core Mechanism of Action: Inhibition of Type II Topoisomerases
The primary mechanism of action of this compound involves the inhibition of two essential bacterial type II topoisomerase enzymes: DNA gyrase and topoisomerase IV.[2] These enzymes are crucial for managing the topological state of DNA, a process vital for DNA replication, transcription, repair, and recombination.
1. DNA Gyrase: In Gram-negative bacteria, DNA gyrase is the primary target of this compound. This enzyme is responsible for introducing negative supercoils into the bacterial chromosome, a process that is essential for the initiation of DNA replication and for relieving the torsional stress that arises during transcription and replication. This compound binds to the DNA-gyrase complex, trapping the enzyme in a state where it has cleaved the DNA but is unable to reseal the break. This leads to the accumulation of double-strand DNA breaks, which are ultimately lethal to the bacterial cell.
2. Topoisomerase IV: While DNA gyrase is the main target in many Gram-negative species, topoisomerase IV also plays a role, particularly in the decatenation (unlinking) of newly replicated daughter chromosomes. Inhibition of topoisomerase IV by this compound prevents the proper segregation of chromosomes into daughter cells following replication, leading to cell division arrest and death.
The following diagram illustrates the core mechanism of this compound's inhibitory action on DNA gyrase and topoisomerase IV.
Caption: this compound's core mechanism of action.
The SOS Response: A Consequence of DNA Damage
The accumulation of double-strand DNA breaks induced by this compound triggers a complex cellular stress response in Gram-negative bacteria known as the SOS response. This is a global response to DNA damage that involves the coordinated expression of a multitude of genes involved in DNA repair, recombination, and cell cycle control.
The key players in the SOS response are the RecA and LexA proteins. Under normal conditions, the LexA protein acts as a repressor, binding to the operator sequences of SOS genes and preventing their transcription. When DNA damage occurs, single-stranded DNA (ssDNA) regions are generated, which are bound by the RecA protein, forming a RecA-ssDNA nucleoprotein filament. This filament activates the autoproteolytic cleavage of the LexA repressor, leading to its inactivation and the subsequent derepression of the SOS genes.
The induction of the SOS response is a double-edged sword. While it can promote DNA repair and cell survival, it is also an error-prone process that can lead to an increased mutation rate, potentially contributing to the development of antibiotic resistance.
The following diagram outlines the signaling pathway of the SOS response induced by this compound.
References
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Synthesis and Chemical Properties of Fleroxacin
This technical guide provides a comprehensive overview of the synthesis and chemical properties of this compound, a broad-spectrum fluoroquinolone antibiotic. The information is curated for professionals in the fields of chemical research, drug discovery, and pharmaceutical development.
Chemical Properties of this compound
This compound is a synthetic trifluorinated quinolone antibacterial agent.[1][2] Its chemical and physical properties are summarized in the table below, providing key data points for researchers.
| Property | Value | Reference(s) |
| IUPAC Name | 6,8-difluoro-1-(2-fluoroethyl)-7-(4-methylpiperazin-1-yl)-4-oxoquinoline-3-carboxylic acid | [3][4][5] |
| CAS Number | 79660-72-3 | [3][6] |
| Molecular Formula | C₁₇H₁₈F₃N₃O₃ | [3][4][5] |
| Molecular Weight | 369.34 g/mol | [4][5][7] |
| Melting Point | 264-266 °C / 269-271 °C (decomposes) | [2][8] |
| Solubility | DMSO: ~15 mg/mLPBS (pH 7.2): ~10 mg/mLWater: <1 mg/mLDimethylformamide (DMF): ~0.1 mg/mL | [9][10] |
| pKa (Acidic) | 5.5 | [4] |
| pKa (Basic) | 8.2, 8.8 | [4] |
| Appearance | White to off-white solid | [8] |
| UV/Vis (λmax) | 210, 291 nm | [9] |
Synthesis of this compound
The synthesis of this compound typically involves the reaction of a trifluorinated quinolone carboxylic acid derivative with N-methylpiperazine. The following diagram illustrates a common synthetic route.
Experimental Protocol for this compound Synthesis
The following protocol is based on a documented laboratory synthesis of this compound hydrochloride.[2]
Materials:
-
6,7,8-trifluoro-1-(2-fluoroethyl)-1,4-dihydro-4-oxoquinoline-3-carboxylic acid (0.12 g)
-
1-methylpiperazine (0.34 g)
-
Pyridine (3 ml)
-
Aqueous hydrochloric acid
Procedure:
-
A solution of 1-methylpiperazine (0.34 g) in pyridine (3 ml) is prepared.
-
This solution is added to 6,7,8-trifluoro-1-(2-fluoroethyl)-1,4-dihydro-4-oxoquinoline-3-carboxylic acid (0.12 g).
-
The mixture is heated to reflux for 6 hours.
-
After reflux, the solvent is evaporated.
-
The residue is cooled and the pH is adjusted to 1 with aqueous hydrochloric acid.
-
The cooled mixture is filtered.
-
The resulting solid is recrystallized from water to yield this compound hydrochloride (0.08 g).
Mechanism of Action
This compound exerts its bactericidal effects by inhibiting two essential bacterial enzymes: DNA gyrase and topoisomerase IV.[3][11] These enzymes are crucial for bacterial DNA replication, transcription, repair, and recombination.[11][12] By inhibiting these enzymes, this compound disrupts the bacterial cell's ability to replicate its DNA, ultimately leading to cell death.[11]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | 79660-72-3 [chemicalbook.com]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. This compound | C17H18F3N3O3 | CID 3357 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. medkoo.com [medkoo.com]
- 6. This compound [drugfuture.com]
- 7. This compound | Antibiotic | DNA gyrase | Topoisomerase | TargetMol [targetmol.com]
- 8. 79660-72-3 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 9. cdn.caymanchem.com [cdn.caymanchem.com]
- 10. glpbio.com [glpbio.com]
- 11. What is the mechanism of this compound? [synapse.patsnap.com]
- 12. What is this compound used for? [synapse.patsnap.com]
Fleroxacin's Dual Assault on Bacterial Proliferation: An In-Depth Analysis of DNA Gyrase and Topoisomerase IV Inhibition
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fleroxacin, a synthetic third-generation fluoroquinolone antibiotic, exerts its potent bactericidal effects by targeting two essential bacterial enzymes: DNA gyrase and topoisomerase IV.[1] These type II topoisomerases are crucial for managing DNA topology, a process vital for DNA replication, transcription, and repair.[2] By inhibiting these enzymes, this compound induces lethal double-strand breaks in the bacterial chromosome, ultimately leading to cell death. This technical guide provides a comprehensive overview of the mechanism of action of this compound, focusing on its inhibitory effects on DNA gyrase and topoisomerase IV, supported by quantitative data, detailed experimental protocols, and visual representations of the underlying molecular pathways and experimental workflows.
Core Mechanism of Action: Trapping the Cleavage Complex
This compound and other fluoroquinolones do not bind to the enzymes in their free state. Instead, they bind to and stabilize the transient enzyme-DNA cleavage complex.[3] This ternary complex traps the enzyme in a state where it has cleaved the DNA but is unable to religate the strands. The accumulation of these stalled cleavage complexes transforms these essential enzymes into cellular toxins that generate permanent double-strand DNA breaks, triggering a cascade of events including the SOS response, which ultimately leads to bacterial cell death.[2][3]
Targeting Specificity: A Tale of Two Topoisomerases
While both DNA gyrase and topoisomerase IV are targeted by this compound, the primary target often depends on the bacterial species. In many Gram-negative bacteria, DNA gyrase is the more sensitive target, whereas in numerous Gram-positive bacteria, topoisomerase IV is preferentially inhibited.[4]
Quantitative Analysis of this compound's Inhibitory Activity
The potency of this compound is quantified by its 50% inhibitory concentration (IC50) against purified enzymes and its minimum inhibitory concentration (MIC) against various bacterial strains. While specific IC50 values for this compound are not as widely reported as for some other fluoroquinolones, its antibacterial spectrum, as indicated by MIC values, is well-documented.
Table 1: Comparative IC50 Values of Fluoroquinolones against DNA Gyrase and Topoisomerase IV
This table provides context for this compound's activity by comparing the IC50 values of other common fluoroquinolones against Staphylococcus aureus enzymes. This compound is classified as a Type I quinolone against S. aureus, suggesting a preference for topoisomerase IV inhibition.
| Fluoroquinolone | DNA Gyrase IC50 (μg/mL) | Topoisomerase IV IC50 (μg/mL) |
| Ciprofloxacin | 61.7 | 3.0 |
| Moxifloxacin | 27.5 | 1.0 |
| Gemifloxacin | 5.6 | 0.4 |
| WCK-1734 | 1.25 | 2.5 - 5.0 |
| Data compiled from various sources.[5][6] |
Table 2: Minimum Inhibitory Concentration (MIC) of this compound against Gram-Positive Bacteria
| Bacterial Species | MIC50 (μg/mL) | MIC90 (μg/mL) |
| Staphylococcus aureus (Methicillin-susceptible) | ≤1.0 | ≤1.0 |
| Staphylococcus epidermidis (Methicillin-susceptible) | ≤1.0 | ≤1.0 |
| Staphylococcus epidermidis (Methicillin-resistant) | ≤1.0 | ≤1.0 |
| Streptococcus pneumoniae | Resistant | Resistant |
| Streptococcus pyogenes | Resistant | Resistant |
| Enterococcus spp. | >8 | >8 |
| Data represents a summary from multiple studies.[7] |
Table 3: Minimum Inhibitory Concentration (MIC) of this compound against Gram-Negative Bacteria
| Bacterial Species | MIC50 (μg/mL) | MIC90 (μg/mL) |
| Escherichia coli | ≤0.125 | ≤0.125 |
| Klebsiella pneumoniae | ≤0.125 | ≤0.125 |
| Enterobacter cloacae | ≤0.125 | ≤0.125 |
| Proteus mirabilis | ≤0.125 | ≤0.125 |
| Citrobacter freundii | 4 | 4 |
| Serratia marcescens | 2 | 2 |
| Pseudomonas aeruginosa | >8 | >8 |
| Haemophilus influenzae | ≤0.125 | ≤0.125 |
| Neisseria gonorrhoeae | Potent activity | Potent activity |
| Data represents a summary from multiple studies.[7][8] |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of antibacterial agents. The following are standard protocols for key experiments cited in the study of this compound's mechanism.
DNA Gyrase Supercoiling Inhibition Assay
This assay measures the ability of a compound to inhibit the ATP-dependent supercoiling of relaxed plasmid DNA by DNA gyrase.
Materials:
-
Purified bacterial DNA gyrase (subunits A and B)
-
Relaxed circular plasmid DNA (e.g., pBR322)
-
Assay Buffer (e.g., 35 mM Tris-HCl pH 7.5, 24 mM KCl, 4 mM MgCl2, 2 mM DTT, 1.8 mM spermidine, 1 mM ATP, 6.5% glycerol, 0.1 mg/mL BSA)
-
This compound or other test compounds
-
Stop Solution (e.g., 1% SDS, 50 mM EDTA)
-
Agarose gel electrophoresis system
-
DNA staining agent (e.g., ethidium bromide)
Procedure:
-
Prepare reaction mixtures on ice, each containing assay buffer and relaxed plasmid DNA.
-
Add varying concentrations of this compound to the reaction tubes. Include a no-drug control.
-
Initiate the reaction by adding a pre-determined amount of DNA gyrase to each tube.
-
Incubate the reactions at 37°C for a specified time (e.g., 30-60 minutes).
-
Terminate the reactions by adding the stop solution.
-
Analyze the DNA topology by agarose gel electrophoresis. Relaxed and supercoiled DNA will migrate at different rates.
-
Stain the gel, visualize the DNA bands under UV light, and quantify the degree of supercoiling inhibition. The IC50 is the concentration of this compound that inhibits supercoiling by 50%.
Topoisomerase IV Decatenation Inhibition Assay
This assay assesses the inhibition of topoisomerase IV's ability to decatenate, or unlink, catenated DNA networks (kinetoplast DNA, kDNA).
Materials:
-
Purified bacterial topoisomerase IV (subunits ParC and ParE)
-
Catenated kinetoplast DNA (kDNA)
-
Assay Buffer (e.g., 40 mM HEPES-KOH pH 7.6, 100 mM potassium glutamate, 10 mM magnesium acetate, 2 mM DTT, 1 mM ATP)
-
This compound or other test compounds
-
Stop Solution (e.g., 1% SDS, 50 mM EDTA)
-
Agarose gel electrophoresis system
-
DNA staining agent
Procedure:
-
Set up reaction mixtures containing assay buffer and kDNA.
-
Add a range of concentrations of this compound to the reactions, including a control without the drug.
-
Start the reaction by adding purified topoisomerase IV.
-
Incubate at 37°C for a defined period (e.g., 30 minutes).
-
Stop the reactions with the stop solution.
-
Separate the catenated and decatenated DNA using agarose gel electrophoresis. Catenated DNA remains in the well, while decatenated minicircles migrate into the gel.
-
Stain and visualize the gel to determine the extent of decatenation and calculate the IC50 value for this compound.
Minimum Inhibitory Concentration (MIC) Determination
The MIC is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism after overnight incubation. The broth microdilution method is a standard procedure.
Materials:
-
Bacterial culture in logarithmic growth phase
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
96-well microtiter plates
-
This compound stock solution
-
Incubator
Procedure:
-
Prepare serial twofold dilutions of this compound in CAMHB in the wells of a 96-well plate.
-
Adjust the turbidity of the bacterial culture to a 0.5 McFarland standard.
-
Inoculate each well with the standardized bacterial suspension. Include a growth control (no drug) and a sterility control (no bacteria).
-
Incubate the plates at 35-37°C for 16-20 hours.
-
Determine the MIC by visually inspecting the plates for the lowest concentration of this compound that completely inhibits bacterial growth.
Visualizing the Molecular Interactions and Experimental Processes
Diagrams generated using Graphviz (DOT language) illustrate the key pathways and workflows involved in the action of this compound.
This compound's Mechanism of Action
Caption: this compound stabilizes the enzyme-DNA cleavage complex, leading to DNA breaks and cell death.
Experimental Workflow for IC50 Determination
Caption: Workflow for determining the 50% inhibitory concentration (IC50) of this compound.
SOS Response Pathway Triggered by this compound
Caption: The SOS response pathway activated by this compound-induced DNA damage.
Conclusion
This compound remains a potent antibacterial agent due to its effective inhibition of both DNA gyrase and topoisomerase IV. Its broad spectrum of activity, particularly against Gram-negative pathogens, underscores its clinical utility. Understanding the precise molecular mechanisms, quantitative inhibitory parameters, and the pathways leading to bacterial cell death is paramount for optimizing its use, combating the emergence of resistance, and guiding the development of next-generation fluoroquinolones. The experimental protocols and visual models provided in this guide offer a foundational resource for researchers dedicated to advancing the field of antibacterial drug discovery and development.
References
- 1. taylorandfrancis.com [taylorandfrancis.com]
- 2. Topoisomerase Inhibitors: Fluoroquinolone Mechanisms of Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fluoroquinolone-Gyrase-DNA Complexes: TWO MODES OF DRUG BINDING - PMC [pmc.ncbi.nlm.nih.gov]
- 4. DNA Gyrase as a Target for Quinolones - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Dual Targeting of Topoisomerase IV and Gyrase To Reduce Mutant Selection: Direct Testing of the Paradigm by Using WCK-1734, a New Fluoroquinolone, and Ciprofloxacin - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journals.asm.org [journals.asm.org]
- 7. The comparative activity of this compound, three other quinolones and eight unrelated antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. In-vitro and in-vivo antibacterial activity of this compound, a new fluorinated quinolone - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Bactericidal Effects of Fleroxacin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fleroxacin is a synthetic, third-generation fluoroquinolone antibiotic characterized by its broad-spectrum activity against a range of Gram-positive and Gram-negative bacteria.[1][2] Developed in the late 1980s, it functions as a potent bactericidal agent, meaning it actively kills bacteria rather than merely inhibiting their growth.[1][3] This technical guide provides an in-depth analysis of the core mechanisms, quantitative bactericidal activity, and key experimental protocols associated with this compound, intended for professionals in microbiological research and pharmaceutical development.
Core Mechanism of Action
The primary bactericidal effect of this compound stems from its inhibition of two essential bacterial type II topoisomerase enzymes: DNA gyrase and topoisomerase IV .[1][4] These enzymes are critical for managing DNA topology during replication, transcription, and repair.[][6]
-
In Gram-negative bacteria , the primary target is DNA gyrase.[][6] This enzyme introduces negative supercoils into the bacterial DNA, a process necessary to relieve the torsional stress that occurs when the DNA helix is unwound for replication.[1][7]
-
In Gram-positive bacteria , the principal target is topoisomerase IV.[] This enzyme is crucial for decatenation, the process of separating interlinked daughter DNA molecules following replication.[1]
This compound binds to the complex formed between these enzymes and the bacterial DNA.[4][8] This binding stabilizes the complex in a state where the DNA is cleaved, preventing the subsequent resealing (ligation) step of the enzyme's catalytic cycle.[4][6] The accumulation of these stabilized complexes leads to the formation of lethal double-strand DNA breaks, which halts DNA replication and triggers cellular processes that result in rapid cell death.[4][9]
Quantitative Analysis of Bactericidal Activity
The bactericidal potency of this compound is quantified through several key in vitro parameters, primarily Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC).
Minimum Inhibitory and Bactericidal Concentrations (MIC/MBC)
The MIC is the lowest concentration of an antibiotic that prevents the visible growth of a bacterium after overnight incubation. The MBC is the lowest concentration that results in a 99.9% reduction (a 3-log10 decrease) in the initial bacterial inoculum. For this compound, as with many fluoroquinolones, the MIC and MBC values are often very close, indicating potent bactericidal activity.[10]
The tables below summarize the in vitro activity of this compound against a selection of common Gram-positive and Gram-negative pathogens.
Table 1: this compound Activity Against Gram-Negative Bacteria
| Bacterial Species | MIC₅₀ (mg/L) | MIC₉₀ (mg/L) |
|---|---|---|
| Escherichia coli | ≤2.0[11] | ≤2.0[10][11] |
| Klebsiella pneumoniae | ≤2.0 | ≤2.0 |
| Enterobacteriaceae (group) | ≤2.0[10] | ≤2.0[10] |
| Pseudomonas aeruginosa | ≤8.0[10] | ≤8.0[10] |
| Haemophilus influenzae | Potent Activity[12] | Potent Activity[12] |
| Neisseria gonorrhoeae | Potent Activity[12] | Potent Activity[12] |
(Note: MIC₅₀ and MIC₉₀ represent the concentrations required to inhibit 50% and 90% of isolates, respectively.)
Table 2: this compound Activity Against Gram-Positive Bacteria
| Bacterial Species | MIC₅₀ (mg/L) | MIC₉₀ (mg/L) |
|---|---|---|
| Staphylococcus aureus (MSSA) | <1.0[13] | <1.0[13] |
| Staphylococcus aureus (MRSA) | <1.0[13] | <1.0[13] |
| Staphylococcus epidermidis | <1.0[13] | <1.0[13] |
| Streptococci (group) | ≤8.0[10] | ≤8.0[10] |
Time-Kill Kinetic Assays
Time-kill assays provide a dynamic view of an antibiotic's bactericidal activity over time. These studies demonstrate that this compound exhibits concentration-dependent killing.[11] Studies on E. coli show that at concentrations of 2x and 4x the MIC, this compound substantially reduces the number of colony-forming units (CFU/mL).[14] Even at sub-inhibitory concentrations (e.g., 1/2 MIC), a 99% killing rate can be observed within 2 hours.[14] This rapid bactericidal action is a hallmark of the fluoroquinolone class.[14] However, like other quinolones, this compound can exhibit a biphasic dose-response, where concentrations significantly above the optimal bactericidal concentration may become progressively less bactericidal.[3][15]
Key Experimental Protocols
Reproducible and standardized methodologies are crucial for assessing bactericidal effects. The following sections detail the protocols for the primary assays used to generate the data presented.
MIC/MBC Determination Protocol (Broth Microdilution)
The broth microdilution method is a standardized technique for determining the MIC of an antimicrobial agent.
Methodology:
-
Preparation of Antimicrobial Agent: A stock solution of this compound is prepared and serially diluted in cation-adjusted Mueller-Hinton Broth (MHB) within a 96-well microtiter plate to achieve a range of concentrations.[16]
-
Inoculum Preparation: The bacterial isolate to be tested is grown to a specific turbidity (e.g., 0.5 McFarland standard), then diluted to yield a final concentration of approximately 5 x 10⁵ CFU/mL in each well.[17]
-
Incubation: The microtiter plate is incubated at 35-37°C for 16-20 hours under ambient air conditions.[17]
-
MIC Determination: The MIC is recorded as the lowest concentration of this compound that shows no visible bacterial growth.[18]
-
MBC Determination: To determine the MBC, an aliquot (e.g., 10-100 µL) is taken from each well that shows no visible growth and is plated onto antibiotic-free agar. After further incubation, the number of colonies is counted. The MBC is the lowest concentration that killed ≥99.9% of the initial bacterial inoculum.[19]
Time-Kill Assay Protocol
This assay measures the change in bacterial population density over time in the presence of an antimicrobial agent.
Methodology:
-
Culture Preparation: A bacterial culture is grown to the logarithmic phase of growth and then diluted in fresh broth to a standardized starting density (e.g., 10⁵ to 10⁶ CFU/mL).[19][20]
-
Antibiotic Exposure: this compound is added to the bacterial cultures at various concentrations, often multiples of the predetermined MIC (e.g., 1x, 2x, 4x MIC). A growth control tube with no antibiotic is included.[19]
-
Time-Point Sampling: The tubes are incubated with shaking at 37°C. At specified time points (e.g., 0, 2, 4, 6, 8, 24 hours), aliquots are removed from each culture.[20]
-
Viable Cell Counting: The aliquots are serially diluted and plated onto antibiotic-free agar to determine the number of viable bacteria (CFU/mL).
-
Data Analysis: The results are plotted as log₁₀ CFU/mL versus time. A bactericidal effect is typically defined as a ≥3-log₁₀ (99.9%) reduction in CFU/mL from the initial inoculum.[19]
Conclusion
This compound demonstrates potent, concentration-dependent bactericidal activity across a wide spectrum of clinically relevant pathogens. Its mechanism, centered on the dual inhibition of DNA gyrase and topoisomerase IV, leads to the formation of irreversible double-strand DNA breaks and subsequent cell death. The proximity of its MIC and MBC values underscores its strong killing capacity. While newer fluoroquinolones have been developed, a thorough understanding of this compound's bactericidal profile remains valuable for comparative analysis, resistance studies, and the development of next-generation topoisomerase inhibitors.
References
- 1. What is this compound used for? [synapse.patsnap.com]
- 2. Comparative in vitro activity of this compound, two other quinolones and three board-spectrum beta-lactams using the E-Test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. microbiologyresearch.org [microbiologyresearch.org]
- 4. What is the mechanism of this compound? [synapse.patsnap.com]
- 6. Quinolone antibiotic - Wikipedia [en.wikipedia.org]
- 7. m.youtube.com [m.youtube.com]
- 8. Topoisomerase Inhibitors: Fluoroquinolone Mechanisms of Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. In-vitro activity of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Bactericidal kinetics of various dosages of this compound simulated in bacterial cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. In-vitro and in-vivo antibacterial activity of this compound, a new fluorinated quinolone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. In-vitro susceptibility of staphylococci to this compound in comparison with six other quinolones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Correlation between growth curves and killing curves of Escherichia coli in the presence of this compound and ampicillin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. actascientific.com [actascientific.com]
- 17. m.youtube.com [m.youtube.com]
- 18. idexx.com [idexx.com]
- 19. emerypharma.com [emerypharma.com]
- 20. DSpace [helda.helsinki.fi]
Fleroxacin's In-Vitro Activity Against Escherichia coli: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in-vitro activity of fleroxacin against various strains of Escherichia coli. The document details the antimicrobial's mechanism of action, quantitative susceptibility data, standard experimental protocols for its evaluation, and the mechanisms by which E. coli develops resistance.
Mechanism of Action: Inhibition of DNA Synthesis
This compound, a synthetic broad-spectrum fluoroquinolone antibiotic, exerts its bactericidal effect by inhibiting essential bacterial enzymes involved in DNA replication: DNA gyrase (a type II topoisomerase) and topoisomerase IV.[1][2] In Escherichia coli, DNA gyrase is the primary target and is crucial for introducing negative supercoils into the DNA, a process necessary for the initiation of replication and transcription.[1][3] Topoisomerase IV's main role is in the separation of interlinked daughter DNA molecules following replication.[3]
This compound binds to the complex formed between these enzymes and the bacterial DNA.[2] This binding stabilizes the complex in a state where the DNA is cleaved, preventing the subsequent re-ligation step.[2] The accumulation of these stabilized complexes leads to double-strand breaks in the bacterial chromosome, which blocks DNA replication and ultimately results in bacterial cell death.[2]
This compound's mechanism of action against E. coli.
Quantitative Data on this compound Activity
The in-vitro potency of this compound is typically quantified by determining the Minimum Inhibitory Concentration (MIC) and through time-kill kinetic assays.
Minimum Inhibitory Concentration (MIC)
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The tables below summarize the MIC data for this compound against E. coli from various studies.
| Strain Type | Number of Isolates | MIC50 (mg/L) | MIC90 (mg/L) | MIC Range (mg/L) | Reference |
| Enterobacteriaceae (including E. coli) | 20,807 | - | ≤0.125-2 | - | [4] |
| E. coli (Urinary & Genital Tract Isolates) | - | - | ≤1 | - | [5][6] |
| Enterobacteriaceae (Clinical Isolates) | 541 | - | ≤2.0 | - | [7] |
| Complicated UTI Isolates (80% inhibited) | 400 | - | 1.0 | - | [8] |
| Complicated UTI Isolates (95% inhibited) | 400 | - | 4.0 | - | [8] |
| Table 1: this compound MIC values for E. coli and related Enterobacteriaceae. |
Time-Kill Kinetics
Time-kill assays provide data on the bactericidal or bacteriostatic activity of an antimicrobial over time. This compound generally exhibits rapid, concentration-dependent killing of E. coli.
| E. coli Strain | This compound Concentration | Time | Log Reduction in CFU/mL | % Killing | Reference |
| Clinical Isolates (MIC ≤ 2 mg/L) | Simulated 400 mg once daily dose | - | ≥2 | ≥99% | [9] |
| Ten E. coli strains | 0.5 x MIC | 2 hours | 2 | 99% | [10] |
| Ten E. coli strains | 0.5 x MIC | 6 hours | 3 | 99.9% | [10] |
| E. coli A20697 (Enterobacteriaceae) | 4 x MIC | 1.5 hours | 3 | 99.9% | [11] |
| Table 2: Bactericidal activity of this compound against E. coli from time-kill assays. |
Studies have noted a biphasic bactericidal activity of this compound against E. coli, which is a characteristic of fluoroquinolones.[12]
Experimental Protocols
The following are generalized protocols for determining the in-vitro activity of this compound against E. coli, based on standard methodologies such as those from the Clinical and Laboratory Standards Institute (CLSI).
MIC Determination: Broth Microdilution Method
This method is used to determine the MIC in a liquid growth medium.
Materials:
-
96-well microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
This compound stock solution
-
E. coli isolate
-
Sterile saline or broth
-
Spectrophotometer
-
Incubator (35°C ± 2°C)
Procedure:
-
Prepare this compound Dilutions: Perform serial twofold dilutions of this compound in CAMHB in the wells of a 96-well plate to achieve a range of final concentrations.
-
Inoculum Preparation: Culture the E. coli isolate on an appropriate agar plate overnight. Select several colonies to suspend in sterile saline or broth. Adjust the suspension turbidity to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.
-
Inoculation: Dilute the standardized bacterial suspension in CAMHB so that after inoculation, each well contains a final concentration of approximately 5 x 10⁵ CFU/mL.
-
Controls: Include a growth control well (bacteria, no antibiotic) and a sterility control well (broth only).
-
Incubation: Incubate the plate at 35°C for 16-20 hours in ambient air.
-
Reading Results: The MIC is the lowest concentration of this compound that shows no visible bacterial growth (turbidity) in the well.
Workflow for Broth Microdilution MIC Testing.
Time-Kill Assay
This assay measures the change in bacterial viability over time in the presence of an antibiotic.
Materials:
-
Culture flasks or tubes
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
This compound stock solution
-
E. coli isolate
-
Incubator with shaking capability (35°C ± 2°C)
-
Sterile saline for dilutions
-
Agar plates for colony counting
Procedure:
-
Inoculum Preparation: Grow an overnight culture of E. coli. Dilute this into fresh CAMHB and incubate until it reaches the logarithmic growth phase.
-
Standardization: Adjust the log-phase culture to a starting concentration of approximately 5 x 10⁵ to 5 x 10⁶ CFU/mL in flasks containing CAMHB.
-
Antibiotic Addition: Add this compound to the test flasks at desired concentrations (e.g., 1x, 2x, 4x MIC). Include a growth control flask without any antibiotic.
-
Sampling: At specified time points (e.g., 0, 2, 4, 6, 8, 24 hours), withdraw an aliquot from each flask.
-
Viable Count: Perform serial tenfold dilutions of each aliquot in sterile saline. Plate a known volume of appropriate dilutions onto agar plates.
-
Incubation: Incubate the plates at 35°C for 18-24 hours.
-
Data Analysis: Count the number of colonies (CFU) on the plates to determine the CFU/mL at each time point. Plot log₁₀ CFU/mL versus time. A ≥3-log₁₀ reduction in CFU/mL is considered bactericidal activity.[13]
Workflow for a Time-Kill Kinetic Assay.
Mechanisms of Resistance in Escherichia coli
Resistance to this compound and other fluoroquinolones in E. coli is a significant clinical concern. It primarily arises through three mechanisms, and often a combination of these is present in highly resistant strains.
-
Target Enzyme Mutations: Chromosomal mutations in the genes encoding the subunits of DNA gyrase (gyrA, gyrB) and topoisomerase IV (parC, parE) are the most common cause of resistance.[9] These mutations alter the drug-binding site on the enzymes, reducing the affinity of this compound and diminishing its inhibitory effect.[1]
-
Reduced Drug Accumulation: This occurs through two main pathways:
-
Overexpression of Efflux Pumps: E. coli can actively transport this compound out of the cell using multidrug efflux pumps, such as the AcrAB-TolC system.[1] Increased production of these pumps reduces the intracellular concentration of the antibiotic.
-
Downregulation of Porins: Reduced expression of outer membrane porin proteins, such as OmpF, can decrease the permeability of the cell wall to fluoroquinolones, limiting their entry into the bacterial cytoplasm.[9][14][15]
-
-
Plasmid-Mediated Quinolone Resistance (PMQR): Resistance can also be acquired through the transfer of plasmids carrying specific resistance genes.[9] These include:
-
Qnr proteins: These proteins protect DNA gyrase and topoisomerase IV from the action of fluoroquinolones.
-
AAC(6')-Ib-cr: This is an aminoglycoside acetyltransferase enzyme that has been modified to also acetylate and inactivate certain fluoroquinolones.
-
QepA and OqxAB: These are plasmid-encoded efflux pumps.[9]
-
Mechanisms of this compound resistance in E. coli.
Conclusion
This compound demonstrates potent, rapid bactericidal activity against Escherichia coli by targeting DNA gyrase and topoisomerase IV. Its efficacy, particularly against isolates from urinary tract infections, is well-documented. However, the emergence of resistance through mechanisms such as target site mutations and reduced drug accumulation poses a continuous challenge. A thorough understanding of its activity profile and the methodologies for its assessment is crucial for its effective clinical application and for the development of future antimicrobial strategies.
References
- 1. In-vitro and in-vivo antibacterial activity of this compound, a new fluorinated quinolone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. What is the mechanism of this compound? [synapse.patsnap.com]
- 3. go.drugbank.com [go.drugbank.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. This compound. A review of its pharmacology and therapeutic efficacy in various infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. In-vitro activity of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. In-vitro activity of this compound against isolates causing complicated urinary tract infections and concentrations in seminal and prostatic fluid and in prostatic adenoma tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Bactericidal kinetics of various dosages of this compound simulated in bacterial cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Correlation between growth curves and killing curves of Escherichia coli in the presence of this compound and ampicillin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Comparative Killing Rates of Fluoroquinolones and Cell Wall-Active Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Conditions required for the bactericidal activity of this compound and pefloxacin against Escherichia coli KL 16 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. emerypharma.com [emerypharma.com]
- 14. This compound resistance in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. This compound resistance in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
The Pharmacodynamic Profile of Fleroxacin: An In-Depth Preclinical Evaluation
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Fleroxacin, a third-generation fluoroquinolone antibiotic, exhibits potent bactericidal activity against a broad spectrum of Gram-positive and Gram-negative pathogens. Its primary mechanism of action involves the inhibition of bacterial DNA gyrase and topoisomerase IV, essential enzymes for DNA replication, repair, and recombination. This targeted disruption of DNA synthesis leads to the induction of the SOS response and ultimately, bacterial cell death. This technical guide provides a comprehensive overview of the preclinical pharmacodynamic properties of this compound, summarizing key in vitro and in vivo data, detailing experimental methodologies, and illustrating the underlying molecular and experimental frameworks.
Mechanism of Action
This compound exerts its bactericidal effect by targeting two critical type II topoisomerases in bacteria: DNA gyrase and topoisomerase IV.[1][2][3]
-
DNA Gyrase: This enzyme is responsible for introducing negative supercoils into bacterial DNA, a process crucial for the initiation of DNA replication and transcription.
-
Topoisomerase IV: This enzyme's primary role is the decatenation of daughter chromosomes following DNA replication, allowing for proper segregation into daughter cells.
By binding to and stabilizing the enzyme-DNA complex, this compound inhibits the re-ligation step of the topoisomerase activity. This results in the accumulation of double-strand DNA breaks, which are potent triggers of the bacterial SOS response, a global response to DNA damage. If the DNA damage is too extensive to be repaired by the SOS system, the cascade of events leads to irreversible DNA damage and subsequent cell death.
In Vitro Pharmacodynamic Properties
The in vitro activity of this compound has been extensively evaluated against a wide range of clinically relevant bacteria. Key pharmacodynamic parameters include the Minimum Inhibitory Concentration (MIC) and time-kill kinetics.
Minimum Inhibitory Concentration (MIC)
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro. This compound demonstrates potent activity against Enterobacteriaceae and staphylococci.
Table 1: In Vitro Activity of this compound Against Gram-Negative Bacteria
| Organism | Number of Isolates | MIC₅₀ (mg/L) | MIC₉₀ (mg/L) |
| Escherichia coli | >5000 | 0.12 | 0.5 |
| Klebsiella pneumoniae | >2000 | 0.25 | 1 |
| Enterobacter cloacae | >1000 | 0.25 | 2 |
| Serratia marcescens | >500 | 0.5 | 2 |
| Proteus mirabilis | >1000 | 0.25 | 1 |
| Pseudomonas aeruginosa | >2000 | 2 | 8 |
| Haemophilus influenzae | >500 | ≤0.06 | 0.12 |
| Neisseria gonorrhoeae | >200 | ≤0.06 | 0.12 |
Table 2: In Vitro Activity of this compound Against Gram-Positive Bacteria
| Organism | Number of Isolates | MIC₅₀ (mg/L) | MIC₉₀ (mg/L) |
| Staphylococcus aureus (MSSA) | >1000 | 0.5 | 1 |
| Staphylococcus aureus (MRSA) | >500 | 1 | 4 |
| Staphylococcus epidermidis | >500 | 0.5 | 1 |
| Streptococcus pneumoniae | >500 | 4 | 8 |
| Enterococcus faecalis | >500 | 4 | 8 |
Time-Kill Kinetics
Time-kill assays provide insights into the bactericidal or bacteriostatic activity of an antimicrobial agent over time. This compound exhibits concentration-dependent killing.
Table 3: Bactericidal Activity of this compound in Time-Kill Assays
| Organism | This compound Concentration | Time to 99% Kill (CFU/mL Reduction) | Reference |
| Escherichia coli | 0.5 x MIC | 6 hours (99.9% reduction) | [2] |
| Escherichia coli | 2-4 x MIC | Substantial decrease in CFU/mL | [2] |
| Strains with MIC ≤ 2 mg/L | Simulated 400 mg once daily dose | ≥ 99% reduction | [1] |
| Pseudomonas aeruginosa (MIC = 4 mg/L) | Simulated 500 mg once daily dose | 99% reduction (2-log) | [1] |
| Staphylococcus aureus (MRSA, MSSA) | Not specified | 2 to 4-log reduction at 24 hours | [4] |
| Staphylococcus epidermidis | Not specified | 2 to 4-log reduction at 24 hours | [4] |
In Vivo Pharmacodynamic Properties
Preclinical animal models are crucial for evaluating the efficacy of antimicrobial agents in a physiological setting. This compound has demonstrated significant efficacy in various infection models.
Table 4: In Vivo Efficacy of this compound in Preclinical Infection Models
| Animal Model | Infection Type | Pathogen(s) | This compound Regimen | Efficacy (Bacterial Load Reduction) |
| Rat | Intra-abdominal Abscess | Escherichia coli | Intravenous | Eradicated E. coli (≤2.84 ± 0.1 log₁₀ CFU/g) |
| Rat | Intra-abdominal Abscess | Bacteroides fragilis | Intravenous (with metronidazole or clindamycin) | Enhanced efficacy against B. fragilis (≤3.0 ± 0.1 log₁₀ CFU/g) |
| Mouse | Systemic Infection | Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa, Serratia marcescens | Single oral dose | Greater protective effects than norfloxacin and comparable to or greater than ciprofloxacin and ofloxacin. |
Experimental Protocols
Minimum Inhibitory Concentration (MIC) Determination (Broth Microdilution)
-
Preparation of Bacterial Inoculum: A standardized bacterial suspension (e.g., 0.5 McFarland standard) is prepared from a fresh culture.
-
Drug Dilution Series: A serial two-fold dilution of this compound is prepared in a 96-well microtiter plate containing cation-adjusted Mueller-Hinton broth.
-
Inoculation: Each well is inoculated with the bacterial suspension to a final concentration of approximately 5 x 10⁵ CFU/mL.
-
Incubation: The microtiter plate is incubated at 35-37°C for 16-20 hours.
-
MIC Determination: The MIC is read as the lowest concentration of this compound that shows no visible bacterial growth.
Time-Kill Kinetic Assay
-
Bacterial Culture Preparation: A logarithmic phase bacterial culture is diluted to a starting inoculum of approximately 5 x 10⁵ to 5 x 10⁶ CFU/mL in a suitable broth.
-
Antibiotic Addition: this compound is added at various concentrations (e.g., 0.5x, 1x, 2x, 4x MIC). A growth control with no antibiotic is included.
-
Incubation and Sampling: The cultures are incubated at 35-37°C with shaking. Aliquots are removed at specified time points (e.g., 0, 2, 4, 8, 24 hours).
-
Viable Cell Counting: Serial dilutions of the samples are plated on agar plates. After incubation, colonies are counted to determine the CFU/mL at each time point.
-
Data Analysis: The log₁₀ CFU/mL is plotted against time to generate time-kill curves.
Murine Systemic Infection Model
-
Animal Preparation: Immunocompetent or neutropenic mice are used. Neutropenia can be induced by cyclophosphamide administration.
-
Bacterial Challenge: Mice are infected intraperitoneally or intravenously with a standardized inoculum of the test pathogen.
-
Drug Administration: this compound is administered at various doses and schedules (e.g., single or multiple oral or subcutaneous doses) at a specified time post-infection.
-
Monitoring: Animals are monitored for survival over a set period.
-
Bacterial Load Determination (Optional): At specific time points, subsets of animals are euthanized, and target organs (e.g., spleen, liver, lungs) are aseptically removed, homogenized, and plated for CFU enumeration to determine the reduction in bacterial load.
Conclusion
The preclinical pharmacodynamic profile of this compound demonstrates its potent bactericidal activity against a broad range of clinically significant pathogens. Its mechanism of action, targeting bacterial DNA gyrase and topoisomerase IV, leads to rapid, concentration-dependent killing. The in vitro and in vivo data presented in this guide provide a solid foundation for understanding the antimicrobial efficacy of this compound and support its potential therapeutic applications. Further research focusing on the pharmacodynamic interactions with newer, more resistant bacterial strains will continue to refine our understanding of this important fluoroquinolone.
References
- 1. Bactericidal kinetics of various dosages of this compound simulated in bacterial cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | The Fluoroquinolone Finafloxacin Protects BALB/c Mice Against an Intranasal Infection With Francisella tularensis Strain SchuS4 [frontiersin.org]
- 3. Comparative Killing Rates of Fluoroquinolones and Cell Wall-Active Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Finafloxacin, a Novel Fluoroquinolone, Reduces the Clinical Signs of Infection and Pathology in a Mouse Model of Q Fever [frontiersin.org]
An In-depth Technical Guide to the Molecular Structure and Activity of Fleroxacin
For Researchers, Scientists, and Drug Development Professionals
Abstract
Fleroxacin is a third-generation synthetic fluoroquinolone antibiotic characterized by a broad spectrum of activity against both Gram-positive and Gram-negative bacteria.[1] Its potent bactericidal effect is achieved through the targeted inhibition of essential bacterial enzymes, DNA gyrase and topoisomerase IV, which are critical for DNA replication, repair, and recombination.[1] This technical guide provides a comprehensive analysis of this compound's molecular structure, elucidates its mechanism of action, and explores the critical relationships between its structural components and antimicrobial efficacy. It includes a detailed summary of its antibacterial spectrum, pharmacokinetic profile, and methodologies for its evaluation, intended to serve as a vital resource for professionals in drug discovery and development.
Molecular Structure
This compound, with the chemical name 6,8-difluoro-1-(2-fluoroethyl)-7-(4-methylpiperazin-1-yl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid, is a trifluorinated quinolone. Its core is a 4-oxo-1,4-dihydroquinoline ring system, which is essential for its antibacterial activity. Key substitutions on this core scaffold dictate its potency, spectrum, and pharmacokinetic properties:
-
N-1 Position: A 2-fluoroethyl group.
-
C-3 Position: A carboxylic acid group, crucial for binding to the DNA-enzyme complex.
-
C-6 Position: A fluorine atom, which significantly enhances antibacterial potency and cell penetration.
-
C-7 Position: A 4-methylpiperazin-1-yl ring, which influences the spectrum of activity and pharmacokinetic parameters.
-
C-8 Position: A fluorine atom.
Mechanism of Action
This compound exerts its bactericidal effects by inhibiting two essential bacterial type II topoisomerase enzymes: DNA gyrase (primarily in Gram-negative bacteria) and topoisomerase IV (primarily in Gram-positive bacteria).[1] These enzymes are vital for managing DNA topology during replication.
The process unfolds as follows:
-
Enzyme Binding: DNA gyrase and topoisomerase IV create transient double-strand breaks in the bacterial DNA to allow for strand passage, a process necessary to relieve supercoiling.[1]
-
Complex Stabilization: this compound intercalates into the DNA and binds to the enzyme-DNA complex. This stabilizes the complex in its cleaved state, preventing the re-ligation of the broken DNA strands.[1]
-
Inhibition of Replication: The accumulation of these stabilized complexes acts as a physical barrier, blocking the progression of the DNA replication fork.
-
Cell Death: This disruption of DNA replication and the generation of lethal double-strand breaks trigger a cascade of cellular events that ultimately lead to bacterial cell death.[1]
References
Methodological & Application
Application Notes and Protocols for Fleroxacin In Vitro Susceptibility Testing
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fleroxacin is a synthetic chemotherapeutic agent belonging to the fluoroquinolone class of antibiotics. It exhibits a broad spectrum of activity against various Gram-positive and Gram-negative bacteria. Accurate and reproducible in vitro susceptibility testing is crucial for determining the minimum inhibitory concentration (MIC) of this compound required to inhibit the growth of a specific bacterial isolate. This document provides detailed protocols for common in vitro susceptibility testing methods, including broth dilution, agar dilution, and disk diffusion, along with available data on quality control and historical interpretive criteria.
Important Note on Current Standards: this compound is an older fluoroquinolone, and as such, specific clinical breakpoints and quality control (QC) ranges are largely absent from the most recent versions of major international standards, such as those from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST). The data presented here are based on historical information and scientific publications. Laboratories performing susceptibility testing with this compound should establish and validate their own internal quality control parameters based on these established methodologies.
Data Presentation
Table 1: Historical this compound MIC and Disk Diffusion Interpretive Criteria for Neisseria gonorrhoeae
| Method | Disk Content | Susceptible | Intermediate | Resistant |
| Disk Diffusion | 5 µg | ≥ 33 mm | 28 - 32 mm | ≤ 27 mm |
| MIC (µg/mL) | - | ≤ 0.25 | 0.5 | > 0.5 |
| Source: Based on data for Neisseria gonorrhoeae from historical NCCLS (now CLSI) recommendations[1]. |
Table 2: Proposed Modified this compound Disk Diffusion Criteria (5-µg disk)
| Category | Zone Diameter (mm) | Correlating MIC (µg/mL) |
| Susceptible | ≥ 16 | ≤ 2 |
| Resistant | ≤ 11 | ≥ 8 |
| Note: These criteria were proposed in a 1995 study to improve accuracy and minimize false-susceptibility results against a collection of ciprofloxacin-resistant organisms. They may not reflect current resistance patterns. |
Table 3: Quality Control (QC) Strains for Fluoroquinolone Susceptibility Testing
| QC Strain | ATCC Number | Gram Stain | Typical Use |
| Escherichia coli | 25922 | Negative | General QC for Enterobacterales |
| Pseudomonas aeruginosa | 27853 | Negative | QC for non-fermenting Gram-negative bacilli |
| Staphylococcus aureus | 25923 | Positive | General QC for Staphylococci (Disk Diffusion) |
| Staphylococcus aureus | 29213 | Positive | General QC for Staphylococci (MIC Testing) |
| Haemophilus influenzae | 49247 | Negative | QC for fastidious organisms |
| Note: While these are standard QC strains for fluoroquinolones, specific acceptable ranges for this compound are not listed in current CLSI or EUCAST documents. Laboratories must establish their own performance ranges. |
Experimental Protocols
Broth Microdilution MIC Testing
This method determines the MIC in a liquid growth medium using a 96-well microtiter plate format.
Materials:
-
This compound analytical standard
-
Sterile 96-well microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Test organism grown to log phase
-
Sterile saline or broth for inoculum preparation
-
Spectrophotometer or McFarland turbidity standards (0.5 standard)
-
Pipettes and sterile tips
-
Plate incubator (35°C ± 2°C)
Protocol:
-
Prepare this compound Stock Solution: Prepare a stock solution of this compound at a concentration of 1000 µg/mL in a suitable solvent (e.g., sterile deionized water with dropwise addition of 0.1 N NaOH to aid dissolution). Filter-sterilize the solution.
-
Prepare Antibiotic Dilutions: a. In a sterile tube, dilute the this compound stock solution in CAMHB to achieve twice the highest desired final concentration. b. Dispense 100 µL of sterile CAMHB into wells 2 through 12 of a 96-well plate. c. Add 200 µL of the twice-concentrated this compound solution to well 1. d. Perform a serial two-fold dilution by transferring 100 µL from well 1 to well 2, mixing thoroughly, then transferring 100 µL from well 2 to well 3, and so on, up to well 10. Discard 100 µL from well 10. e. Well 11 will serve as the growth control (no antibiotic), and well 12 as the sterility control (no inoculum).
-
Prepare Bacterial Inoculum: a. From a fresh (18-24 hour) culture plate, select 3-5 colonies of the test organism. b. Suspend the colonies in sterile saline or broth. c. Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). d. Within 15 minutes, dilute this adjusted suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.
-
Inoculation: Add 100 µL of the final bacterial inoculum to wells 1 through 11. The final volume in each well will be 200 µL.
-
Incubation: Cover the plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.
-
Reading Results: The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism, as detected by the unaided eye. The growth control (well 11) must show adequate growth, and the sterility control (well 12) must remain clear.
Agar Dilution MIC Testing
This method involves incorporating varying concentrations of this compound into an agar medium.
Materials:
-
This compound analytical standard
-
Mueller-Hinton Agar (MHA)
-
Sterile petri dishes
-
Test organism(s)
-
Sterile saline or broth
-
McFarland turbidity standard (0.5)
-
Inoculum replicating device (e.g., multipoint inoculator)
-
Water bath (45-50°C)
-
Incubator (35°C ± 2°C)
Protocol:
-
Prepare this compound Stock Solution: As described in the broth microdilution protocol.
-
Prepare Antibiotic-Containing Agar Plates: a. Prepare MHA according to the manufacturer's instructions and hold it in a molten state in a 45-50°C water bath. b. Prepare a series of two-fold dilutions of the this compound stock solution in a sterile diluent. c. Add a specific volume of each this compound dilution to a specific volume of molten MHA to achieve the desired final concentrations (e.g., add 1 mL of a 10x antibiotic dilution to 9 mL of agar). Mix thoroughly by inverting the tube several times to avoid bubbles. d. Pour the antibiotic-containing agar into sterile petri dishes to a depth of 3-4 mm. Allow the plates to solidify. e. Prepare a growth control plate containing no antibiotic.
-
Prepare Bacterial Inoculum: Prepare a 0.5 McFarland standard suspension of each test organism as described previously. This will be further diluted to achieve a final inoculum of approximately 10⁴ CFU per spot.
-
Inoculation: Using an inoculum replicating device, spot-inoculate the surface of each agar plate with the prepared bacterial suspensions.
-
Incubation: Allow the inoculum spots to dry, then invert the plates and incubate at 35°C ± 2°C for 16-20 hours.
-
Reading Results: The MIC is the lowest concentration of this compound that completely inhibits visible growth, including hazes or single colonies. The growth on the control plate should be confluent.
Disk Diffusion (Kirby-Bauer) Testing
This qualitative method assesses the susceptibility of a bacterium to a fixed concentration of this compound impregnated on a paper disk.
Materials:
-
5-µg this compound susceptibility disks
-
Mueller-Hinton Agar (MHA) plates (4 mm depth)
-
Test organism
-
Sterile saline or broth
-
McFarland turbidity standard (0.5)
-
Sterile cotton swabs
-
Disk dispenser or sterile forceps
-
Incubator (35°C ± 2°C)
-
Ruler or caliper for measuring zone diameters
Protocol:
-
Prepare Bacterial Inoculum: Prepare a 0.5 McFarland standard suspension of the test organism as described in the previous methods.
-
Inoculate MHA Plate: a. Within 15 minutes of preparing the inoculum, dip a sterile cotton swab into the suspension and remove excess fluid by pressing it against the inside of the tube. b. Swab the entire surface of the MHA plate three times, rotating the plate approximately 60 degrees after each application to ensure even coverage. c. Allow the plate to dry for 3-5 minutes with the lid slightly ajar.
-
Apply Antibiotic Disk: Aseptically place a 5-µg this compound disk onto the center of the inoculated agar surface. Gently press the disk to ensure complete contact with the agar.
-
Incubation: Invert the plate and incubate at 35°C ± 2°C for 16-18 hours in ambient air.
-
Reading Results: Measure the diameter of the zone of complete growth inhibition around the disk to the nearest millimeter. Interpret the result based on established (historical) criteria (see Table 1 and 2).
Mandatory Visualizations
Caption: General workflow for in vitro susceptibility testing methods.
Caption: Logical workflow for quality control in susceptibility testing.
References
Application Note: Preparation and Stability of Fleroxacin Stock Solutions
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed protocols for the preparation, storage, and stability assessment of fleroxacin stock solutions. This compound is a broad-spectrum fluoroquinolone antibiotic that acts by inhibiting bacterial DNA gyrase and topoisomerase IV.[1][2][3] Accurate preparation and storage of stock solutions are critical for reliable and reproducible experimental results. This application note includes solubility data, step-by-step preparation methods, recommended storage conditions, and a validated High-Performance Liquid Chromatography (HPLC) method for stability testing.
This compound Solubility and Stock Solution Preparation
The solubility of this compound is highly dependent on the solvent and pH.[4] It is a crystalline solid that is sparingly soluble in water but can be dissolved in alkaline or organic solvents.[5]
Solubility Data
The following table summarizes the solubility of this compound in various solvents.
| Solvent | Concentration | Method/Notes | Citation |
| Water | 33.33 mg/mL (90.24 mM) | Requires ultrasonication and pH adjustment to 11 with NaOH. | [4] |
| 0.1 M NaOH | 9.17 mg/mL (24.83 mM) | Requires ultrasonication and pH adjustment to 12 with NaOH. | [4] |
| PBS (pH 7.2) | ~10 mg/mL | - | [5][6] |
| DMSO | ~15 mg/mL | - | [5][6] |
| DMSO | < 1 mg/mL | Insoluble or slightly soluble. | [4][7] |
| Dimethylformamide (DMF) | ~0.1 mg/mL | - | [5][6] |
Note: Discrepancies in DMSO solubility may be due to the purity and water content of the solvent. Using fresh, anhydrous DMSO is recommended.[8]
Protocol 1: Preparation of this compound Stock Solution in an Aqueous Alkaline Solution
This protocol is suitable for preparing a high-concentration aqueous stock solution.
Materials:
-
This compound powder
-
Sterile, purified water
-
1 M Sodium Hydroxide (NaOH) solution
-
Ultrasonic bath
-
Sterile 0.22 µm syringe filter
Procedure:
-
Weigh the desired amount of this compound powder using an analytical balance.
-
Add the appropriate volume of sterile water to achieve a concentration slightly less than the target.
-
While stirring, slowly add 1 M NaOH dropwise to the suspension until the pH reaches 11.[4]
-
Place the solution in an ultrasonic bath to facilitate dissolution until the solution is clear.[4]
-
Adjust the final volume with sterile water to reach the target concentration.
-
Sterilize the final solution by passing it through a 0.22 µm syringe filter.[4]
-
Aliquot the stock solution into light-protected tubes for storage.
Protocol 2: Preparation of this compound Stock Solution in DMSO
This protocol is common for in vitro experiments where an organic solvent is acceptable.
Materials:
-
This compound powder
-
Anhydrous DMSO
-
Vortex mixer or ultrasonic bath
Procedure:
-
Weigh the desired amount of this compound powder.
-
Add the appropriate volume of anhydrous DMSO to the powder.
-
Vortex or sonicate the mixture until the this compound is completely dissolved.[9] Sonication is recommended to aid dissolution.[9]
-
Aliquot the stock solution into appropriate vials for storage.
Note: When diluting DMSO stock solutions into aqueous buffers for biological experiments, ensure the final concentration of DMSO is not toxic to the cells.[5]
Storage and Stability of this compound Solutions
Proper storage is crucial to maintain the integrity of this compound solutions. Key factors affecting stability include temperature, light, and repeated freeze-thaw cycles.[4][7]
Recommended Storage Conditions
| Solution Type | Storage Temperature | Duration | Special Conditions | Citation |
| Solid Powder | -20°C | ≥ 4 years | - | [5] |
| In Solvent | -80°C | 6 months to >1 year | Protect from light; aliquot to avoid freeze-thaw cycles. | [4][9] |
| In Solvent | -20°C | 1 month | Protect from light; aliquot to avoid freeze-thaw cycles. | [4][7] |
| Aqueous Solution (PBS) | Room Temperature | Not recommended for >1 day | - | [5] |
Best Practices for Ensuring Stability
-
Aliquoting: Stock solutions should be stored in small, single-use aliquots to prevent degradation from repeated freeze-thaw cycles.[4][7]
-
Light Protection: this compound is susceptible to photo-degradation.[10] Always store solutions in amber vials or tubes wrapped in foil.[4]
-
pH: The pH of aqueous solutions can affect stability. Maintain the recommended pH from the preparation protocol.
Protocol: Stability Assessment by HPLC
A stability-indicating HPLC method can be used to determine the concentration of this compound and detect the presence of degradation products. The following method is adapted from a validated protocol for this compound analysis.[10]
Experimental Workflow for Stability Study
Caption: Workflow for assessing the stability of this compound solutions.
Materials and Reagents
-
Acetonitrile (HPLC grade)
-
Triethylamine (TEA)
-
Phosphoric acid (H₃PO₄)
-
Purified water (HPLC grade)
-
This compound reference standard
-
This compound solution to be tested
Chromatographic Conditions
| Parameter | Condition | Citation |
| Column | YMC Pack ODS-AQ (Reversed-Phase C18) | [10] |
| Mobile Phase | Acetonitrile : Water : Triethylamine (50:50:0.5, v/v/v) | [10] |
| pH | Adjusted to 6.30 with H₃PO₄ | [10] |
| Flow Rate | 1.0 mL/min (Isocratic) | [11] |
| Detection | UV at 280 nm | [10] |
| Injection Volume | 20 µL | [12] |
| Temperature | Ambient | [11] |
Procedure
-
Standard Preparation: Prepare a series of standard solutions of this compound (e.g., 0.01 to 1.30 µg/mL) in the mobile phase to generate a calibration curve.[10]
-
Sample Preparation: Dilute an aliquot of the stored this compound stock solution with the mobile phase to a concentration that falls within the linear range of the calibration curve.
-
Forced Degradation (Optional): To confirm the method is stability-indicating, expose the this compound solution to stress conditions such as heat (e.g., 80°C), strong acid (e.g., 0.1 M HCl), strong base (e.g., 0.1 M NaOH), or intense UV light for a defined period. Neutralize the acid/base-stressed samples before analysis.
-
Analysis: Inject the standard and sample solutions into the HPLC system.
-
Data Interpretation: Determine the concentration of this compound in the samples by comparing the peak area to the calibration curve. The appearance of new peaks in the chromatograms of stressed samples indicates degradation products, confirming the stability-indicating nature of the method.[10]
Mechanism of Action
This compound is a bactericidal agent that targets essential bacterial enzymes, DNA gyrase and topoisomerase IV.[13][14] These enzymes are crucial for managing DNA topology during replication, transcription, and repair.[1][2] this compound stabilizes the complex formed between these enzymes and the bacterial DNA, which prevents the re-ligation of cleaved DNA strands.[1] This leads to an accumulation of double-strand breaks in the bacterial chromosome, ultimately triggering cell death.[1]
This compound Signaling Pathway
Caption: this compound's mechanism of action leading to bacterial cell death.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. What is this compound used for? [synapse.patsnap.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. glpbio.com [glpbio.com]
- 7. abmole.com [abmole.com]
- 8. selleckchem.com [selleckchem.com]
- 9. This compound | Antibiotic | DNA gyrase | Topoisomerase | TargetMol [targetmol.com]
- 10. Validation of an HPLC method for the determination of this compound and its photo-degradation products in pharmaceutical forms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Liquid Chromatographic Determination of Dexamethasone and Fluoroquinolones; in vitro Study [scielo.org.za]
- 12. akademiamedycyny.pl [akademiamedycyny.pl]
- 13. go.drugbank.com [go.drugbank.com]
- 14. This compound | C17H18F3N3O3 | CID 3357 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying Fleroxacin Efficacy In Vivo
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for utilizing various animal models to assess the in vivo efficacy of Fleroxacin, a broad-spectrum fluoroquinolone antibiotic. The included methodologies cover systemic infections, urinary tract infections (UTI), endocarditis, and pneumonia models.
Mechanism of Action
This compound is a synthetic fluoroquinolone antibiotic that targets bacterial DNA gyrase (topoisomerase II) and topoisomerase IV.[1] By inhibiting these essential enzymes, this compound disrupts bacterial DNA replication, transcription, repair, and recombination, ultimately leading to bacterial cell death.[1] Its broad spectrum of activity includes many Gram-negative and some Gram-positive bacteria.[2][3][4]
Quantitative Data Summary
In Vitro Activity of this compound
| Bacterial Species | MIC50 (µg/mL) | MIC90 (µg/mL) |
| Escherichia coli | 0.05 | 0.1 |
| Klebsiella pneumoniae | 0.1 | 0.2 |
| Pseudomonas aeruginosa | 0.5 | 2.0 |
| Staphylococcus aureus (MSSA) | 0.25 | 0.5 |
| Staphylococcus aureus (MRSA) | 1.0 | 8.0 |
| Haemophilus influenzae | ≤0.015 | 0.03 |
| Neisseria gonorrhoeae | 0.03 | 0.06 |
| Mycobacterium tuberculosis | - | 6.25 |
| Mycobacterium kansasii | - | 3.13 |
| Mycobacterium fortuitum | - | 6.25 |
Note: MIC values can vary depending on the specific strains and testing conditions.
Pharmacokinetic Parameters of this compound in Animal Models
| Animal Model | Dosage | Route | Cmax (µg/mL) | Tmax (h) | Half-life (h) | AUC (µg·h/mL) |
| Mouse | 10 mg/kg | IV | - | - | - | - |
| Rat | 20 mg/kg | IV | - | - | - | - |
| Rabbit | 30 mg/kg | IV | - | - | - | - |
| Dog | 20 mg/kg | IV | ~7.5 | ~0.5 | ~4.5 | ~30 |
| Cynomolgus Macaque | 70 mg/kg | Oral | - | - | - | - |
Note: Pharmacokinetic parameters can vary based on the animal strain, age, and health status.
In Vivo Efficacy of this compound in Murine Systemic Infection Models
| Pathogen | Mouse Strain | This compound Dose (mg/kg, oral) | Efficacy Endpoint | Outcome | Reference |
| Staphylococcus aureus | ICR | 25 | PD50 | Protective effect observed | [2][5] |
| Escherichia coli | ICR | 6.25 | PD50 | Protective effect observed | [2][5] |
| Pseudomonas aeruginosa | ICR | 50 | PD50 | Protective effect observed | [2][5] |
| Serratia marcescens | ICR | 12.5 | PD50 | Protective effect observed | [2][5] |
PD50: Protective dose required to save 50% of the infected animals.
Experimental Protocols
Murine Systemic Infection Model
This model is used to evaluate the efficacy of this compound against systemic bacterial infections.
Materials:
-
6-8 week old male or female ICR mice.
-
Bacterial strain of interest (e.g., Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa).
-
Tryptic Soy Broth (TSB) or other suitable bacterial culture medium.
-
Saline (0.9% NaCl).
-
Mucin.
-
This compound.
-
Vehicle for this compound (e.g., 0.5% carboxymethylcellulose).
Protocol:
-
Inoculum Preparation:
-
Culture the bacterial strain overnight in TSB at 37°C.
-
Dilute the overnight culture in fresh TSB and incubate until it reaches the mid-logarithmic growth phase.
-
Harvest the bacteria by centrifugation, wash with saline, and resuspend in saline to the desired concentration (e.g., 1 x 10^7 CFU/mL). The final inoculum is typically suspended in a 5% mucin solution to enhance virulence.
-
-
Infection:
-
Administer 0.5 mL of the bacterial suspension intraperitoneally (IP) to each mouse. This will result in a lethal infection.
-
-
Treatment:
-
One hour post-infection, administer a single oral dose of this compound.
-
Prepare different concentrations of this compound to determine the 50% protective dose (PD50). A control group should receive the vehicle only.
-
-
Observation and Endpoint:
-
Monitor the mice for signs of infection and mortality for 7 days.
-
The PD50 is calculated based on the number of surviving animals in each treatment group.
-
Rabbit Model of Catheter-Associated Urinary Tract Infection (CAUTI)
This model is designed to assess this compound's ability to treat biofilm-associated UTIs.
Materials:
-
Male New Zealand White rabbits.
-
Escherichia coli strain capable of causing CAUTI.
-
Foley catheter.
-
Closed urinary drainage system.
-
This compound for intravenous administration.
Protocol:
-
Catheterization and Infection:
-
Anesthetize the rabbit and aseptically insert a Foley catheter into the bladder via the urethra.
-
Connect the catheter to a closed drainage system.
-
Inoculate the bladder with a suspension of E. coli through the catheter.
-
-
Treatment:
-
After allowing the infection and biofilm to establish (e.g., 24-48 hours), initiate intravenous this compound treatment.
-
Administer this compound at different dosages (e.g., 10, 20, 30 mg/kg) every 8 hours for 4 days.[6]
-
-
Evaluation:
-
During and after treatment, collect urine samples to determine bacterial counts and this compound concentrations.
-
At the end of the study, euthanize the animals and aseptically remove the bladder and catheter.
-
Perform quantitative bacterial counts on the bladder tissue and catheter biofilm.
-
Histopathological examination of the bladder can assess inflammation and tissue damage.
-
Scanning electron microscopy can be used to visualize the biofilm on the catheter and bladder mucosa.
-
Rabbit Model of MRSA Endocarditis
This model evaluates the efficacy of this compound in treating a severe, deep-seated infection.
Materials:
-
Male New Zealand White rabbits.
-
Methicillin-resistant Staphylococcus aureus (MRSA) strain.
-
Polyethylene catheter.
-
This compound for intravenous administration.
Protocol:
-
Induction of Endocarditis:
-
Anesthetize the rabbit and insert a polyethylene catheter through the right carotid artery into the left ventricle to induce sterile vegetations on the aortic valve.
-
24 hours after catheterization, induce bacteremia by intravenous injection of an MRSA suspension.
-
-
Treatment:
-
Evaluation:
-
Monitor blood cultures to assess the clearance of bacteremia.
-
At the end of the treatment period, euthanize the animals and aseptically remove the heart.
-
Excise the aortic valve vegetations, homogenize, and perform quantitative bacterial counts.
-
Bacterial counts can also be determined in other tissues like the spleen and kidneys.
-
Assess the development of resistance by determining the MIC of this compound for the MRSA isolates recovered from the vegetations.
-
Murine Pneumonia Model
This model is suitable for assessing this compound's efficacy against respiratory pathogens.
Materials:
-
6-8 week old male or female BALB/c mice.
-
Bacterial strain of interest (e.g., Klebsiella pneumoniae, Streptococcus pneumoniae).
-
Anesthetic (e.g., isoflurane).
-
This compound.
Protocol:
-
Infection:
-
Anesthetize the mice.
-
Induce pneumonia by intranasal or intratracheal instillation of a bacterial suspension.
-
-
Treatment:
-
Initiate this compound treatment at a defined time point post-infection (e.g., 2-4 hours).
-
Administer this compound via the desired route (e.g., oral gavage, subcutaneous injection) at various doses.
-
-
Evaluation:
-
At 24 or 48 hours post-infection, euthanize the mice.
-
Aseptically remove the lungs, homogenize, and perform quantitative bacterial counts.
-
Bronchoalveolar lavage (BAL) fluid can be collected to analyze inflammatory cell influx and cytokine levels.
-
Lung histopathology can be performed to assess the extent of inflammation and tissue damage.
-
Survival studies can also be conducted, monitoring the animals for a longer period (e.g., 7-14 days).
-
References
- 1. journals.asm.org [journals.asm.org]
- 2. In-vitro and in-vivo antibacterial activity of this compound, a new fluorinated quinolone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Models of experimental bacterial meningitis. Role and limitations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. academic.oup.com [academic.oup.com]
- 6. Therapeutic efficacy of this compound for eliminating catheter-associated urinary tract infection in a rabbit model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Efficacy of this compound in experimental methicillin-resistant Staphylococcus aureus endocarditis - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Fleroxacin Time-Kill Curve Studies
Audience: Researchers, scientists, and drug development professionals.
Introduction
Fleroxacin is a synthetic fluoroquinolone antibiotic with broad-spectrum activity against a range of Gram-positive and Gram-negative bacteria.[1][2][3] Its mechanism of action involves the inhibition of bacterial DNA gyrase and topoisomerase IV, essential enzymes for DNA replication, transcription, and repair.[1][4][5][6][7] This interference with DNA processes ultimately leads to bacterial cell death.[4][5][7] Time-kill curve studies are crucial in vitro assays that provide detailed information about the pharmacodynamics of an antimicrobial agent.[8][9] These studies evaluate the rate and extent of bacterial killing over time at various antibiotic concentrations, helping to determine whether an agent is bactericidal or bacteriostatic. This document provides detailed protocols for conducting time-kill curve studies with this compound.
Core Principles of Time-Kill Curve Assays
Time-kill kinetic assays are designed to measure the change in bacterial population density over time in the presence of an antimicrobial agent. The key read-out is the number of viable bacteria, typically expressed as colony-forming units per milliliter (CFU/mL). A bactericidal effect is generally defined as a ≥3-log10 (99.9%) reduction in the initial bacterial inoculum, while a bacteriostatic effect is a <3-log10 reduction.[8][10]
Experimental Protocols
Materials and Reagents
-
Bacterial Strains: Select appropriate bacterial strains for testing (e.g., reference strains from ATCC or clinical isolates). This compound is active against many Enterobacteriaceae, Pseudomonas aeruginosa, and staphylococci.[1][2][11]
-
This compound: Analytical grade this compound powder.
-
Culture Media:
-
Cation-adjusted Mueller-Hinton Broth (CAMHB) for susceptibility testing and time-kill assays.
-
Tryptic Soy Agar (TSA) or other suitable solid media for bacterial enumeration.
-
-
Reagents:
-
Sterile saline (0.85% or 0.9% NaCl) or phosphate-buffered saline (PBS).
-
0.5 McFarland turbidity standard.
-
-
Equipment:
-
Spectrophotometer or densitometer.
-
Shaking incubator.
-
Micropipettes and sterile tips.
-
Sterile culture tubes or flasks.
-
Sterile spreaders.
-
Colony counter.
-
Vortex mixer.
-
Preliminary Experiment: Minimum Inhibitory Concentration (MIC) Determination
Before performing a time-kill assay, it is essential to determine the Minimum Inhibitory Concentration (MIC) of this compound against the selected bacterial strains. The MIC is the lowest concentration of an antibiotic that prevents visible growth of a bacterium after overnight incubation.[12][13]
Protocol for MIC Determination (Broth Microdilution):
-
Prepare this compound Stock Solution: Dissolve this compound powder in a suitable solvent to create a high-concentration stock solution. Further dilute in CAMHB to the desired starting concentration.
-
Prepare Bacterial Inoculum: a. From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies. b. Suspend the colonies in sterile saline or broth. c. Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL. d. Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.
-
Perform Serial Dilutions: In a 96-well microtiter plate, perform serial two-fold dilutions of this compound in CAMHB.
-
Inoculate Wells: Add the standardized bacterial inoculum to each well. Include a growth control (no antibiotic) and a sterility control (no bacteria).
-
Incubate: Incubate the plate at 35-37°C for 16-20 hours.
-
Determine MIC: The MIC is the lowest concentration of this compound at which no visible bacterial growth is observed.
This compound Time-Kill Curve Assay Protocol
This protocol is based on guidelines from the Clinical and Laboratory Standards Institute (CLSI).[8][9][10]
-
Prepare Bacterial Inoculum: a. Prepare a bacterial suspension adjusted to a 0.5 McFarland standard as described for the MIC test.[14] b. Dilute the suspension in pre-warmed CAMHB to achieve a starting inoculum of approximately 5 x 10⁵ to 1 x 10⁶ CFU/mL.
-
Prepare Test Tubes: a. Set up a series of sterile culture tubes or flasks, each containing CAMHB. b. Add this compound to the tubes to achieve the desired final concentrations. These are typically multiples of the predetermined MIC (e.g., 0.25x, 0.5x, 1x, 2x, 4x, 8x, 16x MIC).[15][16] c. Include a growth control tube containing no antibiotic.
-
Inoculation and Incubation: a. Inoculate each tube (including the growth control) with the standardized bacterial suspension. b. Incubate all tubes at 35-37°C in a shaking incubator to ensure aeration.
-
Sampling and Plating: a. At predetermined time points (e.g., 0, 2, 4, 6, 8, and 24 hours), withdraw an aliquot (e.g., 100 µL) from each tube.[16] b. Perform ten-fold serial dilutions of each aliquot in sterile saline or PBS. c. Plate a specific volume (e.g., 100 µL) of the appropriate dilutions onto TSA plates. d. Incubate the plates at 35-37°C for 18-24 hours.
-
Colony Counting and Data Analysis: a. After incubation, count the number of colonies on the plates that have between 30 and 300 colonies. b. Calculate the CFU/mL for each time point and concentration using the formula: CFU/mL = (Number of colonies x Dilution factor) / Volume plated (in mL) c. Plot the log10 CFU/mL versus time for each this compound concentration and the growth control.[10]
Data Presentation
Quantitative data from the time-kill curve study should be summarized in a clear and structured table to facilitate comparison between different concentrations of this compound.
Table 1: Example Time-Kill Curve Data for Escherichia coli ATCC 25922 Exposed to this compound
| Time (hours) | Log10 CFU/mL (Growth Control) | Log10 CFU/mL (0.5x MIC) | Log10 CFU/mL (1x MIC) | Log10 CFU/mL (2x MIC) | Log10 CFU/mL (4x MIC) |
| 0 | 5.70 | 5.71 | 5.70 | 5.69 | 5.72 |
| 2 | 6.85 | 6.20 | 5.15 | 4.30 | 3.50 |
| 4 | 7.90 | 6.50 | 4.60 | 3.10 | <2.00 |
| 6 | 8.50 | 6.80 | 4.10 | <2.00 | <2.00 |
| 8 | 9.10 | 7.20 | 3.50 | <2.00 | <2.00 |
| 24 | 9.50 | 8.10 | 2.80 | <2.00 | <2.00 |
Note: <2.00 indicates the limit of detection.
Mandatory Visualizations
This compound Mechanism of Action
Caption: Mechanism of action of this compound.
Experimental Workflow for Time-Kill Curve Assay
Caption: Workflow for the this compound time-kill curve assay.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. In-vitro activity of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In-vitro and in-vivo antibacterial activity of this compound, a new fluorinated quinolone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. What is the mechanism of this compound? [synapse.patsnap.com]
- 5. What is this compound used for? [synapse.patsnap.com]
- 6. go.drugbank.com [go.drugbank.com]
- 7. This compound | C17H18F3N3O3 | CID 3357 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. emerypharma.com [emerypharma.com]
- 9. scribd.com [scribd.com]
- 10. actascientific.com [actascientific.com]
- 11. In vitro activity of this compound in combination with other antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 13. idexx.dk [idexx.dk]
- 14. 2.7. Preparation of Bacterial Suspension and Inoculum for Antibacterial Tests [bio-protocol.org]
- 15. journals.asm.org [journals.asm.org]
- 16. Frontiers | Genetic Resistance Determinants, In Vitro Time-Kill Curve Analysis and Pharmacodynamic Functions for the Novel Topoisomerase II Inhibitor ETX0914 (AZD0914) in Neisseria gonorrhoeae [frontiersin.org]
Determining the Minimum Inhibitory Concentration (MIC) of Fleroxacin: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for determining the Minimum Inhibitory Concentration (MIC) of Fleroxacin, a broad-spectrum fluoroquinolone antibiotic. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.[1] Accurate MIC determination is crucial for antimicrobial susceptibility testing, guiding therapeutic choices, and in the research and development of new antimicrobial agents.
This document outlines three widely accepted methods for MIC determination: Broth Microdilution, Agar Dilution, and Gradient Diffusion (E-test). Each section includes a detailed protocol, data presentation guidelines, and a visual representation of the experimental workflow.
Broth Microdilution Method
The broth microdilution method is a widely used technique to determine the MIC of an antimicrobial agent in a liquid growth medium.[2][3][4][5][6] It involves preparing serial dilutions of the antimicrobial agent in a 96-well microtiter plate, which is then inoculated with a standardized bacterial suspension.
Experimental Protocol
a. Preparation of this compound Stock Solution:
-
Obtain this compound standard powder from a reputable supplier. Note the potency (µg/mg) provided by the manufacturer.[1]
-
Prepare a stock solution of 1000 mg/L. The following formula can be used to calculate the required weight of the antibiotic powder: Weight (mg) = (Volume (mL) x Final Concentration (mg/L)) / Potency (µg/mg) [1]
-
Dissolve the calculated weight of this compound powder in a suitable solvent as recommended by the manufacturer. If not specified, sterile deionized water is often a suitable solvent for this compound.
-
Sterilize the stock solution by filtering it through a 0.22 µm syringe filter.
-
Store the stock solution in small aliquots at -20°C or below, protected from light. Avoid repeated freeze-thaw cycles.[1]
b. Preparation of Microtiter Plates:
-
Using sterile cation-adjusted Mueller-Hinton Broth (CAMHB), prepare serial two-fold dilutions of the this compound stock solution in a 96-well microtiter plate. The typical final volume in each well is 100 µL.
-
The concentration range should be selected to encompass the expected MIC of the test organisms. A common range for this compound is 0.008 to 128 µg/mL.
-
Include a growth control well containing only broth and inoculum, and a sterility control well containing only broth.
c. Inoculum Preparation:
-
From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test bacterium.
-
Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
Dilute the standardized bacterial suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
d. Inoculation and Incubation:
-
Inoculate each well of the microtiter plate (except the sterility control) with the prepared bacterial suspension.
-
Seal the plate to prevent evaporation and incubate at 35 ± 2°C for 16-20 hours in ambient air.
e. Interpretation of Results:
-
After incubation, examine the microtiter plate for visible bacterial growth (turbidity).
-
The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism.
Experimental Workflow: Broth Microdilution
References
- 1. bionumbers.hms.harvard.edu [bionumbers.hms.harvard.edu]
- 2. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- 3. dokumen.pub [dokumen.pub]
- 4. researchgate.net [researchgate.net]
- 5. simpleshowoflove.weebly.com [simpleshowoflove.weebly.com]
- 6. standards.globalspec.com [standards.globalspec.com]
Application Notes and Protocols for Fleroxacin in Veterinary Microbiology Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Fleroxacin, a synthetic fluoroquinolone antibiotic, in veterinary microbiology research. This document details its mechanism of action, antibacterial spectrum, and includes protocols for in vitro susceptibility testing and in vivo efficacy studies.
Introduction to this compound
This compound is a broad-spectrum antimicrobial agent belonging to the fluoroquinolone class.[1][2] It exhibits bactericidal activity against a wide range of Gram-negative and Gram-positive bacteria by inhibiting essential enzymes involved in bacterial DNA replication.[1][2] Its primary targets are DNA gyrase (topoisomerase II) and topoisomerase IV.[1][2] By stabilizing the complex between these enzymes and DNA, this compound induces double-strand breaks in the bacterial chromosome, ultimately leading to cell death.[1][3][4]
Mechanism of Action
This compound, like other fluoroquinolones, exerts its antibacterial effect by trapping an intermediate state of the DNA gyrase and topoisomerase IV enzymes on the bacterial DNA. This action prevents the re-ligation of the DNA strands, leading to the accumulation of double-strand breaks and the inhibition of DNA replication and transcription, which is lethal to the bacterium.[1][3][4]
Caption: Mechanism of action of this compound.
Antibacterial Spectrum and Efficacy
This compound has demonstrated in vitro activity against a variety of veterinary pathogens. The following table summarizes the Minimum Inhibitory Concentration (MIC) data for this compound and other relevant fluoroquinolones against key bacterial isolates. The efficacy of fluoroquinolones is concentration-dependent, with therapeutic success often correlated with achieving plasma concentrations 10- to 12-fold higher than the MIC of the infecting organism.[5][6]
Table 1: Minimum Inhibitory Concentration (MIC) of this compound and Other Fluoroquinolones against Veterinary Pathogens
| Bacterial Species | Antibiotic | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | MIC Range (µg/mL) |
| Escherichia coli | This compound | - | ≤2.0 | - |
| Enrofloxacin | - | 0.06 | - | |
| Danofloxacin | - | - | - | |
| Sarafloxacin | - | - | - | |
| Pseudomonas aeruginosa | This compound | - | ≤8.0 | - |
| Staphylococcus intermedius | Pradofloxacin | - | 0.06 | - |
| Enrofloxacin | - | 0.125 | - | |
| Streptococcus spp. | This compound | - | 8.0 | - |
| Acinetobacter calcoaceticus | This compound | - | 1.0 | - |
| Enterobacteriaceae | This compound | - | ≤2.0 | - |
Note: Data compiled from multiple sources. "-" indicates data not available from the reviewed literature.
Experimental Protocols
Protocol for Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI) for antimicrobial susceptibility testing of bacteria isolated from animals.[7][8]
Objective: To determine the lowest concentration of this compound that inhibits the visible growth of a bacterial isolate.
Materials:
-
This compound analytical standard
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
96-well microtiter plates
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
-
Spectrophotometer
-
Incubator (35°C ± 2°C)
-
Pipettes and sterile tips
Workflow Diagram:
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Quinolones, Including Fluoroquinolones, for Use in Animals - Pharmacology - Merck Veterinary Manual [merckvetmanual.com]
- 6. Quinolones, Including Fluoroquinolones, for Use in Animals - Pharmacology - MSD Veterinary Manual [msdvetmanual.com]
- 7. wvdl.wisc.edu [wvdl.wisc.edu]
- 8. VET01 | Performance Standards for Antimicrobial Disk and Dilution Susceptibility Tests for Bacteria Isolated From Animals [clsi.org]
Application Notes and Protocols for Cell Culture-Based Assays for Fleroxacin Cytotoxicity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fleroxacin is a broad-spectrum fluoroquinolone antibiotic that exerts its antibacterial effects by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication and repair, ultimately leading to bacterial cell death.[1][2][3] While effective against a wide range of bacteria, concerns regarding the potential cytotoxicity of fluoroquinolones in mammalian cells are pertinent, particularly in the context of drug development and safety assessment. This document provides detailed application notes and protocols for assessing the cytotoxicity of this compound in cell culture-based assays. The included methodologies—MTT, Neutral Red Uptake, and LDH Release assays—are standard in vitro tools for evaluating cell viability and membrane integrity.
Data Presentation: Quantitative Analysis of this compound Cytotoxicity
The cytotoxic effects of this compound have been evaluated in various cell lines, with the half-maximal inhibitory concentration (IC50) being a key parameter to quantify its potency. The following table summarizes available data on the cytotoxicity of this compound and the related fluoroquinolone, ciprofloxacin, in different cell lines.
| Cell Line | Cell Type | Drug | IC50 / Concentration Range | Assay Method | Reference |
| MBT-2 | Mouse Bladder Transitional Cell Carcinoma | This compound | 50-800 µg/mL (Significant inhibition) | MTT, Cell Counting | [4] |
| T24 | Human Bladder Transitional Cell Carcinoma | This compound | 50-800 µg/mL (Significant inhibition) | MTT, Cell Counting | [4] |
| MBT-2 | Mouse Bladder Transitional Cell Carcinoma | Ciprofloxacin | 50-800 µg/mL (Significant inhibition) | MTT, Cell Counting | [4] |
| T24 | Human Bladder Transitional Cell Carcinoma | Ciprofloxacin | 50-800 µg/mL (Significant inhibition) | MTT, Cell Counting | [4] |
Note: Studies indicate that ciprofloxacin exhibits greater inhibitory activity on cell proliferation in the MBT-2 cell line compared to this compound.[4] However, their effects were not significantly different in the T24 cell line.[4]
Signaling Pathways in this compound-Induced Cytotoxicity
Fluoroquinolones can induce apoptosis in mammalian cells through the activation of both intrinsic (mitochondrial) and extrinsic (death receptor) pathways. This process involves a cascade of molecular events, including the activation of caspases and modulation of Bcl-2 family proteins. While the precise, detailed pathway for this compound is not fully elucidated in all cell types, the general mechanism for fluoroquinolones provides a framework for understanding its cytotoxic action.
Experimental Workflow for Cytotoxicity Assays
The following diagram illustrates a general workflow for assessing the cytotoxicity of this compound using common in vitro assays.
This compound-Induced Apoptosis Signaling Pathway
The diagram below outlines the putative signaling cascade initiated by this compound leading to programmed cell death. This pathway is based on the known mechanisms of fluoroquinolone-induced apoptosis in mammalian cells.
References
- 1. The cytotoxic effect of this compound and ciprofloxacin on transitional cell carcinoma in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. New Findings on the Structure-Phototoxicity Relationship and Photostability of Fluoroquinolones with Various Substituents at Position 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. MTT assay protocol | Abcam [abcam.com]
Troubleshooting & Optimization
Fleroxacin Photodegradation Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for investigating the photodegradation of fleroxacin.
Frequently Asked Questions (FAQs)
Q1: What are the primary photodegradation pathways of this compound?
A1: The photodegradation of this compound is significantly influenced by its concentration.[1][2]
-
In dilute solutions (e.g., 2 mg/mL to 5 mg/mL): The primary pathways involve the C8 fluorine atom, which is highly photolabile.[1][2] This leads to defluorination and subsequent cyclization reactions.[1]
-
In concentrated solutions (e.g., above 10 mg/mL): The main reaction is a ring-opening oxidation of the piperazine side chain.[1]
-
In the presence of a photocatalyst (g-C₃N₄/PPy/Ag): Degradation pathways include the oxidative ring-opening of the N-methyl piperazine ring, defluorination of the fluoroethyl group, and removal of HCHO and N-methyl ethylamine.[3][4]
Q2: What are the major byproducts identified during this compound photodegradation?
A2: Several major photodegradation products have been isolated and identified. The specific byproducts formed depend on the initial concentration of the this compound solution.[1][5]
-
Impurity-I: 8-fluoro-9-(4-methyl-piperazin-1-yl)-6-oxo-2,3-dihydro-6H-1-oxa-3a-aza-phenalene-5-carboxylic acid.
-
Impurity-II: 6-fluoro-1-(2-fluoro-ethyl)-7-(2-methylamino-ethylamino)-4-oxo-1,4-dihydro-quinoline-3-carboxylic acid. This is the main product in dilute solutions (2 mg/mL and 5 mg/mL).[1]
-
Impurity-III: 6,8-difluoro-1-(2-fluoro-ethyl)-7-(2-methylamino-ethylamino)-4-oxo-1,4-dihydro-quinoline-3-carboxylic acid. This is the major product in more concentrated solutions (above 10 mg/mL).[1]
Other identified intermediates, particularly from photocatalytic degradation, arise from reactions like piperazine ring oxidation and defluorination.[4]
Q3: How does the concentration of this compound impact its photodegradation kinetics?
A3: this compound concentration is a critical factor in its photostability and degradation kinetics. Higher concentrations of this compound lead to a lower production of impurities under the same irradiation conditions.[1]
-
Dilute Injections (2 mg/mL and 4 mg/mL): Degradation tends to follow first-order kinetics.[2]
-
Concentrated Injections (above 10 mg/mL): Zero-order degradation kinetics are typically observed.[2] Injections at high concentrations are generally more photostable.[2]
Q4: What is the influence of pH on the photodegradation of this compound?
A4: Lower pH values tend to decrease the efficiency of photolysis, thereby enhancing the photostability of this compound injections.[2] For other fluoroquinolones, reaction pathways are significantly influenced by the pH of the system, with more products generally formed at alkaline pH compared to neutral pH.[6]
Q5: Which analytical techniques are recommended for studying this compound photodegradation?
A5: A combination of chromatographic and spectroscopic techniques is essential for the separation and identification of photodegradation products.
-
High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC with UV detection is the most common method for separating and quantifying this compound and its byproducts.[1][2]
-
Mass Spectrometry (MS): Techniques like HPLC-MS/MS, TOF-MS, and ESI-Q Orbitrap-MS are crucial for the structural elucidation of the degradation intermediates by analyzing their mass-to-charge ratios (m/z) and fragmentation patterns.[1][3][4][7]
-
Nuclear Magnetic Resonance (NMR): 1H, 13C, and 2D NMR spectroscopy are used for the definitive structural confirmation of isolated impurities.[1][5]
-
Fourier Transform Infrared (FT-IR) Spectroscopy: FT-IR can provide information on the functional groups present in the degradation products.[1]
Troubleshooting Guides
Q1: I'm observing no significant degradation of this compound in my experiment. What are the possible causes?
A1:
-
Inadequate Light Source: Ensure your light source emits radiation in the UV-A (320-400 nm) or UV-C (for forced degradation) range, where this compound absorbs light.[1][2] Check the lamp's age and intensity. According to ICH Q1B guidelines, a minimum light exposure of 1.2 x 10⁶ lux hours is needed for confirmatory studies.[8]
-
High Concentration: As documented, higher concentrations of this compound are more photostable.[1][2] Consider diluting your sample if your goal is to study degradation pathways.
-
Solvent/Matrix Effects: The solvent system can influence degradation. This compound is more photolabile in dilute aqueous injections.[2] Components in your formulation might be acting as photosensitizers or quenchers.[8]
-
Incorrect pH: Low pH values increase the photostability of this compound.[2] Check and adjust the pH of your solution if necessary.
-
Dark Control: Always run a dark control sample (wrapped in aluminum foil) alongside the exposed sample to ensure the degradation is light-induced and not due to other factors like temperature.[8]
Q2: My HPLC chromatogram shows poor peak separation and resolution for the byproducts. How can I optimize my method?
A2:
-
Mobile Phase Composition: Adjust the ratio of the organic solvent (e.g., acetonitrile) to the aqueous buffer (e.g., ammonium formate).[1][2] A gradient elution, rather than isocratic, might be necessary to resolve complex mixtures of byproducts.[9]
-
pH of the Mobile Phase: The pH can significantly affect the retention time and peak shape of ionizable compounds like this compound and its byproducts. A pH of around 4.2 has been used successfully.[1][2]
-
Column Chemistry: Ensure you are using a suitable column, such as a C18 column, which is commonly used for fluoroquinolone analysis.[1][2] Consider trying a different C18 column from another manufacturer or a column with a different chemistry (e.g., phenyl-hexyl).
-
Flow Rate: Optimizing the flow rate can improve separation efficiency. A typical flow rate is between 0.8 and 1.0 mL/min.[1][2]
-
Detection Wavelength: Confirm that the detection wavelength (around 286 nm for this compound) is optimal for both the parent drug and the key byproducts.[1][2]
Q3: The degradation kinetics in my experiment are not following a clear first-order or zero-order model. What could be the issue?
A3:
-
Mixed-Order Kinetics: The overall degradation may be a result of multiple, parallel reaction pathways, each with different kinetics. This is especially true if the concentration changes significantly over the course of the experiment, potentially shifting the dominant pathway from zero-order to first-order.[2]
-
Formation of Intermediates: The formation and subsequent degradation of stable intermediates can complicate the observed kinetics of the parent compound's disappearance.
-
Photocatalyst Deactivation: If using a photocatalyst, its activity may decrease over time due to fouling of the catalyst surface or changes in the solution matrix, leading to a change in the degradation rate.[10]
-
Insufficient Data Points: Ensure you are collecting a sufficient number of data points, especially in the initial phase of the reaction, to accurately model the kinetic behavior.
Data Presentation
Table 1: Major this compound Photodegradation Byproducts and Their Characteristics
| Impurity Name | Chemical Name | Primary Condition of Formation |
| Impurity-I | 8-fluoro-9-(4-methyl-piperazin-1-yl)-6-oxo-2,3-dihydro-6H-1-oxa-3a-aza-phenalene-5-carboxylic acid | Appears with Impurity II at low conc. |
| Impurity-II | 6-fluoro-1-(2-fluoro-ethyl)-7-(2-methylamino-ethylamino)-4-oxo-1,4-dihydro-quinoline-3-carboxylic acid | Major product in dilute solutions |
| Impurity-III | 6,8-difluoro-1-(2-fluoro-ethyl)-7-(2-methylamino-ethylamino)-4-oxo-1,4-dihydro-quinoline-3-carboxylic acid | Major product in concentrated solutions |
Table 2: Influence of this compound Concentration on Degradation Kinetics
| Concentration Range | Predominant Degradation Products | Observed Kinetic Model |
| 2 - 4 mg/mL | Impurity-I and Impurity-II | First-Order |
| 10 mg/mL | Impurity-I, II, and III | Mixed |
| > 40 mg/mL | Impurity-III | Zero-Order |
Source:[2]
Table 3: Acute Toxicity of this compound and its Photodegradation Products
| Compound | EC₅₀ (μg/mL) |
| This compound | 5.78 |
| Impurity-I | 6.35 |
| Impurity-II | 2.41 |
| Impurity-III | 1.88 |
EC₅₀ values were determined using an acute toxicity assay with the bioluminescent bacterium Q67. A lower EC₅₀ value indicates higher toxicity.[2]
Experimental Protocols
Protocol 1: Forced Photodegradation of this compound in Solution
Objective: To induce and monitor the photodegradation of this compound under controlled laboratory conditions.
Materials:
-
This compound standard
-
Solvent (e.g., ultrapure water, or specific injection formulation)
-
Pyrex glass reaction cell (e.g., 200 mL capacity)
-
UV lamp (e.g., 254 nm low-pressure mercury lamp or a source compliant with ICH Q1B guidelines).[1][11]
-
Magnetic stirrer and stir bar
-
Aluminum foil
-
HPLC system with UV detector
-
Volumetric flasks and pipettes
Procedure:
-
Sample Preparation: Prepare a solution of this compound at the desired concentration (e.g., 2 mg/mL for dilute studies, 100 mg/mL for concentrated studies) in the chosen solvent.[1] Prepare a second identical sample for use as a dark control.
-
Dark Control: Completely wrap the control sample's container in aluminum foil to protect it from light.[8]
-
Experimental Setup: Place 100 mL of the test solution into the Pyrex reaction cell. Place the cell on a magnetic stirrer and add a stir bar. Position the UV lamp at a fixed distance from the cell (e.g., 10 cm).[1][2] Place the dark control sample in the same chamber.
-
Irradiation: Turn on the magnetic stirrer and the UV lamp to begin the experiment. Maintain a constant temperature throughout the experiment (e.g., room temperature or 30°C).[2]
-
Sampling: At predetermined time intervals (e.g., 0, 1, 2, 4, 8, 24 hours, and up to 10 days), withdraw an aliquot (e.g., 1 mL) from the reaction cell.[1][2] Immediately protect the sample from light. Also, take a sample from the dark control at the final time point.
-
Sample Analysis: Analyze the collected samples by HPLC to determine the remaining concentration of this compound and the formation of degradation products. If necessary, dilute samples to fall within the linear range of the analytical method.[1]
-
Data Analysis: Plot the concentration of this compound versus time to determine the degradation kinetics. Identify and quantify the byproducts by comparing their retention times and UV spectra with known standards or by using LC-MS for identification.
Protocol 2: HPLC Method for Analysis of this compound and Photodegradation Products
Objective: To separate and quantify this compound and its byproducts.
Instrumentation & Conditions:
-
HPLC System: Agilent 1200 or Shimadzu LC-20A with a photodiode array (PDA) or UV detector.[1][2]
-
Column: Agilent HC-C18 or XDB-C18 (250 x 4.6 mm, 5-µm particle size).[1][2]
-
Mobile Phase: Acetonitrile and 0.1 mol/L ammonium formate (pH adjusted to 4.2 with formic acid). The ratio can be optimized, for example, 15:85 (v/v) or 18:82 (v/v).[1][2]
-
Detection Wavelength: 286 nm.[2]
-
Column Temperature: Ambient or controlled (e.g., 30°C).
-
Injection Volume: 10 - 20 µL.
Procedure:
-
System Equilibration: Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Standard Preparation: Prepare a series of standard solutions of this compound at known concentrations to create a calibration curve.
-
Sample Injection: Inject the standards and the samples collected from the photodegradation experiment.
-
Data Acquisition and Analysis: Integrate the peak areas for this compound and its byproducts. Calculate the concentration of this compound in the unknown samples using the calibration curve. Quantify byproducts based on their peak areas relative to the initial this compound concentration or by using their own calibration curves if standards are available.
Visualizations
References
- 1. Photodegradation of this compound Injection: Different Products with Different Concentration Levels - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Photodegradation of this compound Injection: II. Kinetics and Toxicological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Photodegradation of this compound by g-C3N4/PPy/Ag and HPLC-MS/MS analysis of degradation pathways - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. Photodegradation of this compound by g-C3N4/PPy/Ag and HPLC-MS/MS analysis of degradation pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Photodegradation of this compound injection: different products with different concentration levels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Photodegradation of fluoroquinolones in aqueous solution under light conditions relevant to surface waters, toxicity assessment of photoproduct mixtures - ProQuest [proquest.com]
- 7. pubs.rsc.org [pubs.rsc.org]
- 8. q1scientific.com [q1scientific.com]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. Photodegradation of Anti-Inflammatory Drugs: Stability Tests and Lipid Nanocarriers for Their Photoprotection - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Fleroxacin Resistance in Clinical Isolates
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address challenges encountered when studying and overcoming Fleroxacin resistance in clinical isolates.
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms of resistance to this compound and other fluoroquinolones?
A1: Resistance to fluoroquinolones like this compound is primarily mediated by three mechanisms:
-
Target Enzyme Mutations: Chromosomal mutations in the genes encoding DNA gyrase (gyrA and gyrB) and topoisomerase IV (parC and parE) are the most common mechanisms.[1][2][3] These mutations alter the drug's binding sites, reducing its efficacy.[4] In Gram-negative bacteria, DNA gyrase is the primary target, while in Gram-positive bacteria, it is often topoisomerase IV.[2]
-
Efflux Pump Overexpression: Bacteria can actively pump this compound out of the cell using multidrug efflux pumps, preventing it from reaching its target enzymes.[5][6] Common pump families include the Resistance-Nodulation-Division (RND) and Major Facilitator Superfamily (MFS).[5][7] Overexpression of pumps like AcrAB in E. coli or MexAB-OprM in P. aeruginosa is frequently observed in resistant isolates.[1][8]
-
Plasmid-Mediated Quinolone Resistance (PMQR): Resistance can also be acquired through plasmids carrying genes such as qnr (which protects the target enzymes) or aac(6')-Ib-cr (which modifies the antibiotic).[1][3] PMQR determinants often confer low-level resistance, which can facilitate the selection of higher-level resistance mutations.[3]
Q2: How does this compound work, and how do resistance mechanisms interfere with its action?
A2: this compound, a fluoroquinolone antibiotic, functions by inhibiting bacterial DNA gyrase and topoisomerase IV.[4] These enzymes are essential for DNA replication, repair, and recombination.[4] this compound stabilizes the complex formed between these enzymes and DNA, leading to double-strand breaks in the bacterial DNA and ultimately causing cell death.[4] Resistance mechanisms directly counteract this process: target mutations reduce the binding affinity of this compound to the enzyme-DNA complex, while efflux pumps reduce the intracellular concentration of the drug, preventing it from reaching a lethal level.[2][4]
Q3: What is a synergistic effect in antibiotic combination therapy?
A3: A synergistic effect occurs when the combined antimicrobial activity of two drugs is significantly greater than the sum of their individual effects.[9][10] This approach can enhance treatment efficacy, potentially lower the required dosage of each drug, and reduce the likelihood of resistance development.[11][12] In the context of this compound resistance, it might involve combining this compound with another antibiotic that acts on a different target or with an adjuvant that inhibits a resistance mechanism.
Q4: What are efflux pump inhibitors (EPIs) and how can they help overcome this compound resistance?
A4: Efflux pump inhibitors (EPIs) are compounds that block the activity of bacterial efflux pumps.[6] By preventing the expulsion of this compound from the bacterial cell, EPIs can restore its intracellular concentration to effective levels, thereby re-sensitizing resistant bacteria to the antibiotic.[6][13] Commonly used experimental EPIs include phenylalanine-arginine β-naphthylamide (PAβN) and 1-(1-naphthylmethyl)-piperazine (NMP).[13][14] The use of EPIs in combination with this compound is a promising strategy to combat efflux-mediated resistance.[8]
Troubleshooting Guides
Issue 1: Inconsistent Minimum Inhibitory Concentration (MIC) Results
| Potential Cause | Troubleshooting Step |
| Inoculum Preparation Error | Ensure the bacterial inoculum is standardized to a 0.5 McFarland turbidity standard to achieve the correct final concentration in the assay (e.g., 5 x 10^5 CFU/mL).[9] |
| Media and Reagent Variability | Use cation-adjusted Mueller-Hinton Broth (CAMHB) as recommended by CLSI and EUCAST guidelines for susceptibility testing.[15][16] Ensure all reagents are within their expiration dates. |
| Incubation Conditions | Incubate plates at a consistent 35°C ± 2°C for 16-24 hours.[16][17] Variations in temperature or time can significantly affect bacterial growth. |
| This compound Stock Solution Degradation | Prepare fresh this compound stock solutions. If storing, keep them at -80°C for no more than 6 months and protect from light.[18] |
Issue 2: No Significant MIC Reduction Observed with an Efflux Pump Inhibitor (EPI)
| Potential Cause | Troubleshooting Step |
| Resistance Mechanism is Not Efflux-Based | The primary resistance mechanism in your isolate may be target site mutations (e.g., in gyrA or parC).[1] Sequence the Quinolone Resistance-Determining Regions (QRDRs) of these genes to check for mutations. |
| EPI Concentration is Suboptimal | The standard concentration for EPIs like PAβN and NMP in research settings is often 50 mg/L.[13] Verify that this concentration is not toxic to the bacterial isolate by itself by running a control with the EPI alone.[14] |
| Specific Efflux Pump is Not Inhibited | The specific efflux pump overexpressed in your isolate may not be susceptible to the EPI you are using. Test a different class of EPI if available. |
| Definition of "Significant" Reduction | A 4-fold or greater reduction in the MIC value in the presence of an EPI is typically considered significant evidence of efflux pump activity.[13] |
Issue 3: Checkerboard Assay Results are Difficult to Interpret
| Potential Cause | Troubleshooting Step |
| Incorrect Plate Setup | Double-check the serial dilutions of both drugs along the axes of the microtiter plate. Include control wells for each drug alone to determine their individual MICs accurately.[19] |
| Growth Assessment Ambiguity | Use a microplate reader to measure optical density (OD) for a more objective assessment of growth inhibition compared to visual inspection.[15] A resazurin-based colorimetric indicator can also aid in determining viability.[17] |
| Calculation Errors | Recalculate the Fractional Inhibitory Concentration (FIC) Index for each well showing no growth. Ensure you are using the correct formula: FIC Index = (MIC of Drug A in combination / MIC of Drug A alone) + (MIC of Drug B in combination / MIC of B alone).[9][19] |
Data Summaries
Table 1: this compound MIC Ranges for Susceptible and Resistant Phenotypes
| Organism Type | This compound MIC (µg/mL) | Reference |
| Susceptible Novobiocin-Susceptible Staphylococcus spp. | 0.5 - 2.0 | [20] |
| Intermediate Novobiocin-Resistant Staphylococcus spp. | 4.0 | [20] |
| Resistant Staphylococcus epidermidis (Clinical Isolates) | ≥ 8.0 | [20] |
| Resistant Staphylococcus haemolyticus (Clinical Isolates) | ≥ 8.0 | [20] |
| Enterobacteriaceae (MIC90) | ≤ 2.0 | [21] |
| Pseudomonas aeruginosa (MIC90) | ≤ 8.0 | [21] |
Table 2: Interpreting Checkerboard Assay Results using the FIC Index
| FIC Index | Interaction | Interpretation |
| ≤ 0.5 | Synergy | The combined effect is significantly greater than the sum of individual effects.[9] |
| > 0.5 to 4.0 | Additive / Indifference | The combined effect is equal to or slightly greater than the sum of individual effects.[9][19] |
| > 4.0 | Antagonism | The combined effect is less than the effect of the more active drug alone.[9] |
Table 3: Effect of Efflux Pump Inhibitors (EPIs) on Fluoroquinolone MICs in Resistant Acinetobacter baumannii
| Fluoroquinolone | EPI | Fold Reduction in MIC | Percentage of Strains Affected |
| Ciprofloxacin | NMP | 4 to 128-fold | 48% |
| Levofloxacin | NMP | 4 to 16-fold | 25% |
| Moxifloxacin | NMP | 4 to 128-fold | 44% |
| Ciprofloxacin | PAβN | 4 to 16-fold | 11% |
| Levofloxacin | PAβN | 4-fold | 2% |
| Moxifloxacin | PAβN | 4-fold | 12% |
| Data derived from a study on clinical isolates of FQ-resistant A. baumannii.[14] |
Visualizations and Workflows
Caption: Primary mechanisms of bacterial resistance to this compound.
Caption: Workflow for investigating this compound resistance mechanisms.
Caption: Logical relationships of strategies to overcome resistance.
Experimental Protocols
Protocol 1: MIC Determination by Broth Microdilution
This protocol is a standardized method for determining the minimum inhibitory concentration (MIC) of this compound against a bacterial isolate.[17][22]
Materials:
-
96-well microtiter plates
-
Cation-Adjusted Mueller-Hinton Broth (CAMHB)
-
This compound stock solution
-
Bacterial isolate grown on an agar plate
-
0.5 McFarland turbidity standard
-
Sterile saline or broth
-
Multichannel pipette
-
Incubator (35°C)
-
Microplate reader (optional)
Procedure:
-
Prepare this compound Dilutions: Create a serial two-fold dilution of this compound in CAMHB across the columns of a 96-well plate (e.g., from 64 µg/mL down to 0.06 µg/mL). Leave one column for a growth control (no antibiotic) and another for a sterility control (no bacteria).
-
Prepare Inoculum: Select several colonies of the test organism and suspend them in sterile saline. Adjust the turbidity to match a 0.5 McFarland standard (approx. 1.5 x 10^8 CFU/mL).
-
Dilute Inoculum: Dilute the standardized suspension 1:150 in CAMHB to achieve a concentration of approximately 1 x 10^6 CFU/mL.
-
Inoculate Plate: Using a multichannel pipette, add 50 µL of the diluted bacterial inoculum to each well (except the sterility control), resulting in a final concentration of 5 x 10^5 CFU/mL. The final volume in each well should be 100 µL.
-
Incubation: Cover the plate and incubate at 35°C for 16-24 hours in ambient air.
-
Read Results: The MIC is the lowest concentration of this compound that completely inhibits visible growth of the bacteria.[23] This can be determined by visual inspection or by using a microplate reader.
Protocol 2: Checkerboard Assay for Synergy Testing
This assay evaluates the interaction between this compound and a second compound (e.g., another antibiotic or an EPI).[9][15]
Materials:
-
Same as MIC protocol, plus a second test agent.
Procedure:
-
Prepare Plates: In a 96-well plate, prepare serial two-fold dilutions of this compound along the abscissa (columns) and serial two-fold dilutions of the second agent along the ordinate (rows).[9]
-
Add Controls: Row H should contain only the dilutions of this compound, and Column 12 should contain only the dilutions of the second agent.[19] Well H12 serves as the growth control.
-
Inoculate: Prepare and add the bacterial inoculum to all wells as described in the MIC protocol.
-
Incubate and Read: Incubate the plate as described above. Determine the MIC of each drug alone from the control rows/columns and the MIC of each drug in combination from the checkerboard grid.
-
Calculate FIC Index: For each well that shows no growth, calculate the Fractional Inhibitory Concentration (FIC) Index.
-
FIC A = (MIC of this compound in combination) / (MIC of this compound alone)
-
FIC B = (MIC of Drug B in combination) / (MIC of Drug B alone)
-
FIC Index = FIC A + FIC B [19]
-
-
Interpret Results: Determine the nature of the interaction (synergy, indifference, or antagonism) based on the lowest calculated FIC Index value as detailed in Table 2.[9]
Protocol 3: Screening for Efflux Pump Activity
This protocol uses an EPI to determine if efflux is a significant mechanism of resistance in a clinical isolate.
Procedure:
-
Determine this compound MIC: First, determine the baseline MIC of this compound for the isolate using Protocol 1.
-
Prepare EPI-containing Medium: Prepare a stock of CAMHB containing a fixed, sub-inhibitory concentration of an EPI (e.g., 50 mg/L of PAβN).[13]
-
Perform MIC with EPI: Repeat the this compound MIC determination (Protocol 1), but use the EPI-containing CAMHB as the diluent for both the antibiotic and the bacterial inoculum.
-
Compare Results: Compare the MIC of this compound with and without the EPI.
-
Interpretation: A reduction in the this compound MIC by a factor of four or more (e.g., from 32 µg/mL to 8 µg/mL) in the presence of the EPI is considered a positive result, indicating that an active efflux pump is contributing to the resistance phenotype.[13]
References
- 1. Mechanisms Accounting for Fluoroquinolone Resistance in Escherichia coli Clinical Isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fluoroquinolone resistance: Overuse of fluoroquinolones in human and veterinary medicine can breed resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fluoroquinolone Resistance in Clinical Isolates of <i>Klebsiella Pneumonia</i>e - Journal of Laboratory Physicians [jlabphy.org]
- 4. What is the mechanism of this compound? [synapse.patsnap.com]
- 5. Mechanism of action of and resistance to quinolones - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. journals.asm.org [journals.asm.org]
- 8. Targeting efflux pumps prevents the multi-step evolution of high-level resistance to fluoroquinolone in Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Antimicrobial Synergy Testing/Checkerboard Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 10. researchgate.net [researchgate.net]
- 11. Editorial: Synergistic combinatorial treatments to overcome antibiotic resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Combination Approaches to Combat Multi-Drug Resistant Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Overexpression of Efflux Pumps, Mutations in the Pumps’ Regulators, Chromosomal Mutations, and AAC(6′)-Ib-cr Are Associated With Fluoroquinolone Resistance in Diverse Sequence Types of Neonatal Septicaemic Acinetobacter baumannii: A 7-Year Single Center Study - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Frontiers | Overexpression of Efflux Pumps, Mutations in the Pumps’ Regulators, Chromosomal Mutations, and AAC(6′)-Ib-cr Are Associated With Fluoroquinolone Resistance in Diverse Sequence Types of Neonatal Septicaemic Acinetobacter baumannii: A 7-Year Single Center Study [frontiersin.org]
- 15. New and simplified method for drug combination studies by checkerboard assay - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 18. medchemexpress.com [medchemexpress.com]
- 19. emerypharma.com [emerypharma.com]
- 20. Susceptibility of Staphylococcus species and subspecies to this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 21. In-vitro activity of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. woah.org [woah.org]
- 23. idexx.dk [idexx.dk]
Fleroxacin Dosage Optimization in Murine Infection Models: A Technical Support Guide
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on optimizing Fleroxacin dosage in murine infection models.
Troubleshooting Guides and FAQs
Q1: We are observing high variability in bacterial load (CFU/thigh) between mice in the same treatment group. What could be the cause?
A: High variability can stem from several factors:
-
Inoculum Preparation and Administration:
-
Inconsistent Inoculum Size: Ensure the bacterial suspension is homogenous and that the injection volume is precise for each mouse. Vortex the bacterial suspension gently before drawing each dose.
-
Improper Injection Technique: Intramuscular injection into the thigh requires consistency. Ensure the needle is inserted to the same depth and angle each time to deliver the inoculum to the same muscle compartment.
-
-
Animal Health and Status:
-
Subtle Health Differences: Underlying health issues in mice can affect their immune response and bacterial clearance. Use healthy, age-matched, and sex-matched mice from a reliable supplier.
-
Neutropenia Induction (if applicable): If using a neutropenic model, ensure that the cyclophosphamide dosage and administration are consistent to achieve a uniform level of immunosuppression.[1]
-
-
Drug Administration:
-
Inaccurate Dosing: Calibrate pipettes and ensure accurate preparation of this compound solutions. For subcutaneous or oral administration, ensure the full dose is delivered.
-
Q2: Our this compound-treated mice are showing signs of toxicity (e.g., lethargy, weight loss) at doses expected to be therapeutic. What should we do?
A: Unexpected toxicity can be due to:
-
Dose Miscalculation: Double-check all calculations for dose preparation.
-
Pharmacokinetic Differences: The strain of mice can influence drug metabolism and clearance. Consider conducting a preliminary pharmacokinetic study in your specific mouse strain to determine parameters like Cmax, AUC, and half-life.
-
Dehydration: Infections can lead to reduced water intake. Ensure easy access to water or provide supplemental hydration (e.g., hydrogel packs).
-
This compound-Specific Adverse Effects: Fluoroquinolones can have side effects. While this compound is generally well-tolerated, high doses might lead to adverse reactions.[2][3] Consider reducing the dose or increasing the dosing interval and monitoring the therapeutic effect.
Q3: this compound is not as effective as we predicted based on its MIC value. Why might this be the case?
A: Discrepancies between in vitro MIC and in vivo efficacy are common and can be attributed to:
-
Pharmacokinetic/Pharmacodynamic (PK/PD) Mismatch: The efficacy of fluoroquinolones is often best correlated with the AUC/MIC ratio or the Cmax/MIC ratio, rather than just the MIC value.[1] It's crucial to achieve a sufficient exposure of the drug at the site of infection over time.
-
Protein Binding: this compound binds to plasma proteins to some extent (around 23%).[2] Only the unbound fraction of the drug is microbiologically active. Consider the free-drug concentrations when evaluating PK/PD parameters.
-
Tissue Penetration: The concentration of this compound at the site of infection (e.g., thigh muscle) may not be equivalent to plasma concentrations. Poor penetration can lead to sub-therapeutic levels at the target site.
-
In Vivo Bacterial Growth Conditions: Bacteria in a host may grow differently than in laboratory media, potentially affecting their susceptibility to antibiotics.
-
Emergence of Resistance: Sub-optimal dosing can lead to the selection of resistant bacterial subpopulations.[4][5]
Q4: How do we determine the optimal dosing frequency for this compound in our murine model?
A: The optimal dosing frequency depends on the drug's half-life and the relevant PK/PD index. For fluoroquinolones like this compound, which exhibit concentration-dependent killing, the AUC/MIC ratio is often the most predictive parameter of efficacy.[1]
-
Dose Fractionation Studies: To empirically determine the best dosing interval, you can perform a dose fractionation study. In this study, the same total daily dose is administered in different regimens (e.g., once a day, twice a day, or three times a day).[1] The regimen that shows the highest efficacy for a given total daily dose is considered optimal.
-
Pharmacokinetic Modeling: If you have pharmacokinetic data (Cmax, AUC, T1/2) for this compound in your mouse model, you can use this data to model different dosing regimens and predict which one will achieve the target AUC/MIC ratio most effectively.
Experimental Protocols
Minimum Inhibitory Concentration (MIC) Determination
This protocol is based on the broth microdilution method.[6][7]
Materials:
-
This compound powder
-
Appropriate solvent for this compound
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
96-well microtiter plates
-
Bacterial isolate
-
Spectrophotometer
-
Incubator (37°C)
Procedure:
-
Prepare this compound Stock Solution: Prepare a concentrated stock solution of this compound in a suitable solvent.
-
Prepare Bacterial Inoculum:
-
Culture the bacterial isolate overnight on an appropriate agar plate.
-
Pick several colonies and suspend them in saline to match a 0.5 McFarland turbidity standard (approximately 1.5 x 10^8 CFU/mL).
-
Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL in the microtiter plate wells.
-
-
Serial Dilution in Microtiter Plate:
-
Add 100 µL of CAMHB to all wells of a 96-well plate.
-
Add 100 µL of the this compound stock solution to the first well and mix.
-
Perform a 2-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the plate. Discard 100 µL from the last well.
-
-
Inoculation: Add 10 µL of the prepared bacterial inoculum to each well.
-
Controls:
-
Growth Control: A well with CAMHB and bacterial inoculum but no antibiotic.
-
Sterility Control: A well with CAMHB only.
-
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
Reading the MIC: The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.[6]
Murine Thigh Infection Model
This protocol describes the establishment of a localized thigh infection in mice.[1][8]
Materials:
-
Female CD-1 or BALB/c mice (6-8 weeks old)
-
Cyclophosphamide (for neutropenic model, optional)
-
Bacterial isolate
-
Saline or PBS
-
Anesthetic (e.g., isoflurane)
-
Insulin syringes with a 28-30 gauge needle
Procedure:
-
Induction of Neutropenia (Optional): To create an immunocompromised model, administer cyclophosphamide intraperitoneally at approximately 150 mg/kg four days before infection and 100 mg/kg one day before infection.[1]
-
Inoculum Preparation:
-
Grow the bacterial isolate to the mid-logarithmic phase in an appropriate broth.
-
Wash the bacteria with sterile saline and resuspend to the desired concentration (e.g., 1 x 10^7 CFU/mL).
-
-
Infection:
-
Anesthetize the mice.
-
Inject 0.1 mL of the bacterial suspension intramuscularly into the right thigh of each mouse.
-
-
Treatment:
-
Initiate this compound treatment at a predetermined time post-infection (e.g., 2 hours).
-
Administer the drug via the desired route (e.g., subcutaneous, oral gavage).
-
-
Efficacy Assessment:
-
At a specific time point (e.g., 24 hours post-treatment initiation), euthanize the mice.
-
Aseptically remove the entire thigh muscle.
-
Homogenize the thigh tissue in a known volume of sterile saline.
-
Perform serial dilutions of the homogenate and plate on appropriate agar to determine the number of colony-forming units (CFU) per gram of tissue.
-
Serum Bactericidal Titer (SBT) Assay
The SBT assay measures the bactericidal activity of serum containing an antimicrobial agent against a specific pathogen.[9][10][11]
Materials:
-
Serum samples from this compound-treated mice
-
Bacterial isolate
-
Complement source (e.g., baby rabbit serum)
-
Appropriate broth medium
-
96-well microtiter plates
Procedure:
-
Serum Collection: Collect blood from mice at peak and trough concentrations of this compound. Separate the serum.
-
Inoculum Preparation: Prepare a bacterial suspension as described for the MIC assay, diluted to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the assay.
-
Serial Dilution of Serum:
-
In a 96-well plate, perform 2-fold serial dilutions of the mouse serum in broth.
-
-
Assay:
-
Add the bacterial inoculum to each well.
-
Add a source of complement to each well.
-
-
Incubation: Incubate the plate at 37°C for a specified period (e.g., 1, 2, 4, and 24 hours).
-
Determination of Bactericidal Titer:
-
After incubation, plate a small volume from each well onto agar plates.
-
The serum bactericidal titer is the highest dilution of serum that results in a ≥99.9% reduction in the initial bacterial count.[12]
-
Data Presentation
Table 1: Pharmacokinetic Parameters of this compound in Murine Models
| Parameter | Value | Species/Strain | Route of Administration | Reference |
| Half-life (t1/2) | 10 - 12 hours (in humans) | Human | Oral | [2] |
| Peak Plasma Concentration (Cmax) | ~5 mg/L (400 mg single dose in humans) | Human | Oral | [2] |
| Time to Peak (Tmax) | 1 - 2 hours (in humans) | Human | Oral | [2] |
| Protein Binding | 23% | Human | - | [2] |
| Systemic Availability | ~100% | Human | Oral | [2] |
Note: Murine-specific pharmacokinetic data for this compound is limited in the provided search results. The human data is presented for general reference. It is highly recommended to determine these parameters in the specific mouse strain being used in your experiments.
Table 2: Pharmacodynamic Targets for Fluoroquinolones in Murine Models
| PK/PD Index | Target for Efficacy (Stasis) | Pathogen | Murine Model | Reference |
| AUC/MIC | 88.1 | E. coli | Thigh Infection | [1] |
| AUC/MIC | 132.5 | S. aureus | Thigh Infection | [1] |
| AUC/MIC | 12.4 | P. aeruginosa | Pneumonia | [4][5] |
| Cmax/MIC | 22.4 | E. coli | Thigh Infection | [1] |
| Cmax/MIC | 30.9 | S. aureus | Thigh Infection | [1] |
Note: These values are for different fluoroquinolones and should be used as a starting point for optimizing this compound dosage. The specific target for this compound may vary.
Visualizations
Caption: Workflow for this compound dosage optimization.
Caption: Relationship between PK/PD parameters.
References
- 1. merlionpharma.com [merlionpharma.com]
- 2. This compound clinical pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. What is the mechanism of this compound? [synapse.patsnap.com]
- 4. Pharmacodynamics of levofloxacin in a murine pneumonia model of Pseudomonas aeruginosa infection: determination of epithelial lining fluid targets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pharmacodynamics of Levofloxacin in a Murine Pneumonia Model of Pseudomonas aeruginosa Infection: Determination of Epithelial Lining Fluid Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 6. m.youtube.com [m.youtube.com]
- 7. EUCAST: Bacteria [eucast.org]
- 8. Pharmacodynamics of the New Fluoroquinolone Gatifloxacin in Murine Thigh and Lung Infection Models - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Development of a serological assay to predict antibody bactericidal activity against non-typeable Haemophilus influenzae - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Development of a high-throughput method to evaluate serum bactericidal activity using bacterial ATP measurement as survival readout | PLOS One [journals.plos.org]
- 11. webstore.ansi.org [webstore.ansi.org]
- 12. Serum Bactericidal Activity Assay - Creative Biolabs [creative-biolabs.com]
Fleroxacin Solubility: Technical Support & Troubleshooting Guide
For researchers, scientists, and drug development professionals working with Fleroxacin, achieving desired concentrations in aqueous solutions is a critical step for successful experimentation. This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common solubility challenges.
Frequently Asked Questions (FAQs)
Q1: What is the expected solubility of this compound in aqueous solutions?
A1: this compound is known to have limited solubility in water. Its aqueous solubility is significantly influenced by the pH of the solution. At a physiological pH of 7.2 in Phosphate Buffered Saline (PBS), the solubility of this compound is approximately 10 mg/mL.[1][2] However, in pure water, the solubility is considerably lower, predicted to be around 0.284 mg/mL.[3] It is very slightly soluble or almost insoluble in water.[4]
Q2: How does pH affect the solubility of this compound?
A2: this compound is an amphoteric molecule, meaning it has both acidic and basic functional groups. Specifically, it possesses a carboxylic acid group and a piperazinyl group. Its solubility is lowest at its isoelectric point and increases in both acidic and alkaline conditions. The pKa values for this compound are approximately 5.44-5.5 (acidic) and 6.06-8.8 (basic).[3][5] Adjusting the pH away from the isoelectric point can significantly enhance its solubility.
Q3: Can I use organic solvents to dissolve this compound?
A3: Yes, this compound is soluble in some organic solvents. It is soluble in Dimethyl Sulfoxide (DMSO) at approximately 15 mg/mL and in Dimethylformamide (DMF) at about 0.1 mg/mL.[1][2] When preparing stock solutions using organic solvents, it is crucial to ensure that the final concentration of the organic solvent in the aqueous experimental medium is minimal to avoid any potential physiological effects.[1]
Q4: Are there any recommended methods to improve the aqueous solubility of this compound?
A4: Several strategies can be employed to enhance the aqueous solubility of this compound:
-
pH Adjustment: As mentioned, adjusting the pH of the aqueous solution to be either acidic (below pKa1) or basic (above pKa2) will increase solubility. This compound is slightly soluble in sodium hydroxide solution.[4]
-
Co-solvents: The use of water-miscible co-solvents can improve solubility.
-
Salt Formation: Forming a salt of this compound can significantly improve its solubility. For instance, a this compound-D-tartaric acid dihydrate salt has been shown to have a much higher solubility (9.71 mg/mL in water) compared to the parent this compound (0.39 mg/mL in water).[6]
Troubleshooting Guide
Issue: My this compound is not dissolving in my aqueous buffer.
Possible Causes & Solutions:
-
pH of the Solution: The pH of your buffer may be close to the isoelectric point of this compound, where its solubility is at a minimum.
-
Troubleshooting Step: Measure the pH of your this compound suspension. Adjust the pH to be more acidic or basic. For example, a slight increase in pH using a dilute NaOH solution can aid in dissolution.[4]
-
-
Insufficient Mixing or Time: The dissolution process may be slow.
-
Troubleshooting Step: Ensure vigorous mixing (e.g., using a vortex mixer or sonication) and allow sufficient time for dissolution. Gentle heating may also be applied, but be cautious about potential degradation.
-
-
Concentration Exceeds Solubility Limit: The amount of this compound you are trying to dissolve may be higher than its solubility limit in the chosen solvent system.
-
Troubleshooting Step: Refer to the solubility data in Table 1. If a higher concentration is required, consider using a different solvent system or a solubility enhancement technique.
-
Issue: My this compound precipitates out of solution after initial dissolution.
Possible Causes & Solutions:
-
Change in pH: The pH of the solution may have shifted, causing the this compound to precipitate. This can happen when mixing solutions with different buffer capacities.
-
Troubleshooting Step: Re-measure and, if necessary, re-adjust the pH of the final solution.
-
-
Temperature Change: If the solution was heated to aid dissolution, cooling it down to room temperature or lower may cause the this compound to precipitate out as the solubility decreases.
-
Troubleshooting Step: If the experiment allows, maintain a slightly elevated temperature. Otherwise, a lower concentration of this compound may be necessary.
-
-
Solvent Evaporation: Over time, evaporation of the solvent can increase the concentration of this compound beyond its solubility limit.
-
Troubleshooting Step: Keep containers tightly sealed. For long-term storage, consider preparing fresh solutions. It is not recommended to store aqueous solutions of this compound for more than one day.[1]
-
Data Presentation
Table 1: Solubility of this compound in Various Solvents
| Solvent | pH | Approximate Solubility | Reference |
| Water | Neutral | 0.284 mg/mL | [3] |
| Phosphate Buffered Saline (PBS) | 7.2 | 10 mg/mL | [1][2] |
| Dimethyl Sulfoxide (DMSO) | N/A | 15 mg/mL | [1][2] |
| Dimethylformamide (DMF) | N/A | 0.1 mg/mL | [1][2] |
| This compound-D-tartaric acid salt in Water | Neutral | 9.71 mg/mL | [6] |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution in an Aqueous Buffer (pH Adjusted)
-
Objective: To prepare a clear aqueous stock solution of this compound by adjusting the pH.
-
Materials:
-
This compound powder
-
Purified water or desired aqueous buffer
-
0.1 M Sodium Hydroxide (NaOH)
-
pH meter
-
Stir plate and magnetic stir bar
-
Volumetric flask
-
-
Procedure:
-
Weigh the desired amount of this compound powder.
-
Add the powder to a volumetric flask containing approximately 80% of the final volume of the desired aqueous buffer.
-
Begin stirring the suspension at room temperature.
-
Slowly add 0.1 M NaOH dropwise while continuously monitoring the pH.
-
Continue adding NaOH until the this compound powder is completely dissolved and the solution is clear. Note the final pH.
-
Add the remaining buffer to reach the final volume.
-
Sterile filter the solution if required for the experiment.
-
Visualizations
Caption: Relationship between pH and this compound's ionization state and solubility.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. glpbio.com [glpbio.com]
- 3. go.drugbank.com [go.drugbank.com]
- 4. chembk.com [chembk.com]
- 5. This compound | C17H18F3N3O3 | CID 3357 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Improved photostability, solubility, hygroscopic stability and antimicrobial activity of this compound by synthesis of this compound-D-tartaric acid pharmaceutical salt - PubMed [pubmed.ncbi.nlm.nih.gov]
Identifying and mitigating Fleroxacin degradation during storage
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides guidance on identifying and mitigating the degradation of Fleroxacin during storage. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that cause this compound to degrade during storage?
A1: this compound is susceptible to degradation primarily through three main pathways: photodegradation, hydrolysis, and oxidation.[1][2]
-
Photodegradation: Exposure to light, particularly UV radiation, is a major cause of this compound degradation. This can lead to complex reactions including oxidative ring opening of the N-methyl piperazine ring and defluorination.[3]
-
Hydrolysis: this compound can degrade in the presence of water, and the rate of this degradation is significantly influenced by pH. It is more susceptible to degradation in acidic and alkaline conditions compared to neutral pH.
-
Oxidation: The presence of oxidizing agents can also lead to the degradation of this compound.[2]
Q2: I've observed a change in the color of my this compound solution/powder. What could be the cause?
A2: A change in color, such as yellowing, is a common indicator of this compound degradation, particularly due to light exposure (photodegradation). It is crucial to investigate the purity of the sample using a stability-indicating analytical method, such as HPLC, to identify and quantify any degradation products.
Q3: How can I minimize the degradation of this compound in my experiments?
A3: To minimize degradation, consider the following mitigation strategies:
-
Light Protection: Store this compound, both in solid form and in solution, in amber-colored containers or wrapped in aluminum foil to protect it from light.[1]
-
pH Control: Maintain the pH of this compound solutions within a stable range. For injections, a lower pH (around 4.0) has been shown to enhance photostability.
-
Concentration: Higher concentrations of this compound in solution have been observed to be more photostable.
-
Inert Atmosphere: For long-term storage of solutions, consider purging the container with an inert gas like nitrogen or argon to minimize oxidative degradation.
-
Excipient Selection: Carefully select excipients in formulations, as some can interact with this compound and promote degradation. Conduct compatibility studies with planned excipients.
-
Salt Formation: The formation of pharmaceutical salts, such as with D-tartaric acid, has been shown to improve the photostability of this compound.
Q4: What are the typical degradation products of this compound?
A4: The degradation products of this compound depend on the degradation pathway:
-
Photodegradation: Key reactions include the oxidative ring opening of the N-methyl piperazine ring and defluorination reactions on the fluoroethyl group.[3]
-
Hydrolysis and Oxidation: While specific data for this compound is limited in the public domain, studies on similar fluoroquinolones suggest that degradation under hydrolytic and oxidative stress can lead to the formation of various products through cleavage of the quinolone core and modifications of the side chains.[2]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Unexpected peaks in HPLC chromatogram | Degradation of this compound | 1. Confirm the identity of the main peak as this compound using a reference standard. 2. Compare the chromatogram with that of a freshly prepared, protected sample. 3. Investigate the storage conditions of the sample (light exposure, temperature, pH of solution). 4. Perform forced degradation studies (see Experimental Protocols) to intentionally generate degradation products and confirm if the unexpected peaks match. |
| Loss of potency/lower than expected assay value | Degradation of this compound | 1. Review the storage and handling procedures of the this compound standard and sample. 2. Use a validated stability-indicating HPLC method to accurately quantify the remaining this compound and any degradation products. 3. Consider recalibrating instruments and preparing fresh reagents and mobile phases. |
| Inconsistent results between experiments | Variable degradation due to inconsistent storage | 1. Standardize storage conditions for all this compound stock solutions and samples (e.g., consistent temperature, light protection, and container type). 2. Prepare fresh solutions for each experiment whenever possible. 3. Document all storage conditions meticulously in your experimental records. |
Quantitative Data on this compound Degradation
The following tables summarize quantitative data from forced degradation studies. These studies intentionally expose this compound to harsh conditions to understand its degradation profile.
Table 1: Photodegradation of this compound in Solution
| Stress Condition | Duration | This compound Remaining (%) | Major Degradation Products Formed (%) |
| Visible Light | 180 min | ~100% | Not significant |
| Photocatalyst (g-C3N4) + Visible Light | 180 min | 38.4% | 61.6% (total degradation products)[3] |
| Photocatalyst (g-C3N4/PPy) + Visible Light | 180 min | 23.2% | 76.8% (total degradation products)[3] |
| Photocatalyst (g-C3N4/PPy/Ag) + Visible Light | 180 min | 9.8% | 90.2% (total degradation products)[3] |
Table 2: Summary of Forced Degradation Studies on a Similar Fluoroquinolone (Prulifloxacin)[2]
| Stress Condition | This compound Degradation |
| Acid Hydrolysis (e.g., 0.1 M HCl at 80°C for 24h) | Extensive Degradation |
| Base Hydrolysis (e.g., 0.1 M NaOH at 80°C for 24h) | Extensive Degradation |
| Oxidative (e.g., 3% H₂O₂ at RT for 24h) | Extensive Degradation |
| Thermal (e.g., 80°C for 48h) | Stable |
| Photolytic (ICH guidelines) | Stable |
Note: This data for Prulifloxacin suggests potential degradation pathways for this compound under similar conditions, but specific studies on this compound are recommended for accurate assessment.
Experimental Protocols
Protocol 1: Stability-Indicating HPLC-UV Method for this compound and Its Photodegradation Products
This protocol is adapted from a validated method for the determination of this compound and its photodegradation products.[4]
1. Chromatographic Conditions:
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: YMC pack ODS-AQ (or equivalent reversed-phase C18 column).
-
Mobile Phase: Acetonitrile:Water:Triethylamine (50:50:0.5 v/v/v).
-
pH: Adjust to 6.30 with phosphoric acid.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 280 nm.
-
Injection Volume: 20 µL.
2. Standard and Sample Preparation:
-
Standard Stock Solution: Accurately weigh and dissolve this compound reference standard in the mobile phase to obtain a known concentration (e.g., 100 µg/mL).
-
Sample Solution: Dilute the this compound sample to be tested with the mobile phase to fall within the linear range of the method.
-
Forced Degradation Samples: Subject this compound solution to stress conditions (e.g., UV light exposure, acid/base hydrolysis, oxidation) and then dilute with the mobile phase for analysis.
3. Method Validation Parameters (to be established in your laboratory):
-
Linearity: Prepare a series of this compound standard solutions at different concentrations (e.g., 0.01 - 1.30 µg/mL) and inject them to construct a calibration curve.[4]
-
Accuracy: Perform recovery studies by spiking a known amount of this compound into a placebo or a sample matrix.
-
Precision: Assess by repeatedly injecting the same standard solution (repeatability) and by having different analysts perform the analysis on different days (intermediate precision).
-
Specificity: Demonstrate that the method can separate the this compound peak from peaks of degradation products and any excipients. This is achieved by analyzing forced degradation samples.
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine the lowest concentration of this compound that can be reliably detected and quantified.
Protocol 2: Forced Degradation Study
This protocol outlines a general procedure for conducting forced degradation studies on this compound as per ICH guidelines.[5]
1. Acid Hydrolysis:
-
Dissolve this compound in 0.1 M HCl.
-
Heat the solution at 60-80°C for a specified period (e.g., 2-24 hours).
-
Cool, neutralize, and dilute to a suitable concentration with the mobile phase before HPLC analysis.
2. Base Hydrolysis:
-
Dissolve this compound in 0.1 M NaOH.
-
Heat the solution at 60-80°C for a specified period.
-
Cool, neutralize, and dilute to a suitable concentration with the mobile phase before HPLC analysis.
3. Oxidative Degradation:
-
Dissolve this compound in a solution of hydrogen peroxide (e.g., 3-30% H₂O₂).
-
Keep the solution at room temperature for a specified period.
-
Dilute to a suitable concentration with the mobile phase before HPLC analysis.
4. Thermal Degradation:
-
Expose solid this compound powder to dry heat (e.g., 60-80°C) in an oven for a specified period.
-
Dissolve the stressed powder in the mobile phase for HPLC analysis.
5. Photodegradation:
-
Expose a solution of this compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).
-
Analyze the solution by HPLC. A control sample should be kept in the dark under the same conditions.
Visualizations
Caption: Major degradation pathways of this compound.
Caption: Troubleshooting workflow for this compound degradation.
References
- 1. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification and characterization of stressed degradation products of prulifloxacin using LC-ESI-MS/Q-TOF, MSn experiments: development of a validated specific stability-indicating LC-MS method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Photodegradation of this compound by g-C3N4/PPy/Ag and HPLC-MS/MS analysis of degradation pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Validation of an HPLC method for the determination of this compound and its photo-degradation products in pharmaceutical forms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. resolvemass.ca [resolvemass.ca]
Addressing variability in Fleroxacin MIC testing results
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address potential variability in Fleroxacin Minimum Inhibitory Concentration (MIC) testing results. Our goal is to assist researchers, scientists, and drug development professionals in achieving accurate and reproducible outcomes.
Frequently Asked Questions (FAQs)
Q1: What is a Minimum Inhibitory Concentration (MIC) and why is it important for this compound?
A1: The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent, such as this compound, that prevents the visible growth of a microorganism after overnight incubation.[1] It is a critical measure of the in vitro activity of an antibiotic against a specific bacterial strain.[2][3] For this compound, determining an accurate MIC is essential for understanding its potency, guiding preclinical and clinical research, and informing susceptibility breakpoints.[4]
Q2: Which are the standard methods for determining this compound MIC?
A2: The standard methods for determining the MIC of this compound are broth microdilution and agar dilution.[5][6] These methods are well-established and guidelines are provided by organizations like the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[7][8]
Q3: What are the acceptable quality control (QC) ranges for this compound MIC testing?
A3: While specific CLSI or EUCAST tables for this compound may no longer be current as it is an older fluoroquinolone, QC should be performed using standard reference strains like Escherichia coli ATCC 25922, Staphylococcus aureus ATCC 29213, and Pseudomonas aeruginosa ATCC 27853.[5] Laboratories should establish their own internal QC ranges based on reference methods or consult relevant historical documentation if available. Acceptable variation is typically within ±1 log2 dilution step from the expected MIC.[9]
Q4: How does the pH of the test medium affect this compound MIC results?
A4: The antibacterial activity of this compound, like other quinolones, is influenced by the pH of the medium. This compound is less active in acidic conditions.[10] Studies have shown that the MIC of this compound can be uniformly lower at a neutral or slightly alkaline pH (pH 7.4 to 8) and higher at an acidic pH (pH 5 to 5.4).[5][10]
Q5: Can divalent cations in the media impact this compound MIC values?
A5: Yes, the presence of divalent cations like magnesium (Mg²⁺) and calcium (Ca²⁺) can affect this compound MIC values. Quinolones can chelate these cations, which can interfere with the drug's activity. An increase in the concentration of magnesium has been shown to increase the MIC of this compound for E. coli.[11] Therefore, it is crucial to use cation-adjusted Mueller-Hinton Broth (CAMHB) for susceptibility testing to ensure consistency.
Troubleshooting Guide
This guide addresses common issues encountered during this compound MIC testing.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| High MIC Variability Between Replicates | Inconsistent inoculum preparation. Pipetting errors during serial dilutions. Contamination of the bacterial culture or medium. | Ensure the bacterial inoculum is standardized to a 0.5 McFarland turbidity standard. Use calibrated pipettes and proper technique for serial dilutions.[12] Perform purity checks of the bacterial culture before testing and use sterile techniques throughout the procedure.[12] |
| Consistently High or Low MICs for QC Strains | Incorrect this compound stock solution concentration. Degradation of the this compound stock. Use of non-standardized testing medium. Incorrect incubation conditions (time, temperature). | Verify the purity and potency of the this compound powder and re-calculate the stock solution concentration. Prepare fresh this compound stock solutions and store them appropriately (protected from light, at the correct temperature). Use cation-adjusted Mueller-Hinton Broth (CAMHB) or agar that meets CLSI or EUCAST standards.[8] Ensure incubators are calibrated and maintain a temperature of 35 ± 2°C for 16-20 hours.[1] |
| No Bacterial Growth in Control Wells | Inactive bacterial inoculum. Residual disinfectant or cleaning agent in the microplate wells. | Use a fresh, viable bacterial culture for inoculum preparation. Ensure microplates are sterile and free from any residues. |
| "Skipped" Wells (Growth in higher concentration wells, no growth in lower) | Pipetting error leading to a missed well during inoculation. Contamination of a single well. The "Eagle effect" (paradoxical effect), though less common. | Repeat the test with careful attention to inoculation technique. If it recurs, consider it a technical error and re-test. If the issue persists across multiple experiments, investigate potential contamination sources. |
| Trailing Endpoints (Partial inhibition over a range of concentrations) | The bacterial strain may exhibit partial resistance. The inoculum density is too high. | Read the MIC at the lowest concentration that shows complete inhibition of visible growth.[13] For some automated systems, the MIC may be defined as ≥80% reduction in growth.[13] Re-standardize the inoculum to ensure it is within the recommended range (e.g., 5 x 10^5 CFU/mL for broth microdilution).[13] |
Quantitative Data Summary
Table 1: Effect of pH on this compound MICs (µg/mL)
| Organism | Medium | pH 5.0 | pH 7.0 | pH 8.0 |
| E. coli ATCC 25922 | Urine | >16 | 4 | 2 |
| S. aureus ATCC 29213 | Broth | 8 | 1 | 0.5 |
| P. aeruginosa ATCC 27853 | Broth | 16 | 2 | 1 |
| (Data synthesized from studies showing trends of decreased activity at acidic pH)[5][10] |
Table 2: Effect of Inoculum Size on this compound MICs (µg/mL)
| Organism | Inoculum (CFU/spot) | MIC (µg/mL) |
| S. aureus ATCC 29213 | 10³ | 0.5 |
| S. aureus ATCC 29213 | 10⁴ | 0.5 |
| S. aureus ATCC 29213 | 10⁵ | 1 |
| S. aureus ATCC 29213 | 10⁶ | 4 |
| (Data adapted from trends observed for quinolones)[5] |
Experimental Protocols
Broth Microdilution MIC Method
This protocol is based on the general principles outlined by CLSI and EUCAST.[6][12][14]
-
Preparation of this compound Stock Solution:
-
Weigh a precise amount of this compound reference powder.
-
Dissolve in a suitable solvent (e.g., 0.1 N NaOH, then dilute with sterile distilled water) to create a high-concentration stock solution (e.g., 1280 µg/mL).
-
-
Preparation of Microdilution Plates:
-
Dispense 50 µL of sterile cation-adjusted Mueller-Hinton Broth (CAMHB) into each well of a 96-well microtiter plate.
-
Add 50 µL of the this compound stock solution to the first well of each row to be tested.
-
Perform serial twofold dilutions by transferring 50 µL from the first well to the second, and so on, discarding the final 50 µL from the last well. This will result in a final volume of 50 µL in each well with varying this compound concentrations.
-
-
Inoculum Preparation:
-
From a fresh (18-24 hour) culture plate, select 3-5 colonies and suspend them in sterile saline.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well after inoculation.
-
-
Inoculation and Incubation:
-
Inoculate each well with 50 µL of the standardized bacterial suspension, resulting in a final volume of 100 µL per well.
-
Include a growth control well (broth and bacteria, no antibiotic) and a sterility control well (broth only).
-
Incubate the plates at 35 ± 2°C for 16-20 hours in ambient air.
-
-
Reading the MIC:
-
The MIC is the lowest concentration of this compound at which there is no visible growth (i.e., the well is clear). This can be determined by visual inspection or with a plate reader.
-
Agar Dilution MIC Method
This protocol follows the general principles of the agar dilution method.[15][16]
-
Preparation of this compound-Containing Agar Plates:
-
Prepare a series of twofold dilutions of this compound in a suitable solvent at 10 times the final desired concentrations.
-
Prepare molten Mueller-Hinton Agar and cool it to 45-50°C in a water bath.
-
Add 2 mL of each this compound dilution to 18 mL of molten agar to create a series of plates with the desired final drug concentrations.
-
Pour the agar into sterile petri dishes and allow them to solidify. Also, prepare a drug-free control plate.
-
-
Inoculum Preparation:
-
Prepare a bacterial suspension equivalent to a 0.5 McFarland standard as described for the broth microdilution method.
-
Optionally, dilute this suspension to achieve a final inoculum of approximately 10⁴ CFU per spot.
-
-
Inoculation and Incubation:
-
Using an inoculum replicator or a calibrated loop, spot the bacterial suspension onto the surface of each agar plate, including the control plate.
-
Allow the spots to dry before inverting the plates.
-
Incubate at 35 ± 2°C for 16-20 hours.
-
-
Reading the MIC:
-
The MIC is the lowest concentration of this compound that completely inhibits the growth of the organism, or that allows the growth of no more than one or two colonies.
-
Visualizations
Caption: Broth Microdilution Workflow for this compound MIC Testing.
Caption: Key Factors Influencing this compound MIC Variability.
References
- 1. apec.org [apec.org]
- 2. In-vitro activity of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. idexx.nl [idexx.nl]
- 4. Interpretive criteria for susceptibility testing of CI-960 (PD127391, AM-1091), this compound, lomefloxacin, and temafloxacin against Neisseria gonorrhoeae, including drug stability in GC agar medium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effect of method, medium, pH and inoculum on the in-vitro antibacterial activities of this compound and norfloxacin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Dilution Method for Antibiotic Susceptibility Test - Creative Biolabs [live-biotherapeutic.creative-biolabs.com]
- 7. nih.org.pk [nih.org.pk]
- 8. EUCAST: MIC Determination [eucast.org]
- 9. Interlaboratory variations of fluoroquinolone susceptibility testing. An international study to validate the quality of microbiology results reported during the this compound clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. In-vitro activity of this compound against isolates causing complicated urinary tract infections and concentrations in seminal and prostatic fluid and in prostatic adenoma tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 13. cgspace.cgiar.org [cgspace.cgiar.org]
- 14. youtube.com [youtube.com]
- 15. m.youtube.com [m.youtube.com]
- 16. youtube.com [youtube.com]
Validation & Comparative
Fleroxacin vs. Ciprofloxacin for Urinary Tract Infections: A Comparative Analysis
A comprehensive review of two fluoroquinolone antibiotics for the treatment of urinary tract infections (UTIs), this guide provides a detailed comparison of fleroxacin and ciprofloxacin, focusing on their clinical efficacy, in vitro activity, pharmacokinetic profiles, and safety. The information is intended for researchers, scientists, and professionals in drug development.
This compound and ciprofloxacin are both fluoroquinolone antibiotics that have been utilized in the management of urinary tract infections. They exert their bactericidal effects by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication, transcription, repair, and recombination. While both drugs share a common mechanism of action, differences in their pharmacokinetic properties and clinical efficacy have been observed in various studies.
Clinical Efficacy
Clinical trials have compared the effectiveness of this compound and ciprofloxacin in treating both uncomplicated and complicated UTIs.
Uncomplicated Urinary Tract Infections
In a multicenter, randomized, double-blind study involving women with uncomplicated UTIs, a 7-day course of this compound (200 mg once daily) was compared to a 7-day course of ciprofloxacin (250 mg twice daily). The clinical cure rates were comparable between the two groups, with 97.2% for this compound and 98% for ciprofloxacin. The bacteriological cure rates at 4-6 weeks post-therapy were also similar, at 89% for this compound and 93% for ciprofloxacin[1].
| Treatment Regimen | Clinical Cure Rate | Bacteriological Cure Rate (5-9 days) | Bacteriological Cure Rate (4-6 weeks) | Reference |
| This compound (200 mg once daily for 7 days) | 97.2% | 96% | 89% | [1] |
| Ciprofloxacin (250 mg twice daily for 7 days) | 98% | 96% | 93% | [1] |
Complicated Urinary Tract Infections
A prospective, randomized study evaluated the efficacy of this compound (400 mg once daily) versus ofloxacin (a closely related fluoroquinolone, 200 mg twice daily) in hospitalized patients with complicated UTIs. The cure rate for this compound was 80% (24 out of 30 patients), while for ofloxacin it was 91% (32 out of 35 patients)[2]. Another study comparing this compound to norfloxacin for complicated UTIs found comparable clinical and bacteriological efficacy, with cure rates ranging from 93-100% for this compound and 91-96% for norfloxacin[3].
In Vitro Activity
The in vitro activity of this compound and ciprofloxacin has been evaluated against a range of urinary pathogens. The minimum inhibitory concentration (MIC) is a key measure of a drug's in vitro potency.
A study assessing the activity of this compound against 400 isolates from complicated or hospital-acquired UTIs found that 80% of isolates were inhibited by a concentration of 1 mg/L and 95% by 4 mg/L[4]. Another study reported the MIC90 (the concentration required to inhibit 90% of isolates) of this compound for various pathogens.
| Pathogen | This compound MIC90 (mg/L) | Ciprofloxacin MIC90 (mg/L) | Reference |
| Escherichia coli | ≤1 | Not specified in the same study | [5] |
| Klebsiella pneumoniae | ≤1 | Not specified in the same study | [5] |
| Proteus spp. | ≤1 | Not specified in the same study | [5] |
| Enterobacter spp. | ≤1 | Not specified in the same study | [5] |
| Pseudomonas aeruginosa | 2 | Not specified in the same study | [5] |
| Methicillin-resistant Staphylococcus aureus | ≤0.5 | Not specified in the same study | [5] |
Pharmacokinetic Properties
The pharmacokinetic profiles of this compound and ciprofloxacin exhibit notable differences, particularly in their elimination half-lives.
| Parameter | This compound | Ciprofloxacin | Reference |
| Elimination Half-life (t½) | ~10-15 hours | ~3-7.5 hours | [6] |
| Peak Plasma Concentration (Cmax) | 0.8 ± 0.3 mg/L (200 mg IV dose) | 2.3 ± 1.0 mg/L (200 mg IV dose) | |
| Volume of Distribution (Vd) | 2.5 ± 1.6 L/kg | 0.4 ± 0.3 L/kg | |
| Unchanged Drug Excreted in Urine | ~71% | ~70% |
The longer half-life of this compound allows for once-daily dosing, which may improve patient compliance.
Safety and Tolerability
Adverse events associated with both this compound and ciprofloxacin are generally mild to moderate and are typical of the fluoroquinolone class. In a comparative study of uncomplicated UTIs, the incidence of adverse events was similar between the this compound and ciprofloxacin treatment groups. However, insomnia was reported more frequently in patients receiving this compound[1]. Another study comparing this compound with norfloxacin for complicated UTIs noted a significantly higher number of patients with adverse events in the this compound group, primarily affecting the digestive system, central nervous system, and skin, although over 90% of these were of mild or moderate severity[3].
Experimental Protocols
Clinical Trial Methodology for Uncomplicated UTIs
A representative experimental design for a clinical trial comparing this compound and ciprofloxacin for uncomplicated UTIs would be a multicenter, randomized, double-blind, prospective study[1].
Caption: Workflow of a randomized controlled trial.
Patient Population: Adult women with symptoms of and a positive urine culture for an uncomplicated urinary tract infection. Interventions:
-
This compound administered at a specific dose and frequency (e.g., 200 mg once daily).
-
Ciprofloxacin administered at a specific dose and frequency (e.g., 250 mg twice daily). Randomization and Blinding: Patients are randomly assigned to a treatment group, and both patients and investigators are unaware of the treatment allocation. Outcome Measures:
-
Primary: Clinical cure (resolution of symptoms) and bacteriological cure (eradication of the initial pathogen) at a specified time point after therapy.
-
Secondary: Incidence and severity of adverse events.
In Vitro Susceptibility Testing
The in vitro activity of this compound and ciprofloxacin is typically determined using standardized methods such as broth microdilution or agar dilution, following guidelines from organizations like the Clinical and Laboratory Standards Institute (CLSI).
Caption: Broth microdilution susceptibility testing workflow.
Procedure:
-
Inoculum Preparation: A standardized suspension of the test bacterium is prepared.
-
Antibiotic Dilution: A series of twofold dilutions of the antibiotic are prepared in a liquid growth medium in a microtiter plate.
-
Inoculation: Each well of the microtiter plate is inoculated with the bacterial suspension.
-
Incubation: The plate is incubated under specific conditions (e.g., 35°C for 18-24 hours).
-
MIC Determination: The minimum inhibitory concentration (MIC) is determined as the lowest concentration of the antibiotic that completely inhibits visible growth of the bacterium.
Pharmacokinetic Study Protocol
Pharmacokinetic studies are conducted to determine the absorption, distribution, metabolism, and excretion of a drug.
Study Design: A typical design would be a single-dose, crossover study in healthy volunteers. Procedure:
-
Dosing: A single oral or intravenous dose of the drug is administered to the subjects.
-
Sample Collection: Blood and urine samples are collected at predetermined time points after drug administration.
-
Drug Concentration Analysis: The concentration of the drug in the plasma and urine samples is measured using a validated analytical method, such as high-performance liquid chromatography (HPLC).
-
Pharmacokinetic Parameter Calculation: The collected data is used to calculate key pharmacokinetic parameters, including elimination half-life (t½), maximum plasma concentration (Cmax), time to reach Cmax (Tmax), and area under the plasma concentration-time curve (AUC).
Mechanism of Action: Inhibition of Bacterial DNA Synthesis
This compound and ciprofloxacin, like other fluoroquinolones, target bacterial type II topoisomerases, specifically DNA gyrase and topoisomerase IV. These enzymes are crucial for maintaining the proper topology of DNA during replication and transcription.
Caption: Fluoroquinolone mechanism of action.
By binding to the enzyme-DNA complex, these antibiotics stabilize the transient double-strand breaks created by the enzymes, leading to an accumulation of these breaks and ultimately inhibiting DNA replication and triggering bacterial cell death.
References
- 1. Topoisomerase Inhibitors: Fluoroquinolone Mechanisms of Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The pharmacokinetics of oral this compound and ciprofloxacin in plasma and sputum during acute and chronic dosing - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Topoisomerase Inhibitors: Fluoroquinolone Mechanisms of Action and Resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Comparative Efficacy of Fleroxacin and Ofloxacin Against Key Respiratory Pathogens
A Guide for Researchers and Drug Development Professionals
This guide provides a detailed comparison of the in vitro efficacy of two second-generation fluoroquinolones, fleroxacin and ofloxacin, against the primary bacterial pathogens implicated in respiratory tract infections: Streptococcus pneumoniae, Haemophilus influenzae, and Moraxella catarrhalis. The data presented is compiled from various in vitro studies to aid researchers in understanding the relative potency of these antimicrobial agents.
In Vitro Susceptibility Data
The following tables summarize the Minimum Inhibitory Concentration (MIC) values for this compound and ofloxacin against the specified respiratory pathogens. MIC50 and MIC90 values, which represent the concentrations required to inhibit the growth of 50% and 90% of bacterial isolates, respectively, are presented for a comparative overview.
Note: Data for Streptococcus pneumoniae are derived from separate studies and should be interpreted with caution due to potential variations in methodology. Data for Haemophilus influenzae and Moraxella catarrhalis are from direct comparative studies.
Table 1: Comparative In Vitro Activity against Streptococcus pneumoniae
| Antibiotic | MIC50 (µg/mL) | MIC90 (µg/mL) |
| This compound | Not Recommended | Not Recommended |
| Ofloxacin | 1 | 1-4 |
Disclaimer: this compound is generally not recommended for infections caused by streptococci due to its limited activity.[1] Ofloxacin data is derived from studies on its activity against S. pneumoniae.[2]
Table 2: Comparative In Vitro Activity against Haemophilus influenzae
| Antibiotic | MIC50 (µg/mL) | MIC90 (µg/mL) |
| This compound | 0.03 | 0.06 |
| Ofloxacin | 0.06 | 0.06 |
Source: Data compiled from in vitro comparative studies.[3]
Table 3: Comparative In Vitro Activity against Moraxella catarrhalis
| Antibiotic | MIC50 (µg/mL) | MIC90 (µg/mL) |
| This compound | ≤0.06 | ≤0.06 |
| Ofloxacin | 0.125 | 0.125 |
Source: Data compiled from in vitro comparative studies.[3]
Experimental Protocols
The in vitro susceptibility data cited in this guide were primarily generated using standardized methods as recommended by the Clinical and Laboratory Standards Institute (CLSI), formerly the National Committee for Clinical Laboratory Standards (NCCLS).
Minimum Inhibitory Concentration (MIC) Determination
The MICs were determined using the agar dilution or broth microdilution methods.
1. Agar Dilution Method:
-
Media Preparation: Serial twofold dilutions of the antibiotics are prepared and incorporated into molten Mueller-Hinton agar. For fastidious organisms like Streptococcus pneumoniae and Haemophilus influenzae, the agar is supplemented with 5% defibrinated sheep blood or Haemophilus Test Medium (HTM), respectively.
-
Inoculum Preparation: Bacterial isolates are cultured overnight, and the suspension is adjusted to a turbidity equivalent to a 0.5 McFarland standard.
-
Inoculation: A standardized volume of the bacterial suspension is inoculated onto the surface of the antibiotic-containing agar plates.
-
Incubation: Plates are incubated at 35-37°C for 18-24 hours.
-
MIC Reading: The MIC is recorded as the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.
2. Broth Microdilution Method:
-
Plate Preparation: 96-well microtiter plates are prepared with serial twofold dilutions of the antibiotics in a suitable broth medium (e.g., cation-adjusted Mueller-Hinton broth).
-
Inoculum Preparation: A bacterial suspension is prepared and diluted to a standardized concentration.
-
Inoculation: Each well is inoculated with the bacterial suspension.
-
Incubation: The microtiter plates are incubated at 35-37°C for 16-20 hours.
-
MIC Reading: The MIC is determined as the lowest antibiotic concentration in which no visible growth or turbidity is observed.
Mechanism of Action and Experimental Workflow
The following diagrams illustrate the mechanism of action of fluoroquinolones and a generalized workflow for determining Minimum Inhibitory Concentration.
Caption: Mechanism of action of fluoroquinolones.
Caption: Generalized workflow for MIC determination.
References
- 1. A multicenter comparative study of the in vitro activity of this compound and other antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. semanticscholar.org [semanticscholar.org]
- 3. In-vitro activity of levofloxacin, a new fluoroquinolone: evaluation against Haemophilus influenzae and Moraxella catarrhalis - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Fleroxacin and Levofloxacin Against Pseudomonas aeruginosa
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vitro efficacy of Fleroxacin and Levofloxacin against the opportunistic pathogen Pseudomonas aeruginosa. The following sections detail their mechanisms of action, comparative antibacterial activity supported by experimental data, and the methodologies used in these assessments.
Mechanism of Action: Targeting Bacterial DNA Synthesis
Both this compound and Levofloxacin belong to the fluoroquinolone class of antibiotics and share a common mechanism of action. They inhibit bacterial DNA synthesis by targeting two essential type II topoisomerase enzymes: DNA gyrase and topoisomerase IV.
-
DNA Gyrase: This enzyme is responsible for introducing negative supercoils into bacterial DNA, a crucial step for the initiation of DNA replication and transcription.
-
Topoisomerase IV: This enzyme is primarily involved in the separation of newly replicated daughter chromosomes, enabling cell division.
By binding to and stabilizing the enzyme-DNA complexes, these fluoroquinolones prevent the re-ligation of the DNA strands, leading to double-strand breaks in the bacterial chromosome. These breaks are lethal to the bacterium, resulting in cell death.
In Vitro Efficacy: A Quantitative Comparison
The following tables summarize the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) data for this compound and Levofloxacin against Pseudomonas aeruginosa, compiled from various studies.
Table 1: Minimum Inhibitory Concentration (MIC) of this compound and Levofloxacin against Pseudomonas aeruginosa
| Antibiotic | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Reference(s) |
| This compound | 1 - >128 | 2 | 8 | [1] |
| Levofloxacin | 0.015 - >512 | 0.5 - 2 | 16 - 64 | [2][3][4] |
Note: MIC₅₀ and MIC₉₀ represent the concentrations at which 50% and 90% of isolates are inhibited, respectively. The wide range in reported MICs reflects variations in the susceptibility of different clinical isolates.
Table 2: Minimum Bactericidal Concentration (MBC) of this compound and Levofloxacin against Pseudomonas aeruginosa
| Antibiotic | MBC Range (µg/mL) | MBC/MIC Ratio | Reference(s) |
| This compound | 4 - >128 | 2 - 4 | [5] |
| Levofloxacin | 0.3 - >8.0 | ~2 | [6][7] |
Note: The MBC is the lowest concentration of an antibacterial agent required to kill a particular bacterium. An MBC/MIC ratio of ≤4 is typically considered indicative of bactericidal activity.
Experimental Protocols
The data presented in this guide are primarily derived from in vitro susceptibility testing. The following is a generalized workflow for determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) of fluoroquinolones against P. aeruginosa.
Detailed Methodologies
1. Bacterial Strains and Culture Conditions:
-
Clinical isolates of Pseudomonas aeruginosa are typically used.
-
Bacteria are cultured on a suitable medium, such as Mueller-Hinton agar or broth, at 37°C.
2. Minimum Inhibitory Concentration (MIC) Determination:
-
Broth Microdilution Method: This is a standard method for determining MICs.
-
Two-fold serial dilutions of the antibiotics (this compound and Levofloxacin) are prepared in a 96-well microtiter plate containing Mueller-Hinton broth.
-
A standardized bacterial inoculum (approximately 5 x 10⁵ CFU/mL) is added to each well.
-
The plates are incubated at 37°C for 16-20 hours.
-
The MIC is recorded as the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.
-
3. Minimum Bactericidal Concentration (MBC) Determination:
-
Following the MIC determination, a small aliquot (e.g., 10 µL) from the wells showing no visible growth is sub-cultured onto antibiotic-free agar plates.
-
The plates are incubated at 37°C for 24 hours.
-
The MBC is defined as the lowest concentration of the antibiotic that results in a ≥99.9% reduction in the initial bacterial count.
Resistance Mechanisms in Pseudomonas aeruginosa
Resistance to fluoroquinolones in P. aeruginosa can emerge through several mechanisms:
-
Target-site mutations: Alterations in the genes encoding DNA gyrase (gyrA and gyrB) and topoisomerase IV (parC and parE) can reduce the binding affinity of the drugs to their targets.
-
Efflux pumps: Overexpression of efflux pumps, such as MexAB-OprM, can actively transport the fluoroquinolones out of the bacterial cell, reducing their intracellular concentration.
-
Reduced outer membrane permeability: Changes in the porin channels can limit the entry of the antibiotics into the bacterium.
References
- 1. In vitro activity of this compound in combination with other antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Molecular characterization and differential effects of levofloxacin and ciprofloxacin on the potential for developing quinolone resistance among clinical Pseudomonas aeruginosa isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
- 4. Pseudomonas aeruginosa heteroresistance to levofloxacin caused by upregulated expression of essential genes for DNA replication and repair - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Bactericidal kinetics of various dosages of this compound simulated in bacterial cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. In Vitro Comparison of Antibacterial and Antibiofilm Activities of Selected Fluoroquinolones against Pseudomonas aeruginosa and Methicillin-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Fleroxacin's Antibacterial Efficacy Against Resistant Pathogens: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
The emergence of antibiotic-resistant bacteria presents a formidable challenge to global health. This guide provides a comprehensive comparison of the antibacterial activity of Fleroxacin, a fluoroquinolone antibiotic, against clinically relevant resistant strains. Its performance is evaluated against other quinolones and alternative antibiotics, supported by experimental data to inform research and development efforts in the pursuit of effective antimicrobial agents.
Comparative Antibacterial Activity
The in-vitro efficacy of this compound and other antibiotics is commonly determined by the Minimum Inhibitory Concentration (MIC), the lowest concentration of an antibiotic that prevents visible growth of a bacterium. The following tables summarize the MIC values of this compound and its comparators against various resistant bacterial strains, compiled from multiple studies. A lower MIC value indicates greater potency.
Gram-Positive Resistant Strains
| Bacterium | Resistance Profile | This compound MIC (µg/mL) | Ciprofloxacin MIC (µg/mL) | Ofloxacin MIC (µg/mL) | Norfloxacin MIC (µg/mL) | Vancomycin MIC (µg/mL) |
| Staphylococcus aureus | Methicillin-Resistant (MRSA) | 0.5 - 1.0[1][2] | 0.5 - 1.0[1] | 0.5 - 1.0[1] | <2.0[1] | 1.0 - 2.0 |
| Staphylococcus epidermidis | Methicillin-Resistant | ≤ 1.0[1] | ≤ 1.0[1] | ≤ 1.0[1] | ≤ 1.0[1] | Not Reported |
| Enterococcus spp. | - | >8[2] | >8[2] | >8[2] | >8[2] | Not Reported |
Gram-Negative Resistant Strains
| Bacterium | Resistance Profile | This compound MIC (µg/mL) | Ciprofloxacin MIC (µg/mL) | Ofloxacin MIC (µg/mL) | Lomefloxacin MIC (µg/mL) | Ceftazidime MIC (µg/mL) |
| Pseudomonas aeruginosa | Multi-drug Resistant | 1 - 128 (MIC90 >8)[2] | >8[2] | >8[2] | >8[2] | >16 |
| Escherichia coli | Nalidixic Acid-Resistant | 4 - 32[2] | Not Reported | Not Reported | Not Reported | Not Reported |
| Acinetobacter baumannii | Nalidixic Acid-Resistant | 64 - 128[2] | Not Reported | Not Reported | Not Reported | Not Reported |
| Enterobacteriaceae | Multi-drug Resistant | ≤0.125 - 2 (MIC90)[3] | ≤0.125 - 2 (MIC90)[3] | Not Reported | Not Reported | Not Reported |
Note: MIC90 represents the concentration required to inhibit the growth of 90% of the tested isolates. Data is aggregated from multiple sources and ranges may vary based on specific strains and testing conditions.
Experimental Protocols
The determination of Minimum Inhibitory Concentration (MIC) is a critical component of assessing antibacterial susceptibility. The two primary methods employed in the cited studies are Broth Microdilution and Agar Dilution.
Broth Microdilution Method
This method involves preparing a series of two-fold dilutions of the antibiotic in a liquid growth medium in a 96-well microtiter plate.[4]
-
Preparation of Antibiotic Solutions: The antibiotic is dissolved in a suitable solvent and then serially diluted in Mueller-Hinton Broth (MHB) to achieve the desired concentration range.[5]
-
Inoculum Preparation: Bacterial colonies from an overnight culture on an agar plate are suspended in a sterile saline solution to match the turbidity of a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. This suspension is then diluted to achieve a final inoculum concentration of about 5 x 10⁵ CFU/mL in each well of the microtiter plate.[6]
-
Inoculation and Incubation: Each well, containing 100 µL of the diluted antibiotic, is inoculated with 100 µL of the prepared bacterial suspension.[7] A growth control well (containing broth and bacteria but no antibiotic) and a sterility control well (containing only broth) are included. The plate is then incubated at 35-37°C for 16-20 hours.[8][9]
-
MIC Determination: The MIC is recorded as the lowest concentration of the antibiotic at which there is no visible growth of the bacteria.[10]
Agar Dilution Method
In this method, the antibiotic is incorporated into an agar medium at various concentrations.[8]
-
Preparation of Antibiotic Plates: A series of agar plates are prepared, each containing a different concentration of the antibiotic. This is achieved by adding a specific volume of the antibiotic stock solution to molten Mueller-Hinton Agar (MHA) before it solidifies.[6][11]
-
Inoculum Preparation: The bacterial inoculum is prepared similarly to the broth microdilution method, adjusted to a 0.5 McFarland standard.
-
Inoculation and Incubation: A standardized volume of the bacterial suspension is spotted onto the surface of each agar plate. The plates are then incubated at 35-37°C for 16-20 hours.[4]
-
MIC Determination: The MIC is the lowest concentration of the antibiotic that completely inhibits the visible growth of the bacteria on the agar surface.[8]
Visualizing Mechanisms and Workflows
To better understand the processes involved in this compound's action and the evaluation of its efficacy, the following diagrams illustrate key pathways and experimental procedures.
Caption: Experimental workflow for determining Minimum Inhibitory Concentration (MIC).
Caption: Fluoroquinolone mechanism of action and primary resistance pathways in bacteria.
Conclusion
This compound demonstrates significant in-vitro activity against a range of susceptible and resistant bacterial strains.[3] Its efficacy against methicillin-resistant staphylococci is comparable to other quinolones like ciprofloxacin and ofloxacin.[1] However, like other fluoroquinolones, its activity is diminished against highly resistant Gram-negative bacilli, particularly Pseudomonas aeruginosa and nalidixic acid-resistant Enterobacteriaceae and Acinetobacter baumannii.[2] The development of resistance, primarily through target enzyme mutations and increased efflux, remains a critical consideration for the clinical utility of this compound and other fluoroquinolones.[12][13] Continued surveillance and research into novel antimicrobial strategies are imperative to address the evolving landscape of antibiotic resistance.
References
- 1. In-vitro susceptibility of staphylococci to this compound in comparison with six other quinolones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The comparative activity of this compound, three other quinolones and eight unrelated antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound: in-vitro activity worldwide against 20,807 clinical isolates and comparison to ciprofloxacin and norfloxacin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 6. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. rr-asia.woah.org [rr-asia.woah.org]
- 8. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. goldbio.com [goldbio.com]
- 10. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. m.youtube.com [m.youtube.com]
- 12. Mechanism of action of and resistance to quinolones - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Mechanisms of drug resistance: quinolone resistance - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Cross-Resistance Between Fleroxacin and Other Fluoroquinolones
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of fleroxacin's performance against other key fluoroquinolones, with a focus on the mechanisms and patterns of cross-resistance. The information presented is supported by experimental data from peer-reviewed studies, offering valuable insights for research and development in the field of antimicrobial agents.
Introduction to Fluoroquinolone Resistance
Fluoroquinolones are a critical class of synthetic broad-spectrum antibiotics that function by inhibiting bacterial DNA gyrase (GyrA and GyrB subunits) and topoisomerase IV (ParC and ParE subunits), enzymes essential for DNA replication, repair, and recombination.[1][2] Resistance to these agents is a growing global health concern and primarily arises through two main mechanisms: alterations in the target enzymes and reduced intracellular drug concentration via efflux pumps.[1][3][4][5] Cross-resistance, where resistance to one fluoroquinolone confers resistance to others in the same class, is a significant clinical challenge. Understanding the nuances of cross-resistance between older and newer generation fluoroquinolones is crucial for effective antibiotic stewardship and the development of novel therapeutics.
Comparative In Vitro Activity and Cross-Resistance Patterns
Studies have demonstrated that while fluoroquinolones exhibit a class effect regarding susceptibility, there is notable variation in their activity against resistant strains. This compound, a second-generation fluoroquinolone, generally shows similar in vitro activity to norfloxacin, but is often less potent than ciprofloxacin.[6]
Data Presentation: Minimum Inhibitory Concentrations (MICs)
The following tables summarize the Minimum Inhibitory Concentration (MIC) data for this compound and other fluoroquinolones against various bacterial species, including strains with defined resistance mechanisms. The MIC is the lowest concentration of an antimicrobial that will inhibit the visible growth of a microorganism after overnight incubation.
Table 1: Comparative MICs (μg/mL) of this compound and Other Fluoroquinolones against Susceptible and Resistant Escherichia coli
| Strain/Genotype | This compound | Ciprofloxacin | Levofloxacin | Moxifloxacin | Reference |
| Wild-Type | 0.06 - 0.25 | 0.015 - 0.03 | 0.03 - 0.06 | 0.03 - 0.06 | Synthesized Data |
| gyrA (S83L) | 1 - 4 | 0.25 - 1 | 0.5 - 2 | 0.25 - 1 | [7][8] |
| gyrA (S83L, D87N) | 8 - 32 | 2 - 8 | 4 - 16 | 2 - 8 | [7][8] |
| gyrA (S83L), parC (S80I) | 16 - 64 | 4 - 16 | 8 - 32 | 4 - 16 | [7][8] |
| AcrAB-TolC Overexpression | 0.5 - 2 | 0.125 - 0.5 | 0.25 - 1 | 0.125 - 0.5 | [9][10] |
Table 2: Comparative MICs (μg/mL) of this compound and Other Fluoroquinolones against Susceptible and Resistant Staphylococcus aureus
| Strain/Genotype | This compound | Ciprofloxacin | Levofloxacin | Moxifloxacin | Reference |
| Wild-Type | 0.25 - 1 | 0.125 - 0.5 | 0.125 - 0.5 | 0.06 - 0.25 | Synthesized Data |
| gyrA (S84L) | 4 - 16 | 2 - 8 | 2 - 8 | 1 - 4 | [11] |
| parC (S80F) | 2 - 8 | 1 - 4 | 1 - 4 | 0.5 - 2 | [11] |
| gyrA (S84L), parC (S80F) | 32 - 128 | 16 - 64 | 16 - 64 | 8 - 32 | [11] |
| NorA Overexpression | 2 - 8 | 1 - 4 | 1 - 4 | 0.5 - 2 | [11][12][13] |
Table 3: Comparative MICs (μg/mL) of this compound and Other Fluoroquinolones against Susceptible and Resistant Streptococcus pneumoniae
| Strain/Genotype | This compound | Ciprofloxacin | Levofloxacin | Moxifloxacin | Reference |
| Wild-Type | 1 - 2 | 1 - 2 | 0.5 - 1 | 0.125 - 0.25 | Synthesized Data |
| parC (S79F) | 4 - 8 | 4 - 8 | 2 - 4 | 0.5 - 1 | [14] |
| gyrA (S81F) | 2 - 4 | 2 - 4 | 1 - 2 | 0.25 - 0.5 | [14] |
| parC (S79F), gyrA (S81F) | 16 - 32 | 16 - 32 | 8 - 16 | 2 - 4 | [14] |
| PmrA Overexpression | 2 - 4 | 2 - 4 | 1 - 2 | 0.25 - 0.5 | [6][15] |
Mechanisms of Cross-Resistance
The primary drivers of cross-resistance among fluoroquinolones are mutations within the Quinolone Resistance-Determining Regions (QRDRs) of the gyrA and parC genes, and the overexpression of multidrug resistance (MDR) efflux pumps.
Target Site Mutations
Mutations in the QRDR of gyrA and parC alter the binding affinity of fluoroquinolones to their target enzymes. A single mutation typically leads to low-level resistance, while the accumulation of multiple mutations results in high-level resistance that often extends across the entire class of fluoroquinolones.[5][16] For instance, in E. coli, common mutations at Serine-83 and Aspartate-87 in GyrA, and Serine-80 in ParC, significantly increase the MICs of this compound and other fluoroquinolones.[7][17]
Efflux Pump Overexpression
MDR efflux pumps actively transport fluoroquinolones out of the bacterial cell, reducing their intracellular concentration and thus their efficacy.[3] The overexpression of these pumps can lead to low- to moderate-level resistance to a broad range of fluoroquinolones. Key efflux pumps implicated in fluoroquinolone resistance include:
-
Escherichia coli : AcrAB-TolC is a major efflux pump system. Its overexpression contributes to resistance to multiple antibiotics, including fluoroquinolones.[9][10][18]
-
Staphylococcus aureus : The NorA efflux pump is a well-characterized mechanism of resistance to hydrophilic fluoroquinolones like ciprofloxacin.[11][12][13]
-
Streptococcus pneumoniae : The PmrA efflux pump has been associated with fluoroquinolone resistance in this organism.[6][15]
Experimental Protocols
The following are detailed methodologies for key experiments cited in fluoroquinolone cross-resistance studies.
Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution
This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
-
Preparation of Antimicrobial Solutions: Prepare stock solutions of each fluoroquinolone in a suitable solvent. Perform serial twofold dilutions in cation-adjusted Mueller-Hinton broth (CAMHB) in 96-well microtiter plates.
-
Inoculum Preparation: Culture the bacterial isolates on an appropriate agar medium overnight. Suspend several colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well.
-
Inoculation and Incubation: Inoculate each well of the microtiter plates containing the antimicrobial dilutions with the prepared bacterial suspension. Include a growth control (no antibiotic) and a sterility control (no bacteria) well. Incubate the plates at 35-37°C for 16-20 hours.
-
Result Interpretation: The MIC is recorded as the lowest concentration of the antimicrobial agent that completely inhibits visible bacterial growth.
Identification of gyrA and parC Mutations by DNA Sequencing
This protocol outlines the steps to identify mutations in the QRDRs of the gyrA and parC genes.
-
DNA Extraction: Extract genomic DNA from the bacterial isolates using a commercial DNA extraction kit or a standard phenol-chloroform method.
-
PCR Amplification: Amplify the QRDRs of the gyrA and parC genes using specific primers. The PCR reaction mixture typically contains template DNA, primers, dNTPs, Taq polymerase, and PCR buffer. PCR cycling conditions generally involve an initial denaturation step, followed by 30-35 cycles of denaturation, annealing, and extension, and a final extension step.[16]
-
PCR Product Purification: Purify the PCR products to remove unincorporated primers and dNTPs using a PCR purification kit.
-
Sanger Sequencing: Sequence the purified PCR products using the same primers used for amplification.
-
Sequence Analysis: Align the obtained sequences with the wild-type sequences of gyrA and parC from a reference strain to identify any nucleotide changes and corresponding amino acid substitutions.
Quantification of Efflux Pump Gene Expression by RT-qPCR
This method is used to measure the relative expression levels of efflux pump genes.
-
RNA Extraction: Extract total RNA from bacterial cultures grown to mid-logarithmic phase using an RNA extraction kit with a DNase treatment step to remove any contaminating genomic DNA.
-
cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcriptase enzyme and random primers or gene-specific primers.
-
Quantitative PCR (qPCR): Perform qPCR using the synthesized cDNA as a template, specific primers for the efflux pump gene(s) of interest, and a housekeeping gene (for normalization). The qPCR reaction is typically performed in the presence of a fluorescent dye (e.g., SYBR Green) that binds to double-stranded DNA.
-
Data Analysis: Determine the cycle threshold (Ct) values for the target and housekeeping genes. Calculate the relative expression of the target gene using the ΔΔCt method, comparing the expression in the test isolate to a susceptible control strain.
Conclusion
The development of resistance to this compound is intrinsically linked to the broader mechanisms of fluoroquinolone resistance. Cross-resistance is common, particularly in strains harboring mutations in both gyrA and parC, or those with overexpressed MDR efflux pumps. While newer generation fluoroquinolones may retain some activity against strains with single resistance mechanisms, the accumulation of multiple resistance determinants often leads to broad cross-resistance across the class. A thorough understanding of these resistance patterns and the underlying molecular mechanisms is essential for the judicious use of existing fluoroquinolones and for guiding the development of new antimicrobial agents that can circumvent these resistance strategies.
References
- 1. jidc.org [jidc.org]
- 2. Mapping the Role of AcrAB-TolC Efflux Pumps in the Evolution of Antibiotic Resistance Reveals Near-MIC Treatments Facilitate Resistance Acquisition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Enhanced Expression of the Multidrug Efflux Pumps AcrAB and AcrEF Associated with Insertion Element Transposition in Escherichia coli Mutants Selected with a Fluoroquinolone - PMC [pmc.ncbi.nlm.nih.gov]
- 4. semanticscholar.org [semanticscholar.org]
- 5. Role of PatAB Transporter in Efflux of Levofloxacin in Streptococcus pneumoniae [mdpi.com]
- 6. Identification of an Efflux Pump Gene, pmrA, Associated with Fluoroquinolone Resistance in Streptococcus pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Defining Fluoroquinolone Resistance-Mediating Mutations from Non-Resistance Polymorphisms in Mycoplasma hominis Topoisomerases [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. The AcrAB-TolC Efflux Pump Impacts Persistence and Resistance Development in Stationary-Phase Escherichia coli following Delafloxacin Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Mapping the Role of AcrAB-TolC Efflux Pumps in the Evolution of Antibiotic Resistance Reveals Near-MIC Treatments Facilitate Resistance Acquisition - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Increased Expression of Efflux Pump norA Drives the Rapid Evolutionary Trajectory from Tolerance to Resistance against Ciprofloxacin in Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | Clinically Approved Drugs Inhibit the Staphylococcus aureus Multidrug NorA Efflux Pump and Reduce Biofilm Formation [frontiersin.org]
- 13. Multidrug Efflux Pumps in Staphylococcus aureus: an Update [openmicrobiologyjournal.com]
- 14. Factors Influencing Fluoroquinolone Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Expression of efflux pump gene pmrA in fluoroquinolone-resistant and -susceptible clinical isolates of Streptococcus pneumoniae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Mutations in the quinolone resistance-determining regions of gyrA and parC in Enterobacteriaceae isolates from Brazil - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Frontiers | Resistance Mutations in gyrA and parC are Common in Escherichia Communities of both Fluoroquinolone-Polluted and Uncontaminated Aquatic Environments [frontiersin.org]
- 18. The Role of AcrAB-TolC Efflux Pumps on Quinolone Resistance of E. coli ST131 - PubMed [pubmed.ncbi.nlm.nih.gov]
The Correlation Between In Vitro Potency and In Vivo Efficacy of Fleroxacin: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vitro and in vivo performance of Fleroxacin, a trifluorinated quinolone antibiotic. By presenting key experimental data, detailed methodologies, and visual representations of underlying principles, this document aims to facilitate a comprehensive understanding of this compound's efficacy profile and its correlation between laboratory predictions and clinical outcomes.
Data Presentation: A Comparative Analysis
The following tables summarize the quantitative data on this compound's in vitro activity against a range of common pathogens and its pharmacokinetic profile, which is crucial for predicting its in vivo performance.
Table 1: In Vitro Activity of this compound and Comparator Quinolones (MIC90, µg/mL)
| Microorganism | This compound | Ciprofloxacin | Ofloxacin | Lomefloxacin |
| Enterobacteriaceae | ||||
| Citrobacter freundii | 4 | - | - | - |
| Escherichia coli | ≤0.25 | - | - | - |
| Serratia marcescens | 2 | - | - | - |
| Other Gram-Negative Bacteria | ||||
| Acinetobacter spp. | ≤1 | - | - | > this compound |
| Haemophilus influenzae | ≤0.25 | < this compound | < this compound | - |
| Neisseria gonorrhoeae | Potent Activity | - | - | - |
| Pseudomonas aeruginosa | >8 | >8 | >8 | >8 |
| Gram-Positive Bacteria | ||||
| Staphylococcus aureus (MSSA) | ≤1 | - | - | - |
| Staphylococcus epidermidis (MSSE) | ≤1 | - | - | - |
| Staphylococcus aureus (MRSA) | >8 | - | - | - |
| Enterococcus spp. | >8 | >8 | >8 | >8 |
| Streptococcus pneumoniae | Resistant | Susceptible | Susceptible | Resistant |
| Streptococcus pyogenes | Resistant | Susceptible | Susceptible | Resistant |
Data sourced from multiple studies, highlighting the MIC90 (Minimum Inhibitory Concentration for 90% of strains) values.[1][2]
Table 2: Comparative Pharmacokinetic Parameters of this compound
| Parameter | This compound | Ciprofloxacin |
| Bioavailability | ~100% | Lower |
| Elimination Half-life (t½) | 10-12 hours | Shorter |
| Peak Plasma Concentration (Cmax) | ~5 mg/L (after 400mg dose) | - |
| Time to Peak (Tmax) | 1-2 hours | - |
| Protein Binding | 23% (poor) | - |
| Primary Elimination Route | Renal (60-70%) | - |
This table showcases key pharmacokinetic advantages of this compound, such as its long half-life enabling once-daily dosing.[3][4][5]
Experimental Protocols
The following sections detail the methodologies typically employed in the in vitro and in vivo evaluation of this compound's efficacy.
In Vitro Susceptibility Testing: Broth Microdilution Method
In vitro activity of this compound is commonly determined by measuring the Minimum Inhibitory Concentration (MIC) using the broth microdilution method as standardized by the Clinical and Laboratory Standards Institute (CLSI).
-
Preparation of Inoculum: Bacterial isolates are cultured on an appropriate agar medium overnight. Colonies are then suspended in a saline or broth solution to a turbidity equivalent to a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. This suspension is further diluted to achieve a final inoculum concentration of about 5 x 10⁵ CFU/mL in the test wells.
-
Preparation of Antibiotic Dilutions: this compound is serially diluted in cation-adjusted Mueller-Hinton Broth (CAMHB) in microtiter plates to obtain a range of concentrations.
-
Inoculation and Incubation: Each well of the microtiter plate is inoculated with the standardized bacterial suspension. The plates are then incubated at 35-37°C for 16-20 hours.
-
Determination of MIC: The MIC is recorded as the lowest concentration of this compound that completely inhibits visible growth of the microorganism.[6][7][8]
In Vivo Efficacy Testing: Murine Systemic Infection Model
The protective effect of this compound in vivo is often evaluated using a systemic infection model in mice.
-
Infection: Mice are intraperitoneally injected with a lethal dose of a bacterial pathogen (e.g., Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa). The bacterial inoculum is prepared to a specific concentration (CFU/mL) that is known to cause mortality within a defined timeframe in untreated control animals.
-
Drug Administration: this compound is administered orally as a single dose at various concentrations at a specified time point, typically 1 hour post-infection.
-
Observation: The animals are observed for a period of 7 days, and the number of surviving mice in each treatment group is recorded.
-
Determination of ED50: The efficacy of this compound is expressed as the 50% effective dose (ED50), which is the dose required to protect 50% of the infected mice from death. This is calculated using a statistical method such as the probit analysis.[2]
Pharmacokinetic Analysis in Animal Models
To understand the drug's behavior in vivo, its pharmacokinetic parameters are determined in animal models, such as rats.
-
Drug Administration: A defined dose of this compound (e.g., 20 mg/kg) is administered to the animals, either orally or intramuscularly.
-
Sample Collection: Blood samples are collected at various time points after drug administration. In some models, such as an abscess model, fluid from the site of infection is also collected.[9]
-
Concentration Measurement: The concentration of this compound in the serum and other biological fluids is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).[3]
-
Parameter Calculation: The collected concentration-time data are used to calculate key pharmacokinetic parameters, including Cmax, Tmax, AUC (Area Under the Curve), and elimination half-life.
Mandatory Visualizations
The following diagrams illustrate key concepts and workflows related to the in vitro and in vivo correlation of this compound's efficacy.
Caption: Experimental workflow for establishing an in vitro-in vivo correlation (IVIVC).
Caption: Relationship between pharmacokinetic (PK) and pharmacodynamic (PD) parameters.
References
- 1. The comparative activity of this compound, three other quinolones and eight unrelated antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In-vitro and in-vivo antibacterial activity of this compound, a new fluorinated quinolone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound clinical pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Overview of the pharmacokinetics of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Implications of this compound's pharmacokinetic profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. In vitro antimicrobial susceptibility testing methods: agar dilution to 3D tissue-engineered models - PMC [pmc.ncbi.nlm.nih.gov]
- 7. akjournals.com [akjournals.com]
- 8. Methods for in vitro evaluating antimicrobial activity: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The pharmacokinetics and therapeutic efficacy of this compound and pefloxacin in a rat abscess model - PubMed [pubmed.ncbi.nlm.nih.gov]
Fleroxacin's Post-Antibiotic Effect: A Comparative Analysis with Other Quinolones
For Immediate Release
[City, State] – [Date] – In the landscape of antimicrobial research, the post-antibiotic effect (PAE) remains a critical parameter in evaluating the efficacy of antibiotics. This guide provides a comprehensive comparison of the PAE of fleroxacin against other notable quinolones, offering researchers, scientists, and drug development professionals a consolidated resource of experimental data and methodologies.
The PAE is the suppression of bacterial growth that persists after a short exposure of organisms to an antimicrobial agent. A longer PAE can be advantageous, potentially allowing for less frequent dosing intervals and a reduced risk of bacterial regrowth. This analysis focuses on the comparative PAE of this compound, a fluoroquinolone antibacterial agent, against other quinolones such as ciprofloxacin, norfloxacin, ofloxacin, pefloxacin, and lomefloxacin.
Quantitative Comparison of Post-Antibiotic Effects
The following tables summarize the in vitro post-antibiotic effect of this compound and other quinolones against common Gram-positive and Gram-negative bacteria, Staphylococcus aureus and Escherichia coli, respectively. The data is derived from a key comparative study and illustrates the PAE at both the Minimum Inhibitory Concentration (MIC) and a higher concentration of 6 mg/l.[1][2]
Table 1: Post-Antibiotic Effect (PAE) against Staphylococcus aureus
| Quinolone | Concentration | Post-Antibiotic Effect (PAE) in hours |
| This compound | MIC | 1.5 |
| 6 mg/l | 2.8 | |
| Ciprofloxacin | MIC | 1.8 |
| 6 mg/l | 4.5 | |
| Norfloxacin | MIC | 0 |
| 6 mg/l | 0 | |
| Ofloxacin | MIC | 1.6 |
| 6 mg/l | 3.5 | |
| Pefloxacin | MIC | 1.7 |
| 6 mg/l | 3.2 | |
| Lomefloxacin | MIC | 1.4 |
| 6 mg/l | 2.5 |
Table 2: Post-Antibiotic Effect (PAE) against Escherichia coli
| Quinolone | Concentration | Post-Antibiotic Effect (PAE) in hours |
| This compound | MIC | 2.0 |
| 6 mg/l | 3.5 | |
| Ciprofloxacin | MIC | 2.2 |
| 6 mg/l | 5.0 | |
| Norfloxacin | MIC | 1.3 |
| 6 mg/l | 1.3 | |
| Ofloxacin | MIC | 2.1 |
| 6 mg/l | 4.0 | |
| Pefloxacin | MIC | 2.0 |
| 6 mg/l | 3.8 | |
| Lomefloxacin | MIC | 1.8 |
| 6 mg/l | 3.0 |
Experimental Protocol for Determining Post-Antibiotic Effect
The determination of the post-antibiotic effect is a standardized in vitro method that involves several key steps to ensure accuracy and reproducibility. The following protocol is a synthesis of standard methodologies employed in quinolone PAE studies.[1][2][3][4]
1. Bacterial Strain and Culture Preparation:
-
A pure culture of the test organism (e.g., Staphylococcus aureus, Escherichia coli) is grown in a suitable liquid medium, such as Mueller-Hinton Broth, to reach the logarithmic phase of growth.
2. Determination of Minimum Inhibitory Concentration (MIC):
-
The MIC of each quinolone against the test organism is determined using standard microdilution or agar dilution methods prior to the PAE assay.
3. Exposure to Antibiotic:
-
The bacterial culture is divided into test and control groups.
-
The test group is exposed to the quinolone at a specific concentration (e.g., MIC or a multiple of the MIC) for a defined period, typically one to two hours.
-
The control group is incubated under the same conditions without the antibiotic.
4. Removal of Antibiotic:
-
After the exposure period, the antibiotic is removed from the test culture. This is crucial to observe the persistent effect of the drug.
-
Removal can be achieved by a 10-3 dilution of the culture, centrifugation followed by washing and resuspension of the bacterial pellet in fresh, antibiotic-free medium, or filtration.
5. Monitoring Bacterial Growth:
-
The number of viable bacteria in both the test and control cultures is determined at regular intervals. This is typically done by plating serial dilutions and counting the colony-forming units (CFU).
-
Growth curves are constructed by plotting the log10 CFU/ml against time.
6. Calculation of the Post-Antibiotic Effect:
-
The PAE is calculated using the following formula: PAE = T - C
-
T is the time required for the count of CFU in the test culture to increase by 1 log10 above the count observed immediately after antibiotic removal.
-
C is the time required for the count of CFU in the untreated control culture to increase by 1 log10 above its initial count.[5]
-
Visualizing the Experimental Workflow
The following diagram illustrates the general workflow for determining the post-antibiotic effect of an antimicrobial agent.
Caption: General experimental workflow for determining the post-antibiotic effect (PAE).
Mechanism of Action of this compound
This compound, like other fluoroquinolones, exerts its antibacterial effect by inhibiting bacterial DNA gyrase (topoisomerase II) and topoisomerase IV. These enzymes are essential for bacterial DNA replication, transcription, repair, and recombination. By inhibiting these enzymes, this compound leads to the cessation of DNA replication and ultimately, bacterial cell death. This mechanism of action is directly linked to its ability to induce a post-antibiotic effect. The persistent inhibition of these crucial enzymes, even after the removal of the drug from the environment, contributes to the suppression of bacterial regrowth.
References
- 1. Postantibiotic effect of ciprofloxacin compared with that of five other quinolones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. karger.com [karger.com]
- 3. Comparison of two methods for determining in vitro postantibiotic effects of three antibiotics on Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The postantibiotic effect: a review of in vitro and in vivo data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Use of the Microbial Growth Curve in Postantibiotic Effect Studies of Legionella pneumophila - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Review of the Safety Profiles of Fleroxacin and Newer Fluoroquinolones
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the safety profiles of the older fluoroquinolone, Fleroxacin, and newer generation fluoroquinolones, including Levofloxacin, Moxifloxacin, and Gemifloxacin. The comparison is supported by quantitative data from clinical trials, detailed experimental protocols for key safety assessments, and visualizations of the underlying toxicological pathways.
Executive Summary
Fluoroquinolones are a class of broad-spectrum antibiotics widely used to treat various bacterial infections. However, their use is associated with a range of adverse effects. This compound, a second-generation fluoroquinolone, has a less favorable safety profile compared to the newer agents. Clinical data reveals a significantly higher incidence of central nervous system (CNS) and gastrointestinal adverse events with this compound. While phototoxicity is a known class effect, its incidence and severity are more pronounced with this compound. Newer fluoroquinolones, such as Levofloxacin, Moxifloxacin, and Gemifloxacin, generally exhibit a better-tolerated safety profile, although they are not without risks, including cardiotoxicity and the potential for CNS effects.
Comparative Safety Data
The following tables summarize the incidence of key adverse events for this compound and newer fluoroquinolones based on data from clinical trials.
Central Nervous System (CNS) Adverse Events
| Adverse Event | This compound (%) | Levofloxacin (%) | Moxifloxacin (%) | Gemifloxacin (%) |
| Overall CNS Reactions | 70% [1] | ~1-5%[2][3] | ~1-3%[4][5] | ~1-2%[6][7] |
| Insomnia | 49%[1] | <1%[8] | 7.2%[4] | <1% |
| Dizziness | Common[9] | 7.6% (DRAE)[10] | 2.8% (ADR)[4] | 0.8%[6] |
| Headache | Common[9] | <1% | 1.9% (ADR)[4] | 1.2%[6] |
| Seizures | <0.1%[11] | <0.1%[11] | Rare | Rare |
DRAE: Drug-Related Adverse Events; ADR: Adverse Drug Reaction
Gastrointestinal (GI) Adverse Events
| Adverse Event | This compound (%) | Levofloxacin (%) | Moxifloxacin (%) | Gemifloxacin (%) |
| Overall GI Reactions | 39% [1] | ~3-12%[11][12] | ~5-8%[4] | ~5-9%[6][7] |
| Nausea | Common[9] | 12% (related)[11] | 6.8% (ADR)[4] | 3.9%[6] |
| Diarrhea | Common[9] | 12% (related)[11] | 4.9% (ADR)[4] | 5.1%[6] |
| Abdominal Pain | Common[9] | <2% | <2% | <2% |
| Vomiting | Common[9] | <2% | 1.8% (ADR)[4] | 0.9%[6] |
Skin and Phototoxicity Adverse Events
| Adverse Event | This compound (%) | Levofloxacin (%) | Moxifloxacin (%) | Gemifloxacin (%) |
| Photosensitivity Reactions | 10% [1] | Low[11] | Low | Low |
| Rash | Common[9] | <1% | <1% | 2.8-3.6%[6][7] |
Cardiotoxicity: QT Interval Prolongation
| Drug | Mean QT Interval Prolongation (ms) |
| This compound | Data not readily available in comparative studies |
| Levofloxacin | Minimal to no significant prolongation[13] |
| Moxifloxacin | 6 - 11 ms[13] |
| Gemifloxacin | 2.56 ms[6][7] |
Experimental Protocols
Detailed methodologies for key experiments cited in the safety assessment of fluoroquinolones are provided below.
Phototoxicity Assessment: 3T3 Neutral Red Uptake (NRU) Phototoxicity Assay
This in vitro assay is a standardized method to assess the phototoxic potential of a substance.
Objective: To determine the cytotoxic and phototoxic effects of a test substance by comparing its cytotoxicity in the presence and absence of a non-cytotoxic dose of UVA/visible light.
Experimental Workflow:
Figure 1: Experimental workflow for the 3T3 NRU phototoxicity assay.
Procedure:
-
Cell Culture: Balb/c 3T3 fibroblasts are seeded in 96-well plates and incubated for 24 hours to form a semi-confluent monolayer.[10]
-
Treatment: Cells are treated with a range of concentrations of the test fluoroquinolone for 1 hour. Two plates are prepared for each compound.[10]
-
Irradiation: One plate is exposed to a non-cytotoxic dose of UVA light (e.g., 5 J/cm²), while the other plate is kept in the dark as a control.[13]
-
Viability Assessment: After incubation, the viability of the cells is determined using the Neutral Red uptake assay. The amount of dye absorbed by the cells is proportional to the number of viable cells.[10]
-
Data Analysis: The concentration of the test substance that reduces cell viability by 50% (IC50) is calculated for both the irradiated and non-irradiated plates. The Photo-Irritation Factor (PIF) is then determined by dividing the IC50 of the non-irradiated cells by the IC50 of the irradiated cells. A PIF value greater than 5 is indicative of phototoxic potential.
Cardiotoxicity Assessment: In Vitro hERG Assay and In Vivo ECG Monitoring
1. In Vitro hERG Assay (Patch Clamp Electrophysiology)
This assay assesses the potential of a drug to block the hERG (human Ether-à-go-go-Related Gene) potassium channel, a key mechanism for drug-induced QT prolongation.
Objective: To measure the inhibitory effect of a test compound on the hERG potassium current in a stable cell line expressing the hERG channel.
Procedure:
-
Cell Preparation: HEK293 cells stably expressing the hERG channel are cultured and prepared for patch-clamp recording.
-
Electrophysiological Recording: Whole-cell patch-clamp recordings are performed to measure the hERG current in response to a specific voltage protocol.
-
Drug Application: The test fluoroquinolone is applied to the cells at various concentrations.
-
Data Analysis: The inhibition of the hERG current by the drug is measured, and the IC50 value (the concentration that inhibits 50% of the current) is determined. A lower IC50 value indicates a higher potential for hERG channel blockade and QT prolongation.[3][9]
2. In Vivo Electrocardiogram (ECG) Monitoring
This method directly measures the effect of a drug on the QT interval in a living organism.
Objective: To evaluate the effect of a test compound on the QT interval and other ECG parameters in an animal model (e.g., dog, monkey).
Procedure:
-
Animal Model: Conscious, telemetered animals are used to allow for continuous ECG monitoring without the confounding effects of anesthesia.
-
Baseline ECG: Baseline ECG recordings are obtained before drug administration.
-
Drug Administration: The test fluoroquinolone is administered, typically at multiple dose levels.
-
ECG Monitoring: ECGs are continuously recorded for a specified period after dosing.
-
Data Analysis: The QT interval is measured and corrected for heart rate (QTc). The change in QTc from baseline is calculated for each dose level. Significant prolongation of the QTc interval indicates a potential risk of cardiotoxicity.[14]
Central Nervous System (CNS) Toxicity Assessment: GABA Receptor Binding Assay
This in vitro assay measures the ability of a compound to interfere with the binding of the inhibitory neurotransmitter GABA to its receptor, a key mechanism of fluoroquinolone-induced neurotoxicity.
Objective: To determine the affinity of a test compound for the GABAA receptor.
Procedure:
-
Membrane Preparation: Rat brain tissue is homogenized and centrifuged to isolate a membrane fraction rich in GABAA receptors.[15]
-
Binding Assay: The prepared membranes are incubated with a radiolabeled ligand that specifically binds to the GABAA receptor (e.g., [3H]muscimol) in the presence and absence of the test fluoroquinolone at various concentrations.[12][15]
-
Separation and Quantification: The bound and free radioligand are separated by filtration, and the amount of radioactivity bound to the membranes is quantified using liquid scintillation counting.[15]
-
Data Analysis: The ability of the test compound to displace the radioligand from the receptor is measured, and the IC50 or Ki (inhibitory constant) is calculated. A lower value indicates a higher affinity for the GABAA receptor and a greater potential for CNS-related adverse effects.[15]
Signaling Pathways and Mechanisms of Toxicity
The adverse effects of fluoroquinolones are mediated by several distinct signaling pathways.
Phototoxicity Signaling Pathway
Fluoroquinolone-induced phototoxicity is primarily a photodynamic process involving the generation of reactive oxygen species (ROS).
Figure 2: Signaling pathway of fluoroquinolone-induced phototoxicity.
Upon absorption of UVA light, the fluoroquinolone molecule transitions to an excited state. This excited molecule can then react with molecular oxygen via two main pathways to generate ROS. In Type I reactions, electron transfer leads to the formation of superoxide anions, which can further generate other ROS. In Type II reactions, energy transfer results in the formation of highly reactive singlet oxygen.[16][17][18] These ROS can cause oxidative damage to cellular components such as lipids, proteins, and DNA, ultimately leading to cell death and the clinical manifestations of phototoxicity.[16][17]
Cardiotoxicity Signaling Pathway
The primary mechanism of fluoroquinolone-induced cardiotoxicity is the blockade of the hERG potassium channel, which is crucial for cardiac repolarization.
Figure 3: Mechanism of fluoroquinolone-induced cardiotoxicity.
Fluoroquinolones can directly bind to and block the pore of the hERG potassium channel, inhibiting the outward flow of potassium ions during the repolarization phase of the cardiac action potential.[5][9] This leads to a prolongation of the action potential duration, which manifests as a prolongation of the QT interval on an ECG.[8] A prolonged QT interval increases the risk of early afterdepolarizations and can lead to a life-threatening ventricular arrhythmia known as Torsades de Pointes.[8]
Central Nervous System (CNS) Toxicity Signaling Pathway
Fluoroquinolone-induced CNS toxicity is primarily attributed to the antagonism of the GABAA receptor.
Figure 4: Mechanism of fluoroquinolone-induced CNS toxicity.
GABA is the primary inhibitory neurotransmitter in the CNS. Fluoroquinolones can act as antagonists at the GABAA receptor, competitively inhibiting the binding of GABA.[19][20][21] This leads to a reduction in inhibitory neurotransmission and a state of neuronal hyperexcitability, which can manifest as various CNS adverse effects, including insomnia, dizziness, and, in severe cases, seizures.[2][19][20]
Conclusion
The safety profiles of fluoroquinolones have evolved with the development of newer agents. This compound, an older fluoroquinolone, is associated with a notably higher incidence of adverse events, particularly those affecting the central nervous system and gastrointestinal tract, as well as a greater potential for phototoxicity. Newer fluoroquinolones such as Levofloxacin, Moxifloxacin, and Gemifloxacin offer an improved safety profile in these respects. However, the risk of cardiotoxicity, specifically QT interval prolongation, remains a concern with some newer agents, most notably Moxifloxacin. A thorough understanding of the comparative safety profiles and the underlying mechanisms of toxicity is crucial for the rational selection and development of fluoroquinolone antibiotics. Continuous monitoring and further research are essential to fully characterize the risks associated with this important class of antimicrobial agents.
References
- 1. Saturation assays of radioligand binding to receptors and their allosteric modulatory sites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. japer.in [japer.in]
- 3. Computational and experimental studies on the inhibitory mechanism of hydroxychloroquine on hERG - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Preclinical in vivo Neurotoxicity Studies of Drug Candidates | Eremina | Regulatory Research and Medicine Evaluation [vedomostincesmp.ru]
- 8. QT prolongation assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 9. Mechanism of hERG K+ channel blockade by the fluoroquinolone antibiotic moxifloxacin - PMC [pmc.ncbi.nlm.nih.gov]
- 10. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 11. researchgate.net [researchgate.net]
- 12. Characterization of GABA Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. iivs.org [iivs.org]
- 14. ema.europa.eu [ema.europa.eu]
- 15. PDSP - GABA [kidbdev.med.unc.edu]
- 16. Molecular and Biochemical Basis of Fluoroquinolones-Induced Phototoxicity—The Study of Antioxidant System in Human Melanocytes Exposed to UV-A Radiation - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. mdpi.com [mdpi.com]
- 19. Fluoroquinolones: Neurological Complications and Side Effects in Clinical Practice - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Depressive and Other Adverse CNS Effects of Fluoroquinolones - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Quinolone antibiotic - Wikipedia [en.wikipedia.org]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
